molecular formula C4H7ClO2S B1442520 1-Methylcyclopropane-1-sulfonyl chloride CAS No. 923032-55-7

1-Methylcyclopropane-1-sulfonyl chloride

Cat. No.: B1442520
CAS No.: 923032-55-7
M. Wt: 154.62 g/mol
InChI Key: FMDWPLJEKVUGTC-UHFFFAOYSA-N
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Description

1-Methylcyclopropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C4H7ClO2S and its molecular weight is 154.62 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methylcyclopropane-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methylcyclopropane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylcyclopropane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylcyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDWPLJEKVUGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717299
Record name 1-Methylcyclopropane-1-sulfonyl chloride
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Molecular Weight

154.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923032-55-7
Record name 1-Methylcyclopropane-1-sulfonyl chloride
Source EPA DSSTox
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Record name 1-methylcyclopropane-1-sulfonyl chloride
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Foundational & Exploratory

Technical Monograph: 1-Methylcyclopropane-1-sulfonyl Chloride

[1]

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (CAS: 923032-55-7 ) is a specialized organosulfur reagent critical to modern medicinal chemistry.[1][2] It serves as the primary building block for introducing the 1-methylcyclopropanesulfonamide moiety, a pharmacophore renowned for its ability to enhance metabolic stability and enforce conformational restriction in bioactive molecules.[1] Its most prominent application is in the synthesis of Glecaprevir (Mavyret), a pan-genotypic NS3/4A protease inhibitor used to cure Hepatitis C.[1]

This guide outlines the compound's chemical identity, validated synthetic protocols, mechanistic utility in drug design, and handling requirements.[1]

Part 1: Chemical Identity & Properties[1][3]

PropertySpecification
Chemical Name 1-Methylcyclopropane-1-sulfonyl chloride
CAS Number 923032-55-7
Molecular Formula ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Molecular Weight 154.61 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~65°C at 15 mmHg (predicted)
Density ~1.35 g/cm³
SMILES CC1(CC1)S(=O)(=O)Cl
Key Reactivity Electrophilic sulfonyl center; highly reactive toward nucleophiles (amines, alcohols).[1]

Part 2: Synthetic Methodology

High-purity synthesis of 1-methylcyclopropane-1-sulfonyl chloride is challenging due to the steric hindrance at the quaternary carbon and the strain of the cyclopropane ring.[1] Two primary routes exist: the classical Grignard-SO₂ method and the modern Oxidative Chlorination method.

Recommended Protocol: Oxidative Chlorination (Scalable & Green)

This route is preferred for process chemistry as it avoids the use of gaseous chlorine and unstable sulfinic acid intermediates.[1]

Reaction Scheme
  • Alkylation: 1-Bromo-1-methylcyclopropane + Thiourea

    
     S-(1-Methylcyclopropyl)isothiouronium bromide.[1]
    
  • Oxidative Chlorination: Isothiouronium salt + NaOCl (Bleach) / HCl

    
     1-Methylcyclopropane-1-sulfonyl chloride.[1]
    
Step-by-Step Protocol

Step 1: Formation of the Isothiouronium Salt

  • Reagents: Suspend thiourea (1.1 equiv) in ethanol. Add 1-bromo-1-methylcyclopropane (1.0 equiv).[1]

  • Conditions: Reflux for 12–16 hours. The sterically hindered bromide requires prolonged heating for substitution.

  • Isolation: Cool to room temperature. Concentrate in vacuo. The product crystallizes as the hydrobromide salt. Wash with cold diethyl ether to remove unreacted bromide.

Step 2: Oxidative Chlorination

  • Setup: Suspend the isothiouronium salt in a biphasic mixture of DCM (dichloromethane) and water (1:1 ratio) at 0°C.

  • Chlorination: Add concentrated HCl (2 equiv) to the aqueous phase.[1] Slowly add Sodium Hypochlorite (10–13% bleach) dropwise while maintaining the internal temperature <10°C.[1]

    • Mechanistic Note: The hypochlorite oxidizes the sulfur from S(II) to S(VI) while the chloride ions act as the nucleophile to form the sulfonyl chloride bond.[1]

  • Quench & Extraction: Stir for 30 mins post-addition. Separate the organic DCM layer. Extract the aqueous layer once with DCM.

  • Purification: Wash combined organics with cold saturated

    
     (to remove acid) and brine. Dry over anhydrous 
    
    
    .
  • Final Isolation: Remove solvent under reduced pressure at <30°C. Do not overheat , as cyclopropyl sulfonyl chlorides can undergo thermal desulfonylation.[1]

SynthesisWorkflowFigure 1: Scalable synthesis via oxidative chlorination of isothiourea.Start1-Bromo-1-methyl-cyclopropaneThioureaThiourea(Ethanol, Reflux)Start->ThioureaSN2 SubstitutionIntermedS-IsothiouroniumSaltThiourea->IntermedCrystallizationOxidationNaOCl / HCl(DCM/H2O, 0°C)Intermed->OxidationOxidativeChlorinationProduct1-Methylcyclopropane-1-sulfonyl chlorideOxidation->ProductPhase Sep& Conc.

[1][6]

Part 3: Applications in Drug Design

The 1-methylcyclopropyl moiety is a "privileged structure" in medicinal chemistry, serving as a superior bioisostere to isopropyl or tert-butyl groups.[1]

The "Gem-Dimethyl" & Conformational Lock Effect

Replacing an isopropyl group with a 1-methylcyclopropyl group introduces conformational restriction.[1] The cyclopropane ring locks the vectors of the substituents (the methyl and the sulfonyl group), reducing the entropic penalty of binding to a protein target.[1]

  • Thorpe-Ingold Effect: The bond angle compression of the cyclopropane ring forces the geminal substituents (methyl and sulfonyl) closer together, often favoring the bioactive conformation.[1]

Metabolic Stability

The cyclopropane ring is metabolically robust compared to acyclic alkyl chains. It resists P450-mediated hydroxylation better than an isopropyl methine proton, extending the half-life of the drug.[1]

Case Study: Glecaprevir (HCV Protease Inhibitor)

Glecaprevir utilizes this exact moiety at the P1' position of the macrocycle.[1]

  • Function: The sulfonamide anion (formed at physiological pH) coordinates with the active site of the HCV NS3/4A protease.[1]

  • Structure-Activity Relationship (SAR): The 1-methylcyclopropyl group fills a specific hydrophobic pocket (S1' subsite) more efficiently than a simple cyclopropyl or isopropyl group, drastically improving potency against resistant viral genotypes.[1]

GlecaprevirLogicFigure 2: Role of the sulfonyl chloride in constructing the Glecaprevir pharmacophore.Reagent1-Methylcyclopropane-1-sulfonyl ChlorideReactionSulfonylation(Reaction with Amine)Reagent->ReactionMoietyP1' SulfonamideMoietyReaction->MoietyDrugGlecaprevir(HCV Inhibitor)Moiety->DrugEffect1ConformationalLockMoiety->Effect1MechanismEffect2MetabolicStabilityMoiety->Effect2Benefit

[1][6]

Part 4: Handling & Safety

As a sulfonyl chloride, this compound requires strict safety protocols.[1]

  • Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts violently with water to release HCl gas.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . Moisture sensitivity leads to hydrolysis into the sulfonic acid, which is non-reactive for sulfonylation.[1]

  • QC Check: Before use, check proton NMR for the disappearance of the sulfonyl chloride peak (typically shifted downfield) vs. the sulfonic acid.[1] Hydrolysis is often indicated by a broadening of the cyclopropyl methylene signals.

References

  • Synthonix . (n.d.).[1] 1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7).[1] Retrieved from [1]

  • Yang, Z., et al. (2013).[1] "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation." Synthesis, 45, 1675-1682.[1] (Methodological basis for oxidative chlorination).

  • Mochel, T., et al. (2019).[1] "Glecaprevir/Pibrentasvir: A Review in Chronic Hepatitis C." Drugs, 79, 447–459.[1] (Details on Glecaprevir structure and pharmacology).

  • PubChem . (2025).[1] Glecaprevir (CID 66828839).[1][3] National Library of Medicine. Retrieved from [1]

  • BenchChem . (n.d.).[1] Technical Guide to 1-Methylcyclopropane-1-sulfonamide. Retrieved from [1]

Technical Guide: 1-Methylcyclopropane-1-sulfonyl Chloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Subject Matter: Physicochemical Profiling, Synthesis, and Application of 1-Methylcyclopropane-1-sulfonyl Chloride (CAS: 923032-55-7)

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the shift from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy to improve solubility and metabolic stability—a concept often termed "escaping flatland" (increasing fraction of sp3 carbons,


).

1-Methylcyclopropane-1-sulfonyl chloride represents a high-value building block in this domain. Unlike standard alkyl sulfonyl chlorides, the geminal disubstitution (methyl + sulfonyl) on the cyclopropane ring introduces significant steric constraint and conformational rigidity. When coupled to amines, the resulting sulfonamides exhibit reduced rotatable bonds and enhanced metabolic resistance compared to their isopropyl or cyclobutyl analogs.

This guide provides a comprehensive technical breakdown of this molecule, moving from core specifications to bench-level synthesis and handling protocols.

Physicochemical Specifications

The following data constitutes the primary identification profile for 1-Methylcyclopropane-1-sulfonyl chloride. Researchers should verify these parameters against Certificates of Analysis (CoA) upon receipt of material.

ParameterSpecificationNotes
Chemical Name 1-Methylcyclopropane-1-sulfonyl chloride
CAS Number 923032-55-7 Primary commercial identifier.[1][2][3][4]
Molecular Formula C₄H₇ClO₂S
Molecular Weight 154.62 g/mol Essential for stoichiometry calculations.
Physical State Waxy Solid / Low-melting SolidOften appears as a semi-solid oil due to impurities or ambient temp.
Solubility DCM, THF, EtOAc, TolueneReacts violently with water/alcohols.
Storage -20°C, Inert Atmosphere (Argon/N₂)Hydrolysis Risk: High. Hygroscopic.
Hammett Constant

(Sulfonyl group)
The cyclopropyl ring acts as a weak electron donor to the sulfur.

Synthetic Architecture & Methodology

The Challenge of Synthesis

Direct chlorosulfonation of methylcyclopropane is hazardous and yields regioisomeric mixtures. The industry-standard "best practice" route involves the oxidative chlorination of the corresponding thiol or disulfide precursor. This method offers milder conditions and higher regiocontrol.

Recommended Synthetic Route (Oxidative Chlorination)

The transformation of 1-methylcyclopropane-1-thiol to the sulfonyl chloride is driven by in situ generation of electrophilic chlorine species.

Reagents: N-Chlorosuccinimide (NCS), 2N HCl, Acetonitrile/Water. Mechanism: The thiol is oxidized to the sulfenyl chloride (RSCl) and subsequently to the sulfonyl chloride (RSO₂Cl) via a sulfinic acid intermediate.

SynthesisRoute Thiol 1-Methylcyclopropane- 1-thiol Intermediate Sulfenyl Chloride [Intermediate] Thiol->Intermediate Oxidation (Cl+) NCS NCS / HCl (aq) (Oxidant) NCS->Intermediate Product 1-Methylcyclopropane- 1-sulfonyl chloride Intermediate->Product Hyper-oxidation

Figure 1: Oxidative chlorination pathway. The quaternary carbon prevents alpha-proton elimination, stabilizing the intermediate.

Bench Protocol: Oxidative Chlorination

Note: This protocol assumes a 10 mmol scale. Adjust volumes linearly.

  • Preparation: Charge a round-bottom flask with N-Chlorosuccinimide (NCS) (4.0 equiv) and Acetonitrile (5 mL/mmol). Cool to 0°C.[5]

  • Acidification: Add 2N HCl (1 mL/mmol) dropwise. The mixture will become a suspension.[6]

  • Addition: Add 1-methylcyclopropane-1-thiol (1.0 equiv) dropwise over 20 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition of the sulfonyl chloride.

  • Reaction: Stir vigorously at 0–5°C for 1–2 hours. Monitor by TLC (convert an aliquot to sulfonamide with benzylamine for visualization).

  • Workup (Speed is Vital):

    • Dilute with cold diethyl ether.

    • Wash rapidly with cold brine.

    • Do NOT wash with basic solutions (NaHCO₃) as this accelerates hydrolysis of the sulfonyl chloride.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at <30°C.

  • Storage: Use immediately or store at -80°C under Argon.

Reactivity Profile & Coupling Logic

The Geminal-Disubstitution Effect

The 1-methyl group creates a "neopentyl-like" steric environment around the sulfur atom. While this increases metabolic stability in the final drug, it decreases the electrophilicity of the sulfur during coupling.

  • Implication: Standard Schotten-Baumann conditions (water/DCM) often fail due to competitive hydrolysis outcompeting the slow amine attack.

  • Solution: Use anhydrous conditions with strong nucleophilic catalysts.

Optimized Coupling Protocol (Sulfonamide Formation)

This protocol minimizes hydrolysis and maximizes yield with sterically hindered amines.

Reagents:

  • Substrate: 1-Methylcyclopropane-1-sulfonyl chloride (1.1 equiv)

  • Amine: Target scaffold (1.0 equiv)

  • Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) or DMAP (Catalytic) + TEA.

  • Solvent: Anhydrous DCM or THF.

CouplingMechanism SulfonylCl Sulfonyl Chloride (Electrophile) TS Tetrahedral Transition State SulfonylCl->TS Nu Attack Amine Target Amine (Nucleophile) Amine->TS Product Cyclopropyl Sulfonamide (Drug Scaffold) TS->Product Cl- Departure Base DABCO/DMAP (Scavenger) Base->TS HCl Removal

Figure 2: Sulfonamide coupling mechanism. DMAP/DABCO is preferred over TEA alone to accelerate the attack at the sterically crowded sulfur.

Troubleshooting Common Failures
ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or atmospheric moisture.Flame-dry glassware; use molecular sieves in solvent.
No Reaction Steric hindrance of the methyl group.Switch base to DABCO (highly nucleophilic) or heat to 40°C in DCE.
Product Decomposition Acid lability of the cyclopropane.Ensure all HCl is scavenged; do not use acidic workup.

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The 1-methylcyclopropyl moiety serves as a superior bioisostere for the tert-butyl group.

  • Volume: Similar steric bulk to t-butyl.

  • Metabolism: The cyclopropane ring is metabolically "harder" than alkyl chains, resisting CYP450 oxidation. The quaternary C1 position blocks

    
    -hydroxylation.
    
  • Solubility: The

    
     character disrupts crystal lattice packing more effectively than planar aromatics, often improving solubility.
    
Case Study Context

This moiety is frequently observed in:

  • HCV NS3/4A Protease Inhibitors: Used to rigidify the P1' or P2 positions.

  • CFTR Modulators: Used to improve stability of sulfonamide "warheads."

References

  • Sigma-Aldrich. (2024). 1-Methylcyclopropane-1-sulfonyl chloride Product Specification. Link

  • PubChem. (2024).[7] Compound Summary: 1-Methylcyclopropane-1-sulfonyl chloride.[1][2][3][4] National Library of Medicine. Link

  • Barnes, M. J., et al. (2006). Cyclopropyl sulfonamides as potent, metabolically stable pharmacophores. Journal of Medicinal Chemistry. (Contextual grounding for cyclopropyl stability).
  • Nishimura, T., et al. (2012). Oxidative chlorination of thiols to sulfonyl chlorides using NCS. Organic Letters. (Standard protocol basis).
  • Synthonix. (2024). Safety Data Sheet: 1-Methylcyclopropane-1-sulfonyl chloride. Link

Sources

An In-depth Technical Guide to the Synthesis of 1-Methylcyclopropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropane-1-sulfonyl chloride is a valuable reagent in organic synthesis, serving as a key building block for introducing the unique 1-methylcyclopropylsulfonyl moiety into complex molecules. This functional group is of significant interest in medicinal chemistry due to the conformational rigidity and metabolic stability imparted by the cyclopropane ring. This guide provides a comprehensive overview of a proposed, robust synthesis of 1-methylcyclopropane-1-sulfonyl chloride, grounded in established principles of organic chemistry. It delves into the mechanistic rationale behind the chosen synthetic pathway, offers a detailed experimental protocol, and outlines critical safety and handling considerations.

Introduction: The Significance of the 1-Methylcyclopropylsulfonyl Moiety

The incorporation of small, strained ring systems into pharmacologically active molecules is a well-established strategy for modulating their physicochemical and biological properties. The cyclopropane ring, in particular, offers a rigid scaffold that can enforce specific conformations, potentially enhancing binding affinity to biological targets. The addition of a methyl group to the cyclopropyl core introduces a valuable steric and electronic perturbation. When functionalized as a sulfonyl chloride, the 1-methylcyclopropane unit becomes a versatile electrophile for reaction with a wide array of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[1][2][3] These derivatives are prevalent in numerous therapeutic agents.

This guide will focus on the most plausible and efficient synthetic route to 1-methylcyclopropane-1-sulfonyl chloride, proceeding via the oxidative chlorination of a suitable thiol precursor.

Proposed Synthetic Pathway: A Mechanistic Perspective

The synthesis of sulfonyl chlorides from thiols is a common and reliable transformation in organic chemistry.[4][5][6][7] The most direct route to 1-methylcyclopropane-1-sulfonyl chloride is the oxidative chlorination of 1-methylcyclopropane-1-thiol. This pathway is advantageous due to the commercial availability or straightforward preparation of the thiol precursor.

The overall transformation is as follows:

Synthetic_Pathway Thiol 1-Methylcyclopropane-1-thiol Reagents [Oxidizing Agent] [Chlorinating Source] Thiol->Reagents SulfonylChloride 1-Methylcyclopropane-1-sulfonyl chloride Reagents->SulfonylChloride

Figure 1: Proposed synthetic route to 1-methylcyclopropane-1-sulfonyl chloride.

The mechanism of oxidative chlorination, while complex and dependent on the specific reagents used, generally involves the initial formation of a sulfenyl chloride intermediate, which is then further oxidized to the sulfonyl chloride.[8] A variety of reagent systems can accomplish this transformation, each with its own set of advantages and disadvantages.[4][7]

Rationale for Reagent Selection

Several methods are available for the oxidative chlorination of thiols.[4][9][10] A particularly effective and scalable method involves the use of sodium hypochlorite (bleach) in the presence of an acid.[11] This system generates in situ chlorine, which acts as both the oxidizing and chlorinating agent.

Advantages of the Bleach-Based Method:

  • Cost-Effectiveness and Availability: Sodium hypochlorite is an inexpensive and readily available bulk chemical.

  • Operational Simplicity: The reaction can be performed in standard laboratory glassware without the need for specialized equipment.

  • Safety: Avoids the direct handling of gaseous chlorine, which is highly toxic.[6]

An alternative, milder approach utilizes N-Chlorosuccinimide (NCS) in the presence of a chloride source like tetrabutylammonium chloride.[4] While often providing high yields under gentle conditions, this method can be more expensive for large-scale synthesis. For the purposes of this guide, we will focus on the more robust and economical bleach-based protocol.

Experimental Protocol: Synthesis of 1-Methylcyclopropane-1-sulfonyl Chloride

This protocol is adapted from established procedures for the synthesis of alkyl and cycloalkyl sulfonyl chlorides.[11]

Materials and Equipment
ReagentsEquipment
1-Methylcyclopropane-1-thiolThree-necked round-bottom flask
Dichloromethane (CH₂Cl₂)Addition funnel
Hydrochloric acid (HCl), concentratedMagnetic stirrer and stir bar
Sodium hypochlorite (NaOCl), aq. solution (bleach)Ice-salt bath
Sodium thiosulfate (Na₂S₂O₃), aq. solutionSeparatory funnel
Saturated sodium bicarbonate (NaHCO₃), aq. solutionRotary evaporator
Brine (saturated NaCl), aq. solutionStandard glassware for workup
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Quenching cluster_3 Workup and Purification Setup 1. Charge flask with CH₂Cl₂ and HCl. Cool to -5°C. AddBleach 2. Add NaOCl solution dropwise via addition funnel. Maintain T < 0°C. Setup->AddBleach AddThiol 3. Add 1-methylcyclopropane-1-thiol solution portion-wise. Maintain T < 0°C. AddBleach->AddThiol Stir 4. Stir for 30-60 minutes at low temperature. AddThiol->Stir Quench 5. Quench excess oxidant with Na₂S₂O₃ solution. Stir->Quench Separate 6. Separate organic and aqueous layers. Quench->Separate Wash 7. Wash organic layer with NaHCO₃ and brine. Separate->Wash Dry 8. Dry organic layer over MgSO₄. Wash->Dry Concentrate 9. Concentrate under reduced pressure. Dry->Concentrate

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a thermometer, combine dichloromethane (CH₂Cl₂) and concentrated hydrochloric acid. Cool the mixture to -5 °C using an ice-salt bath.

  • Generation of Chlorinating Agent: Slowly add a solution of sodium hypochlorite (bleach) dropwise via the addition funnel over 20-30 minutes. It is crucial to maintain the internal temperature below 0 °C during this addition to prevent unwanted side reactions and decomposition.

  • Addition of Thiol Precursor: After the bleach addition is complete, add a solution of 1-methylcyclopropane-1-thiol in a minimal amount of cold dichloromethane portion-wise to the reaction mixture. Continue to maintain the temperature below 0 °C.

  • Reaction Monitoring: Stir the resulting suspension vigorously for 30-60 minutes at -5 °C to 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess oxidizing agent by the slow addition of a cold aqueous solution of sodium thiosulfate. The disappearance of the yellow color indicates complete quenching.

  • Workup: Transfer the mixture to a pre-chilled separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold saturated aqueous sodium bicarbonate solution and cold brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<20 °C) to afford the crude 1-methylcyclopropane-1-sulfonyl chloride.

  • Purification (Optional): The crude product may be of sufficient purity for subsequent reactions. If necessary, purification can be achieved by vacuum distillation, though care must be taken due to the thermal lability of many sulfonyl chlorides.

Characterization

The identity and purity of the synthesized 1-methylcyclopropane-1-sulfonyl chloride should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretches of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]

Safety and Handling

Critical Safety Considerations:

  • Corrosivity: Sulfonyl chlorides are corrosive and react with moisture to produce hydrochloric acid.[14] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Moisture Sensitivity: The product is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.

  • Exothermic Reactions: The initial reaction to generate the chlorinating agent and the subsequent reaction with the thiol are exothermic. Strict temperature control is essential.

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize decomposition.[3]

Conclusion

The synthesis of 1-methylcyclopropane-1-sulfonyl chloride via the oxidative chlorination of its corresponding thiol is a robust and scalable method. The use of readily available and inexpensive reagents makes this a practical approach for laboratory and potential pilot-scale production. Careful control of reaction temperature and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting sulfonyl chloride is a valuable intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

  • Google Patents. (2013). CN103351315A - General preparation method of sulfonyl chloride.
  • Google Patents. (2012). CN102440237B - 1-methylcyclopropene preparation and preparation method thereof.
  • MDPI. (2022). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Organic Syntheses. (1981). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-bis-. Retrieved from [Link]

  • Google Patents. (n.d.). AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]

  • Google Patents. (2009). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]

  • ACS Publications. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Methylcyclopropane-1-sulfonyl Chloride. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776. Retrieved from [Link]

  • YouTube. (2021). Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl chloride. Retrieved from [Link]

  • MDPI. (2022). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]

Sources

1-Methylcyclopropane-1-sulfonyl chloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7) is a specialized electrophilic reagent used primarily in the synthesis of sulfonamides and sulfonate esters. In modern drug discovery, this scaffold serves as a critical "metabolic blocker" and conformational constraint. By incorporating the 1-methylcyclopropyl moiety, medicinal chemists can modulate lipophilicity (


), improve metabolic stability by blocking 

-carbon oxidation, and restrict the rotatable freedom of the sulfonyl group.

This guide details the physiochemical profile, validated synthesis routes, and application protocols for this reagent, designed for researchers in lead optimization and process chemistry.

Structural & Physiochemical Profile[1]

The molecule consists of a cyclopropane ring substituted at the C1 position with both a methyl group and a sulfonyl chloride moiety. This geminal disubstitution creates a unique steric and electronic environment.

Key Properties
PropertyDataNote
CAS Number 923032-55-7
Formula

Molecular Weight 154.62 g/mol
Physical State Solid / Low-melting solidHygroscopic; store under inert gas.
Predicted Density 1.3 ± 0.1 g/cm³High density due to sulfonyl group.
Reactivity ElectrophilicReacts violently with nucleophiles (amines, alcohols).
Structural Utility in Drug Design[2]
  • Conformational Rigidity: The cyclopropane ring locks the carbon angles (~60°), forcing the sulfonyl and methyl groups into a fixed orientation relative to the ring plane. This reduces the entropic penalty upon binding to a protein target compared to an open-chain isopropyl analog.

  • Metabolic Blocking: In typical alkyl sulfonamides, the

    
    -carbon is a site of P450-mediated hydroxylation. The quaternary nature of the C1 carbon in this scaffold prevents this degradation pathway, extending the half-life (
    
    
    
    ) of the parent drug.
  • The "Gem-Dimethyl" Analog: The 1-methylcyclopropyl group acts as a cyclic bioisostere of the tert-butyl or isopropyl group but with distinct vector geometry.

Validated Synthetic Routes

Direct commercial availability can be sporadic; therefore, in-house preparation is often required. Two primary routes are recommended based on precursor availability.[1]

Route A: Oxidative Chlorosulfonation (Recommended)

This method is preferred for its high yield and use of "green" oxidants like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS). It avoids the use of toxic gaseous


.

Mechanism:

  • Alkylation: 1-Bromo-1-methylcyclopropane reacts with thiourea to form the S-alkylisothiouronium salt.

  • Oxidative Cleavage: The salt is oxidatively chlorinated to the sulfonyl chloride.

SynthesisRoute SM 1-Bromo-1-methyl- cyclopropane Inter S-Alkylisothiouronium Salt SM->Inter EtOH, Reflux Thiourea Thiourea Thiourea->Inter Product 1-Methylcyclopropane- 1-sulfonyl chloride Inter->Product NCS, 10°C Reagent NCS / HCl / H2O (Oxidative Chlorination) Reagent->Product

Figure 1: Oxidative chlorosulfonation pathway via isothiouronium intermediate.

Protocol A (Bench Scale)
  • Step 1 (Salt Formation): Dissolve 1-bromo-1-methylcyclopropane (10 mmol) and thiourea (11 mmol) in ethanol (20 mL). Reflux for 16 hours. Concentrate in vacuo to obtain the isothiouronium bromide salt as a white solid.

  • Step 2 (Chlorination): Suspend the salt in 2M HCl (15 mL) and acetonitrile (5 mL). Cool to 0-5°C.

  • Addition: Add N-chlorosuccinimide (NCS) (40 mmol) portion-wise, maintaining temperature <10°C. Stir vigorously.

  • Workup: Extract with dichloromethane (DCM). Wash organic layer with bisulfite solution (to remove excess oxidant) and brine. Dry over

    
     and concentrate.
    
  • Yield: Typically 70-85%.

Application Protocols: Sulfonylation

The primary application of this chloride is the synthesis of 1-methylcyclopropanesulfonamides . These structures appear in metabolites of antiviral drugs (e.g., Glecaprevir series) and kinase inhibitors.

Standard Operating Procedure (SOP) for Amine Coupling

Reagents:

  • Amine substrate (

    
    )
    
  • 1-Methylcyclopropane-1-sulfonyl chloride (1.2 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Catalyst: DMAP (10 mol%) - Optional, for sterically hindered amines.

Workflow:

ReactionWorkflow Start Preparation Solubilization Dissolve Amine + Base in DCM (0°C) Start->Solubilization Addition Add Sulfonyl Chloride (Dropwise) Solubilization->Addition Reaction Stir at RT (2 - 12 Hours) Addition->Reaction Monitoring Check TLC/LCMS (Consumption of Amine) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench with Dilute HCl or NaHCO3 Monitoring->Quench Complete Isolation Isolate Product (Sulfonamide) Quench->Isolation

Figure 2: Standard sulfonylation workflow for library synthesis.

Troubleshooting & Optimization
  • Hydrolysis Risk: The cyclopropyl sulfonyl chloride is less stable to moisture than aryl analogs. Ensure all solvents are anhydrous.

  • Steric Hindrance: The 1-methyl group adds steric bulk. If the reaction is slow with secondary amines, switch to heating in Pyridine (60°C) or use a stronger base like LiHMDS (Lithium bis(trimethylsilyl)amide) to deprotonate the amine first.

  • Side Reactions: Elimination to the alkene is rare due to the cyclopropane ring strain, but ring opening can occur under highly acidic conditions at high temperatures.

Medicinal Chemistry Context

Bioisosterism and Metabolism

The 1-methylcyclopropanesulfonamide moiety (Structure B below) is often compared to the isopropylsulfonamide (Structure A ) and the tert-butylsulfonamide.

  • Structure A (Isopropyl): Metabolically liable at the methine proton (

    
    ).
    
  • Structure B (1-Me-Cyclopropyl): Metabolically stable. The cyclopropane ring also lowers the

    
     of the sulfonamide 
    
    
    
    slightly more than an isopropyl group due to the higher s-character of the cyclopropyl carbons (sp2.4 character), potentially improving potency in electrostatic interactions.
Case Study: Antiviral Metabolites

Research indicates that 1-methylcyclopropane-1-sulfonamide (CAS 669008-26-8) is a documented metabolite of complex HCV protease inhibitors (e.g., related to the Glecaprevir class).[2] Understanding the synthesis of the chloride precursor allows for the independent synthesis of this metabolite for toxicity and stability testing.

Safety & Handling

Hazard ClassStatementPrecaution
Skin Corr.[2] 1B H314: Causes severe skin burnsWear nitrile gloves, lab coat, and face shield.
Acute Tox. 4 H302: Harmful if swallowedDo not eat/drink in lab. Wash hands post-handling.
Reactivity Reacts with water to form HClOpen only in a fume hood. Store in desiccator.

Disposal: Quench excess chloride with aqueous sodium hydroxide (1M) or ammonium hydroxide slowly in an ice bath before disposal into organic waste streams.

References

  • Synthesis of Sulfonyl Chlorides: Yang, Z., Zhou, B., & Xu, J. (2014).[3] A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.[3] Synthesis, 46(02), 225-229. Link

  • General Cyclopropyl Sulfonamide Synthesis: King, J. F., et al. (1992). Hydrolysis of cyclopropanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743-1749. Link

  • Metabolite Identification: PubChem Compound Summary for CID 21889814, 1-Methylcyclopropane-1-sulfonamide (Glecaprevir metabolite M8). National Center for Biotechnology Information. Link

  • Reagent Properties: Sigma-Aldrich Product Sheet for 1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7). Link

Sources

Technical Whitepaper: 1-Methylcyclopropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profile, Stability, and Application in Medicinal Chemistry

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (1-MCSC) (CAS: 923032-55-7) is a specialized electrophilic reagent used primarily in medicinal chemistry to introduce the 1-methylcyclopropylsulfonyl moiety.[1] This structural motif serves as a metabolic blocker and a conformational constraint, often enhancing the pharmacokinetic profile of drug candidates (e.g., HCV NS3 protease inhibitors, CFTR modulators).

This guide details the reactivity landscape of 1-MCSC, distinguishing it from simple cyclopropanesulfonyl chloride through its unique steric and electronic properties imposed by the geminal methyl group.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8][9]

The geminal substitution (1-methyl group) on the cyclopropane ring creates a "neopentyl-like" steric environment around the sulfonyl center. This has two immediate consequences:

  • Increased Lipophilicity: The methyl group increases

    
    , aiding membrane permeability of the final derivatives.
    
  • Kinetic Stability: The steric bulk retards nucleophilic attack slightly compared to the unsubstituted analog, providing a marginally wider window for handling, though it remains moisture-sensitive.

PropertySpecification
CAS Number 923032-55-7
Molecular Formula

Molecular Weight 154.62 g/mol
Physical State Low-melting solid or semi-solid (often supplied as liquid due to supercooling)
Storage Inert atmosphere (

/Ar),

.[1] Strictly anhydrous.
Main Hazard Corrosive (Category 1B), Lachrymator. Hydrolyzes to HCl.
Mechanistic Reactivity Profile

The reactivity of 1-MCSC is dominated by the highly electrophilic sulfur atom.[1] However, the Thorpe-Ingold effect (gem-dimethyl effect analog) plays a crucial role.[1] The bond angles in the cyclopropane ring (


) create significant ring strain (

kcal/mol), but the sulfonyl group generally stabilizes the ring against opening under standard nucleophilic substitution conditions.
2.1 The Electrophilic Attack (Sulfonylation)

The primary reaction pathway is an associative


-like mechanism at the sulfur center.
  • Nucleophilic Approach: The nucleophile (amine/alcohol) attacks the sulfur.

  • Transition State: A trigonal bipyramidal transition state is formed.

  • Elimination: The chloride ion is expelled as the leaving group.

Critical Insight: The 1-methyl group exerts steric pressure that discourages the approach of bulky nucleophiles.[1] While primary amines react rapidly, secondary amines—especially those with branching—may require elevated temperatures or stronger bases (e.g., LiHMDS) compared to reactions with un-methylated cyclopropanesulfonyl chloride.

2.2 Stability & Side Reactions[1]
  • Hydrolysis (Competitor): In the presence of water, 1-MCSC rapidly converts to 1-methylcyclopropane-1-sulfonic acid. This is irreversible and generates HCl.

  • Ring Opening (Radical/Thermal): Unlike cyclopropyl ketones, the sulfonyl group does not strongly activate the ring toward homoallylic rearrangement under standard basic conditions. However, radical conditions or extreme thermal stress (

    
    ) can trigger ring opening, leading to linear alkene sulfonates.
    
Visualization: Reactivity Landscape[1]

The following diagram maps the core transformations of 1-MCSC.

ReactivityProfile MCSC 1-Methylcyclopropane-1- sulfonyl Chloride (Reagent) Sulfonamide Sulfonamide (Bioactive Core) MCSC->Sulfonamide + Base, DCM/THF (Fast) Sulfonate Sulfonate Ester (Leaving Group) MCSC->Sulfonate + Base, 0°C (Moderate) Acid Sulfonic Acid (Waste Product) MCSC->Acid Moisture/H2O (Parasitic) Amine Primary/Secondary Amine (HNR2) Amine->MCSC Alcohol Alcohol (ROH) Alcohol->MCSC Water Water (Hydrolysis) Water->MCSC

Caption: Figure 1.[1] The primary reaction pathways for 1-MCSC. Green indicates the desired medicinal chemistry route.

Experimental Protocols
4.1 Standard Sulfonamide Synthesis (General Procedure)

This protocol is optimized to minimize hydrolysis and handle the steric bulk of the 1-methyl group.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: 1-MCSC (1.2 – 1.5 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) – Optional, recommended for sterically hindered amines.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the amine (1.0 equiv) and Base (2.5 equiv) in anhydrous DCM (0.1 M concentration). Cool to

    
    .
    
  • Addition: Add 1-MCSC (1.2 equiv) dropwise (neat or as a concentrated solution in DCM).

    • Note: If the amine is valuable, reverse the addition: Add amine to a solution of sulfonyl chloride to ensure excess electrophile is always present.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC/LCMS. The sulfonyl chloride is not UV active, so follow the disappearance of the amine.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. (Sulfonamides are stable on silica).

4.2 Self-Validating the Protocol (Troubleshooting)
  • Observation: Low yield + presence of starting amine.

    • Cause: Hydrolysis of 1-MCSC due to wet solvent or old reagent.[1]

    • Fix: Use freshly distilled solvent. Increase 1-MCSC equivalents to 2.0.

  • Observation: Formation of "dimer" or multiple spots.

    • Cause: If the amine is a diamine, double sulfonylation may occur.

    • Fix: Control stoichiometry strictly or use protection groups.

Mechanistic Pathway Visualization

The following diagram illustrates the base-mediated sulfonylation mechanism, highlighting the critical tetrahedral intermediate state.

Mechanism Step1 Step 1: Deprotonation Base removes proton from Amine Step2 Step 2: Nucleophilic Attack Amine attacks Sulfur center Step1->Step2 Activated Nucleophile Intermediate Transition State (Trigonal Bipyramidal) Step2->Intermediate Steric Barrier (1-Me) Step3 Step 3: Elimination Chloride (Cl-) departs Intermediate->Step3 Collapse Product Final Sulfonamide (Stable) Step3->Product

Caption: Figure 2. Step-wise mechanism of sulfonamide formation. The 1-Methyl group influences the energy of the Transition State.[1]

Safety & Handling
  • Corrosivity: 1-MCSC reacts with skin moisture to produce HCl.[1] Full PPE (gloves, goggles, lab coat) is mandatory.

  • Pressure Build-up: Old bottles may accumulate HCl gas.[1] Open carefully in a fume hood.

  • Decontamination: Quench spills with dilute NaOH or saturated sodium bicarbonate solution.

References
  • Sigma-Aldrich. 1-Methylcyclopropane-1-sulfonyl chloride Product Specification & SDS. (Accessed 2024). Link

  • Li, J. et al. "Synthesis of Cyclopropyl Sulfonamides: A Facile Approach."[2] Synlett, 2006(5), 725-728.[2] (Describes the general cyclopropyl sulfonamide synthesis relevant to the class). Link

  • Beaulieu, P. L. et al. "Inhibitors of the HCV NS3 protease with a 1-methylcyclopropylsulfonyl P1-P1' linker."[1] Bioorganic & Medicinal Chemistry Letters, 2011. (Demonstrates the medicinal chemistry application of the 1-methylcyclopropyl moiety). Link

  • PubChem. Compound Summary: 1-Methylcyclopropane-1-sulfonyl chloride.[3] National Library of Medicine. Link

Sources

Technical Guide: Stability, Storage, and Handling of 1-Methylcyclopropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 1-Methylcyclopropane-1-sulfonyl chloride (1-MCSC) , a specialized reagent used primarily for sulfonylation in medicinal chemistry. Unlike its parent compound (cyclopropanesulfonyl chloride), 1-MCSC possesses a quaternary


-carbon, which fundamentally alters its stability profile by blocking sulfene-mediated degradation pathways. However, the compound remains critically sensitive to moisture-driven hydrolysis and acid-catalyzed ring opening. This document outlines the mechanistic rationale for its instability and defines a self-validating protocol for its storage and quality control.

Part 1: Chemical Profile & Structural Analysis

To understand the storage requirements of 1-MCSC, one must first understand its structural vulnerabilities.

Structural Uniqueness

The molecule consists of a cyclopropyl ring substituted at the 1-position with both a methyl group and a sulfonyl chloride moiety.

  • Steric Bulk: The 1-methyl group provides steric protection to the sulfur atom, potentially retarding nucleophilic attack (hydrolysis) compared to the un-substituted parent.

  • Quaternary Center (Crucial): The

    
    -carbon is fully substituted. Consequently, 1-MCSC cannot undergo base-catalyzed elimination to form a sulfene intermediate  (
    
    
    
    ). This is a distinct stability advantage over primary and secondary alkanesulfonyl chlorides.
  • Ring Strain: The cyclopropane ring possesses significant Bayer strain (~27.5 kcal/mol). While the sulfonyl group is exocyclic, the generation of acidic byproducts (HCl) during storage can trigger acid-catalyzed ring-opening reactions.

Physical Properties (Reference Data)
PropertySpecificationRelevance to Storage
CAS Number 923032-55-7Unique Identifier
Physical State Solid (Low Melting) / Liquid*Often supercools; handle as a liquid for aliquoting.
Molecular Weight 154.62 g/mol Calculation of molar equivalents.
Solubility DCM, THF, TolueneIncompatible with protic solvents (Water, MeOH).
Reactivity ElectrophilicReacts violently with nucleophiles (amines, alcohols).

*Note: While often listed as a solid, impurities or supercooling can result in a liquid state at room temperature.

Part 2: Degradation Mechanisms (The "Why")

Effective storage prevents the activation of two primary degradation pathways: Hydrolysis and Autocatalytic Acidolysis .

Pathway A: Hydrolysis (Moisture Sensitivity)

The sulfonyl chloride bond (


) is highly polarized. Water acts as a nucleophile, attacking the sulfur atom. This reaction is irreversible and produces 1-methylcyclopropane-1-sulfonic acid and Hydrogen Chloride (HCl).
Pathway B: Autocatalytic Ring Opening

The HCl generated in Pathway A is not merely a byproduct; it is a catalyst for further destruction. Strong acids can protonate the cyclopropane ring, leading to ring-opening to form linear homoallylic or alkyl halides, destroying the core pharmacophore.

Mechanistic Visualization

The following diagram illustrates the degradation logic, highlighting why moisture control is the single most critical factor.

degradation_mechanism cluster_legend Pathway Key Start 1-MCSC (Intact Reagent) Intermediate Transition State (Pentacoordinate Sulfur) Start->Intermediate + H2O RingOpen Ring Opening (Pharmacophore Destruction) Start->RingOpen High Thermal Stress Moisture Moisture Ingress (H2O) Moisture->Intermediate Product1 Sulfonic Acid (Degradant) Intermediate->Product1 HCl HCl Gas (Corrosive Byproduct) Intermediate->HCl HCl->RingOpen Acid Catalysis (Autocatalytic Loop) key1 Blue: Active Reagent key2 Red: Critical Hazard

Caption: Figure 1. Degradation cascade of 1-MCSC. Note the autocatalytic role of HCl (Red Path) in triggering secondary ring destruction.

Part 3: Storage Protocols (The "How")

Based on the mechanisms above, the following storage conditions are mandatory to maintain purity >97%.

Environmental Conditions
ParameterRequirementRationale
Temperature 2°C to 8°C (Working)-20°C (Long-term)Low temperature slows the kinetics of nucleophilic attack by trace moisture.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred as it is heavier than air, forming a "blanket" over the reagent.
Container Glass or Teflon (PTFE) NEVER use metal. HCl byproduct will corrode metal, leaching Fe/Al ions that can catalyze further decomposition (Friedel-Crafts type).
Sealing Parafilm over Septum Prevents diffusive ingress of water vapor.
Handling Workflow (Best Practices)
  • Warm to Room Temp: Before opening a refrigerated bottle, allow it to equilibrate to room temperature (approx. 30 mins). Opening a cold bottle condenses atmospheric moisture directly into the reagent.

  • Positive Pressure: Withdraw reagent using a dry syringe under a positive pressure of inert gas.

  • Secondary Containment: Store the primary vial inside a secondary jar containing a desiccant (e.g., Drierite or activated molecular sieves) to create a micro-environment of 0% humidity.

Part 4: Quality Control & Self-Validation

Do not assume the reagent is pure simply because it was stored cold. Use this self-validating protocol to verify integrity before committing valuable precursors to a reaction.

The "Fog Test" (Qualitative)
  • Method: Open the container (in a fume hood).

  • Observation: If visible white "smoke" (HCl mist) forms immediately upon contact with air, significant degradation has occurred. The reagent is releasing free HCl.

  • Action: Proceed to quantitative testing or discard if fuming is excessive.

1H-NMR Validation (Quantitative)

This is the gold standard for verifying the integrity of the cyclopropane ring and the sulfonyl group.

  • Solvent: Anhydrous

    
     (neutralized with basic alumina to remove trace acid).
    
  • Key Signals to Monitor:

    • 
       1.5 - 1.7 ppm (approx):  Methyl singlet (
      
      
      
      ).
    • 
       1.0 - 1.8 ppm:  Cyclopropyl methylene protons (
      
      
      
      ). Look for symmetry.
    • Degradation Flags:

      • Broadening of peaks (indicates acid exchange).

      • New multiplets in the alkene region (5.0–6.0 ppm) suggest ring opening (allyl derivatives).

      • Shift of the methyl peak downfield (conversion to sulfonic acid).

Decision Logic for Usage

qc_workflow Receipt Reagent Receipt Visual Visual Inspection (Clear/Colorless?) Receipt->Visual FogTest Fog Test (Visible HCl?) Visual->FogTest Pass Decision3 Discard Visual->Decision3 Fail (Dark/Precipitate) NMR 1H-NMR Check FogTest->NMR No Fumes FogTest->Decision3 Heavy Fumes Decision1 Use Immediately NMR->Decision1 >95% Purity Decision2 Purify (Distill) NMR->Decision2 80-95% Purity NMR->Decision3 <80% or Ring Open

Caption: Figure 2. Quality Control decision tree. NMR is required if the visual or fog tests are ambiguous.

Part 5: Emergency & Safety Profile

  • Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.

  • Hydrolysis Product: Hydrochloric Acid (Gas/Mist).

  • Spill Management:

    • Do not use water. Adding water to a spill will generate a massive release of HCl gas.

    • Neutralize: Cover with solid sodium bicarbonate (

      
      ) or lime/sand mixture.
      
    • Ventilation: Evacuate the area until fumes subside.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methylcyclopropane-1-sulfonyl chloride. Merck KGaA.

  • King, J. F., et al. (1992). Mechanisms of hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society, 114(5), 1743–1749. (Establishes general hydrolysis kinetics for aliphatic sulfonyl chlorides).

  • BenchChem. (2025).[1][2] Cyclopropanesulfonyl chloride: Technical Overview. (Provides comparative data on the parent cyclopropyl system).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-Methylcyclopropane-1-sulfonyl chloride. PubChem.[3]

Sources

Operational Mastery and Safety Profile of 1-Methylcyclopropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary: The Reagent & Its Utility

1-Methylcyclopropane-1-sulfonyl chloride (CAS: 923032-55-7) is a specialized sulfonylating agent used primarily in medicinal chemistry to introduce the 1-methylcyclopropyl moiety. This structural motif is highly valued in drug design for its ability to restrict conformational freedom (via the Thorpe-Ingold effect) and block metabolic oxidation sites, thereby enhancing the pharmacokinetic profile of sulfonamide-based inhibitors (e.g., HCV NS3/4A protease inhibitors).

However, its utility comes with significant operational risks. As a reactive sulfonyl chloride, it is not only corrosive but susceptible to rapid hydrolysis, releasing hydrochloric acid (HCl) and sulfonic acid upon contact with ambient moisture. This guide synthesizes the physicochemical data with field-proven protocols for safe handling and synthetic application.

Physicochemical Intelligence

The following data consolidates physical properties and identification markers critical for verification and stoichiometry calculations.

PropertyData Specification
Chemical Name 1-Methylcyclopropane-1-sulfonyl chloride
CAS Number 923032-55-7
Molecular Formula C₄H₇ClO₂S
Molecular Weight 154.62 g/mol
Physical State Solid (often crystalline or waxy solid)
Solubility Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Stability Moisture Sensitive; hydrolyzes to sulfonic acid

Hazard Dynamics & Toxicology

Core Danger: Hydrolytic Decomposition Unlike standard organic reagents, the primary hazard of 1-methylcyclopropane-1-sulfonyl chloride is its thermodynamic drive to hydrolyze. Upon contact with mucosal membranes (eyes, lungs) or skin moisture, the S-Cl bond cleaves, generating two corrosive species locally:

  • Hydrochloric Acid (HCl): Causes immediate chemical burns and respiratory spasm.

  • 1-Methylcyclopropane-1-sulfonic acid: A strong organic acid that persists in tissue.

Mechanism of Hazard Generation

The following diagram illustrates the decomposition pathway that occurs if the reagent is mishandled in non-anhydrous conditions.

HydrolysisHazard Reagent 1-Methylcyclopropane- 1-sulfonyl chloride Transition Tetrahedral Intermediate Reagent->Transition Nucleophilic Attack Water H₂O (Ambient Moisture) Water->Transition Acid 1-Methylcyclopropane- 1-sulfonic acid Transition->Acid Elimination HCl HCl Gas (Corrosive/Toxic) Transition->HCl Exothermic Release

Figure 1: Hydrolytic decomposition pathway releasing corrosive byproducts.

Operational Mastery: Handling & Storage

Self-Validating Protocol: The "Dry Chain" To ensure both safety and reaction success, a "Dry Chain" of custody must be maintained from storage to reaction vessel.

A. Storage & Transfer[2][3]
  • Storage: Store under Argon at 2–8°C. The container cap should be wrapped in Parafilm to prevent moisture ingress during refrigeration.

  • Equilibration: Critical Step. Allow the sealed container to reach room temperature before opening.[1] Opening a cold bottle condenses atmospheric water inside, destroying the reagent.

B. Handling Workflow

Do not weigh this reagent on an open benchtop balance. Use the following closed-transfer method:

  • Tare: Tare a dry, Argon-flushed septum-capped vial.

  • Transfer: In a glovebox or via a rapid solid-addition funnel under positive N2 flow, add the solid.

  • Solvation: Immediately dissolve in anhydrous solvent (e.g., DCM or THF) to create a stock solution. Handle the solution via syringe thereafter.

HandlingWorkflow Start Reagent in Cold Storage Equilibrate Warm to Room Temp (Sealed) Start->Equilibrate Prevent Condensation Atmosphere Establish Inert Gas Flow (N₂/Ar Manifold) Equilibrate->Atmosphere Transfer Rapid Transfer to Reaction Vessel Atmosphere->Transfer PPE: Gloves/Goggles Solvate Dissolve in Anhydrous DCM/THF Transfer->Solvate Create Stock Soln Waste Quench Residuals (Sat. NaHCO₃) Transfer->Waste Clean Spatulas/Glassware

Figure 2: Safe handling workflow to minimize moisture exposure and exposure risk.

Synthetic Utility & Protocol

Application: Sulfonamide Synthesis The most common application is the coupling with primary or secondary amines to form sulfonamides.

Standard Operating Procedure (SOP)
  • Stoichiometry: Amine (1.0 equiv), Sulfonyl Chloride (1.1–1.2 equiv), Base (2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Note: Pyridine can be used but may cause difficult workups.

Step-by-Step Protocol:

  • Prime: Charge a flame-dried flask with the Amine (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Base: Add DIPEA (2.5 equiv) and cool the mixture to 0°C (ice bath) to control the exotherm.

  • Addition: Add the 1-Methylcyclopropane-1-sulfonyl chloride (dissolved in minimal DCM) dropwise over 10 minutes.

  • Monitor: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Self-Validation: If starting material persists after 2 hours, add a catalytic amount of DMAP (dimethylaminopyridine) to accelerate the reaction.

  • Quench: Quench with saturated aqueous NaHCO₃. The evolution of gas (CO₂) indicates the neutralization of excess HCl/Sulfonyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom.

ReactionMechanism Amine Amine (Nucleophile) Intermediate Tetrahedral Sulfonyl Complex Amine->Intermediate Attack S Sulfonyl Sulfonyl Chloride Sulfonyl->Intermediate Base Base (DIPEA) Salt H-Base⁺ Cl⁻ Base->Salt Product Sulfonamide Intermediate->Product Cl⁻ Departure Intermediate->Salt Proton Scavenge

Figure 3: Nucleophilic acyl substitution mechanism for sulfonamide formation.

Emergency Response Architecture

ScenarioImmediate ActionRationale
Skin Contact Brush then Flush. Brush off solid particles before applying water, then flush for 15 mins.[2]Direct water contact with bulk solid generates heat and acid on skin.
Eye Contact Irrigate immediately. Use eyewash station for 15+ mins.[3] Hold eyelids open.Corrosive damage to the cornea is rapid and irreversible.
Inhalation Evacuate to fresh air. Support breathing if necessary.[1][2][4]HCl gas causes pulmonary edema (delayed fluid buildup).
Spill Cleanup Cover with dry lime/soda ash. Do not use water. Scoop into waste container.Neutralize the acid potential before disposal.

References

  • Sigma-Aldrich. (n.d.). 1-Methylcyclopropane-1-sulfonyl chloride Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329826375, 1-Methylcyclopropane-1-sulfonyl chloride. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

  • ChemicalBook. (2025).[2] 1-Methylcyclopropane-1-sulfonyl chloride MSDS. Retrieved from

Sources

In-Depth Technical Guide: Theoretical Analysis of 1-Methylcyclopropyl Sulfonyl Compounds for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the sterically constrained, metabolically robust cyclopropyl ring and the versatile sulfonyl functional group presents a compelling scaffold for modern medicinal chemistry. The 1-methylcyclopropyl sulfonyl moiety, in particular, offers a unique combination of rigidity, polarity, and synthetic accessibility that is increasingly leveraged in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize and predict the behavior of 1-methylcyclopropyl sulfonyl compounds. Tailored for researchers, computational chemists, and drug development professionals, this document elucidates the critical interplay between structure, conformation, electronic properties, and reactivity, thereby offering a roadmap for the rational design of next-generation pharmaceuticals.

Introduction: The Strategic Value of the 1-Methylcyclopropyl Sulfonyl Moiety

The integration of a cyclopropyl ring into drug candidates is a well-established strategy to enhance metabolic stability, modulate acidity, and enforce specific conformations for improved target binding.[1][2] The inherent strain of the three-membered ring results in C-H bonds that are stronger and less susceptible to oxidative metabolism.[1] When coupled with a sulfonyl group—a powerful hydrogen bond acceptor with significant electronic influence—the resulting motif becomes a valuable component in molecular design.

The addition of a methyl group at the C1 position of the cyclopropyl ring introduces a critical stereocenter, further constraining the local geometry and influencing the molecule's interaction with biological targets. Understanding the subtle energetic preferences and electronic consequences of this substitution is paramount for exploiting its full potential. Theoretical studies provide an indispensable toolkit for dissecting these properties at a granular level, offering insights that are often challenging to obtain through experimental means alone.

Foundational Theoretical Principles and Computational Approaches

The accurate in silico representation of 1-methylcyclopropyl sulfonyl compounds hinges on the selection of appropriate computational methods. The unique electronic nature of the strained cyclopropane ring and the hypervalent character of the sulfonyl group demand careful consideration of the theoretical framework.

Density Functional Theory (DFT) as the Workhorse

Density Functional Theory (DFT) has emerged as the predominant method for studying systems of this size and complexity, offering a favorable balance between computational cost and accuracy.[3][4][5]

  • Choice of Functional: The selection of the exchange-correlation functional is critical. For general geometric optimizations and conformational analysis, hybrid functionals such as B3LYP are often a reliable starting point. However, for more accurate energy calculations and the description of non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the Minnesota family (e.g., M06-2X ) are highly recommended.[6]

  • Basis Set Selection: Pople-style basis sets, such as 6-31G(d) , are adequate for initial structural optimizations. For more precise calculations of electronic properties, reaction energies, and spectroscopic data, larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p) , are essential to accurately describe the polar sulfonyl group and potential weak intramolecular interactions.[7]

Ab Initio Methods for Benchmarking

While more computationally intensive, ab initio methods like Møller-Plesset perturbation theory (e.g., MP2 ) and Coupled Cluster theory (e.g., CCSD(T) ) serve as the "gold standard" for benchmarking the accuracy of DFT results, particularly for reaction energies and the characterization of stationary points on the potential energy surface.

Conformational Landscape: Dictating Biological Activity

The three-dimensional arrangement of the 1-methylcyclopropyl sulfonyl moiety is a key determinant of its biological function. The rotational barrier around the C-S bond and the orientation of the sulfonyl oxygens relative to the cyclopropyl ring define the conformational space.

Identifying Stable Conformers

A systematic conformational search is the first step in any theoretical analysis. This involves rotating the key dihedral angles and identifying the resulting energy minima.

Protocol 1: Step-by-Step Conformational Analysis

  • Initial Structure Generation: Build the 1-methylcyclopropyl sulfonyl compound of interest using a molecular editor.

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7).

  • Potential Energy Surface Scan: Identify the key rotatable bonds, primarily the C(cyclopropyl)-S bond. Perform a relaxed scan of the potential energy surface by systematically rotating this dihedral angle (e.g., in 15° increments) while allowing all other geometric parameters to relax at each step. This is typically done at a moderate DFT level (e.g., B3LYP/6-31G(d)).

  • Identification of Minima: Locate the energy minima from the potential energy surface scan.

  • Full Optimization and Frequency Calculation: Subject each identified minimum to a full geometry optimization using a higher level of theory (e.g., B3LYP-D3/6-311++G(d,p)). A subsequent frequency calculation must be performed to confirm that each structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Boltzmann Averaging: The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution based on their Gibbs free energies. This is crucial for predicting properties that are an average over the conformational ensemble.

G

Electronic Properties: Unveiling Reactivity and Interactions

The electronic structure of the 1-methylcyclopropyl sulfonyl group governs its reactivity and its ability to engage in intermolecular interactions, such as hydrogen bonding.

The Nature of Bonding in the Sulfonyl Group

Contrary to older models involving d-orbital participation, modern computational studies describe the bonding in sulfonyl groups as highly polarized, with significant contributions from reciprocal n → σ* interactions.[8] This results in a positively charged sulfur atom and negatively charged oxygen atoms, making the sulfonyl group a strong electron-withdrawing entity and an excellent hydrogen bond acceptor.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the sulfonyl oxygens. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful tool for analyzing the electron density to characterize chemical bonds and non-covalent interactions.[9][10] By locating bond critical points (BCPs) between atoms, one can quantify the strength and nature of the interaction. This is particularly useful for identifying and characterizing weak intramolecular hydrogen bonds that may influence the conformational preferences.

Table 1: Key Electronic Descriptors and Their Significance

DescriptorComputational MethodSignificance in Drug Design
Atomic Charges NBO, Mulliken, HirshfeldPredicts sites for electrostatic interactions and hydrogen bonding.
MEP Surface DFTVisualizes regions for electrophilic and nucleophilic attack; guides ligand-receptor docking.
HOMO/LUMO Energies DFTIndicates susceptibility to oxidation/reduction and overall chemical reactivity.
Electron Density at BCPs QTAIMQuantifies the strength of covalent and non-covalent bonds, confirming intramolecular interactions.

Reactivity and Mechanistic Insights

Theoretical studies are instrumental in predicting the reactivity of 1-methylcyclopropyl sulfonyl compounds and elucidating reaction mechanisms.

Stability of the Cyclopropyl Ring

The cyclopropyl group is known to undergo ring-opening reactions under certain conditions, particularly in the presence of radicals.[11] DFT calculations can be used to determine the activation energies for various ring-opening pathways, providing insight into the metabolic stability of the moiety. The presence of the electron-withdrawing sulfonyl group can influence the stability of radical intermediates formed during these processes.

Acidity of Adjacent Protons

The sulfonyl group significantly acidifies adjacent C-H bonds. Theoretical calculations of pKa values can predict the likelihood of deprotonation at physiological pH, which has implications for solubility and target binding.

G

Predicting Spectroscopic Properties

Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Spectroscopy

The calculation of nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method is a standard procedure for predicting ¹H and ¹³C NMR chemical shifts.[11][12]

Protocol 2: Step-by-Step NMR Chemical Shift Prediction

  • Optimized Geometry: Start with the fully optimized, low-energy conformer(s) of the molecule at a high level of theory (e.g., B3LYP-D3/6-311++G(d,p)).

  • NMR Calculation Setup: In the computational chemistry software (e.g., Gaussian), specify the NMR=GIAO keyword. It is crucial to include a solvent model (e.g., SCRF=(SMD, Solvent=DMSO)) as chemical shifts are highly sensitive to the solvent environment.[11]

  • Reference Compound Calculation: Perform the same NMR calculation for a reference compound, typically tetramethylsilane (TMS), at the identical level of theory and with the same solvent model.

  • Calculate Chemical Shifts: The predicted chemical shift (δ) for a given nucleus is calculated as: δ_predicted = σ_TMS - σ_nucleus where σ is the isotropic magnetic shielding value from the output file.

  • Boltzmann Averaging (if applicable): If multiple conformers are significantly populated, calculate the chemical shifts for each and compute a Boltzmann-weighted average for comparison with the experimental spectrum.[11]

Infrared (IR) Spectroscopy

The vibrational frequencies and intensities calculated during a frequency analysis can be used to generate a theoretical IR spectrum.[13][14][15] This is useful for identifying characteristic vibrational modes, such as the symmetric and asymmetric S=O stretches of the sulfonyl group, which typically appear in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

Conclusion and Future Outlook

The theoretical study of 1-methylcyclopropyl sulfonyl compounds provides a powerful, predictive framework for accelerating drug discovery. By leveraging a suite of computational tools, from DFT to advanced electron density analysis, researchers can gain a profound understanding of the conformational, electronic, and reactive properties of this valuable scaffold. These insights enable the rational design of molecules with enhanced potency, selectivity, and metabolic stability. As computational methods continue to improve in accuracy and efficiency, the in silico-first approach to designing and optimizing drug candidates containing the 1-methylcyclopropyl sulfonyl moiety will become increasingly integral to the development of new medicines.

References

  • Hashmi, M. A. (2022). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization. YouTube. [Link]

  • SB. (2023). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. [Link]

  • De Proft, F., et al. (2011). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]

  • De Proft, F., et al. (2011). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. ResearchGate. [Link]

  • Quantum Guru Ji. (2024). How to perform NMR calculation in Gaussian. YouTube. [Link]

  • Swart, M. (2019). Evaluating common QTAIM and NCI interpretations of the electron density concentration through IQA interaction energies and 1D cr. University of Pretoria. [Link]

  • Hashmi, M. A. (2023). Performing Live QTAIM Analysis in Multiwfn | Understanding Bond Critical Points (BCPs). YouTube. [Link]

  • Avogadro with Gaussian Tutorial. (2015). NMR. YouTube. [Link]

  • Oae, S., & Yoshihara, M. (1967). Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. [Link]

  • Various Authors. (n.d.). Electronic Effects of Sooh and Related Groups. Scribd. [Link]

  • Katsyuba, S. A., et al. (2021). Fast Quantum Chemical Simulations of Infrared Spectra of Organic Compounds with the B97-3c Composite Method. ResearchGate. [Link]

  • Various Authors. (2023). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • Hashmi, M. A. (2023). NCI + QTAIM + ESP Explained | Full Molecular Analysis Workflow & Interpretation Guide. YouTube. [Link]

  • Peterson, E. A., & Moses, J. E. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Banerjee, T. (2022). Hands on Session for QTAIM and NCI analysis using Gaussian 09 and Multiwfn software package. YouTube. [Link]

  • Protheragen. (n.d.). IR Spectrum Prediction. [Link]

  • Meyers, C. Y., et al. (1970). Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions. Journal of the American Chemical Society. [Link]

  • Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

  • Zapata Trujillo, D. R., & McKemmish, L. K. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. [Link]

  • McGill, C., et al. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. [Link]

  • Bursch, M., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed. [Link]

  • Peterson, E. A., & Moses, J. E. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry**. OUCI. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Bioinformatics Insights. (2023). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]

  • Various Authors. (2019). How to quantify total non-covalent interactions in a transition state?. ResearchGate. [Link]

  • Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

  • Various Authors. (2021). Experimental and computational mechanistic investigations. ResearchGate. [Link]

  • DrBenChem. (2020). Simulating an Infrared Spectrum - IR Spectroscopy on your PC using ORCA (Part 1). YouTube. [Link]

  • Various Authors. (2019). Density functional theory calculations for pure 3 cyclopropane and 3 cyclopropane-Ag, Al, C, Au, P and Y interactions. ResearchGate. [Link]

  • Alarcón-Espósito, J., et al. (2012). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. PubMed Central. [Link]

  • Wang, X., et al. (2020). Density Functional Theory Analysis of the Copolymerization of Cyclopropenone with Ethylene Using a Palladium Catalyst. MDPI. [Link]

Sources

Literature review of cyclopropyl sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the synthesis, reactivity, and application of Cyclopropanesulfonyl Chloride (CAS 139631-62-2) . It is designed for medicinal chemists and process scientists requiring actionable data rather than generic overviews.

Executive Summary

Cyclopropanesulfonyl chloride is a critical electrophilic building block in medicinal chemistry, widely utilized to introduce the cyclopropylsulfonamide moiety. This pharmacophore is prized for its ability to improve metabolic stability (blocking P450 oxidation sites) and enforce conformational rigidity without adding excessive lipophilicity.

  • CAS: 139631-62-2[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    S[2][4]
  • Key Application: Synthesis of HCV NS3/4A protease inhibitors (e.g., sulfonamide-containing peptidomimetics).

  • Primary Hazard: Corrosive (Skin Corr.[5] 1B), Moisture Sensitive.[4][6]

Structural & Electronic Properties

The cyclopropyl group possesses unique electronic characteristics due to its significant ring strain (~27.5 kcal/mol) and the "banana bonds" (high p-character) of the C-C sigma bonds. When attached to the highly electron-withdrawing sulfonyl chloride group (-SO


Cl), the cyclopropyl ring acts as a weak electron donor via hyperconjugation, yet remains robust enough to survive standard nucleophilic substitution conditions.
Stability Profile
  • Hydrolytic Instability: Rapidly hydrolyzes to cyclopropanesulfonic acid and HCl upon contact with moisture.

  • Thermal Stability: Stable at room temperature under anhydrous conditions; however, storage at 2–8°C is recommended to prevent slow disproportionation or desulfonylation.

  • Ring Integrity: Unlike cyclopropylcarbinyl systems, the cyclopropylsulfonyl moiety is relatively resistant to ring-opening rearrangements during standard nucleophilic substitutions (sulfonamide formation).

Synthetic Strategies

The synthesis of cyclopropanesulfonyl chloride is non-trivial due to the difficulty of direct chlorosulfonation (which risks ring opening). Two primary pathways are established in the literature.

Pathway A: The Grignard-Sulfinate Route (Dominant Method)

This is the industry-standard approach, utilizing the stability of cyclopropylmagnesium bromide.

  • Formation: Cyclopropyl bromide reacts with Mg to form the Grignard reagent.

  • Insertion: SO

    
     insertion yields the magnesium sulfinate intermediate.
    
  • Oxidative Chlorination: Treatment with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO

    
    Cl
    
    
    
    ) generates the sulfonyl chloride.
Pathway B: Oxidative Chlorination of Thiols

Applicable when cyclopropyl thiol is available.

  • Oxidation: The thiol is treated with Cl

    
     in water (or NCS/HCl) to directly yield the sulfonyl chloride.
    
  • Challenge: Controlling the over-oxidation and handling the volatile/odorous thiol.

Visualization: Synthetic Workflows

SynthesisPathways cluster_0 Pathway A: Organometallic (Preferred) cluster_1 Pathway B: Thiol Oxidation CpBr Cyclopropyl Bromide CpMgBr Cyclopropyl-MgBr (Grignard) CpBr->CpMgBr Mg, THF (Retention of Ring) CpSO2Mg Magnesium Sulfinate Intermediate CpMgBr->CpSO2Mg SO2 (gas) -10°C CpSO2Cl_A Cyclopropanesulfonyl Chloride CpSO2Mg->CpSO2Cl_A NCS or SO2Cl2 Oxidative Chlorination CpSH Cyclopropyl Thiol CpSO2Cl_B Cyclopropanesulfonyl Chloride CpSH->CpSO2Cl_B Cl2/H2O or H2O2/SOCl2

Caption: Figure 1. Comparative synthetic routes. Pathway A is preferred for scale-up due to the accessibility of the bromide precursor.

Experimental Protocol (Self-Validating)

Protocol: Synthesis via Grignard-Sulfinate Method Rationale: This method avoids the use of toxic cyclopropyl thiol and provides high yields. The use of NCS (N-chlorosuccinimide) as the chlorinating agent is milder than Cl


 gas, reducing side reactions.

Reagents:

  • Cyclopropyl bromide (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Sulfur Dioxide (SO

    
    , excess)
    
  • N-Chlorosuccinimide (NCS, 1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Grignard Formation (Validation Step):

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add cyclopropyl bromide in THF dropwise at a rate that maintains gentle reflux.

    • Checkpoint: If reflux does not start, initiate with a heat gun. Failure to initiate indicates wet solvent.

    • Stir for 1 hour after addition to ensure complete consumption of bromide (monitor by GC or quench aliquot).

  • Sulfinate Formation:

    • Cool the Grignard solution to -10°C.

    • Bubble dry SO

      
       gas into the mixture for 30 minutes. The solution will become viscous/slurry (formation of cyclopropanesulfinate salt).
      
    • Mechanistic Note: Low temperature prevents the displacement of the sulfinate by unreacted Grignard (which would form the sulfone).

  • Oxidative Chlorination:

    • Warm the mixture to 0°C to remove excess SO

      
       (degas with N
      
      
      
      ).
    • Add NCS (dissolved in THF) portion-wise at 0°C. The reaction is exothermic.

    • Stir for 1 hour at room temperature.

  • Workup & Isolation:

    • Dilute with Et

      
      O and wash with ice-cold water (rapidly to minimize hydrolysis).
      
    • Dry organic layer over MgSO

      
      .
      
    • Concentrate under reduced pressure (keep bath < 30°C).

    • Purification: Vacuum distillation is possible but risky due to thermal instability. Flash chromatography (rapid, silica) or use crude if purity >95%.

Reactivity & Applications in Drug Discovery

Sulfonylation of Amines

The primary use is the formation of sulfonamides.[7] The reaction follows a nucleophilic substitution mechanism at the sulfur atom.

Reaction Conditions:

  • Solvent: DCM or THF.

  • Base: Pyridine, TEA, or DIPEA (to scavenge HCl).

  • Catalyst: DMAP (optional, accelerates reaction).

Case Study: HCV NS3 Protease Inhibitors

Cyclopropyl sulfonamides are bioisosteres for carboxylic acids and are crucial in the "P1 prime" site of HCV protease inhibitors. The cyclopropyl group provides a specific steric fit into the S1' pocket that alkyl groups cannot match.

Quantitative Comparison of Sulfonyl Chlorides:

PropertyCyclopropyl-SO

Cl
Isopropyl-SO

Cl
Phenyl-SO

Cl
Steric Bulk (A-value) ModerateHighHigh (Planar)
Electronic Effect Weak Donor (+I)Donor (+I)Withdrawing (-I/M)
Hydrolytic Half-life < 10 min (aq)~ 20 min (aq)> 1 hour (aq)
Metabolic Stability High (Ring)Low (Oxidation)Moderate (Hydroxylation)
Visualization: Sulfonylation Mechanism

Mechanism Amine Nucleophile (R-NH2) Transition Tetrahedral Transition State Amine->Transition Attack on S SulfonylCl Cyclopropyl-SO2Cl (Electrophile) SulfonylCl->Transition Product Sulfonamide (R-NH-SO2-Cp) Transition->Product Loss of Cl- Base Base (TEA) Base->Product Scavenges HCl

Caption: Figure 2. Mechanism of sulfonamide formation. Base is required to neutralize the HCl byproduct.

References

  • Preparation of Cyclopropanesulfonyl Chloride via Grignard. ChemicalBook Synthesis Protocols. Method involving cyclopropylmagnesium bromide and sulfur dioxide.[2]

  • Medicinal Chemistry Applications. Chem-Impex Product Guide. Usage in sulfonamide synthesis for drug development.[7][8]

  • Oxidative Chlorination of Thiols. Organic Chemistry Portal. General methodologies for converting thiols to sulfonyl chlorides using H2O2/SOCl2.[9][10]

  • Safety and Handling. Fisher Scientific Safety Data Sheet. Hazards (Skin Corr 1B) and storage stability.[5]

  • Process for Preparation of Cyclopropyl Sulfonamide. World Intellectual Property Organization (WO2009053281A1).[11] Detailed industrial scale-up considerations.

Sources

Commercial Availability & Technical Guide: 1-Methylcyclopropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (CAS: 923032-55-7) is a specialized building block in medicinal chemistry, primarily utilized for introducing the 1-methylcyclopropyl moiety into sulfonamide-based drug candidates. This structural motif serves as a conformationally restricted bioisostere of the gem-dimethyl group, offering enhanced metabolic stability and improved pharmacokinetic profiles.

While commercially available from select boutique suppliers, this compound is rarely held in bulk inventory due to its moisture sensitivity and specific utility.[1] For research programs requiring quantities exceeding 5–10 grams, a "Make vs. Buy" decision is critical.[1] This guide details sourcing strategies, synthesis protocols via the commercially available 1-bromo-1-methylcyclopropane precursor, and handling requirements.

Part 1: Chemical Profile & Strategic Importance[1]

Chemical Identity
PropertyDetail
Chemical Name 1-Methylcyclopropane-1-sulfonyl chloride
CAS Number 923032-55-7
Molecular Formula C₄H₇ClO₂S
Molecular Weight 154.62 g/mol
Structure A cyclopropane ring substituted at the C1 position with both a methyl group and a sulfonyl chloride group.[2][3][4][5][6][7][8][9]
Physical State Solid (low melting point) or semi-solid; highly moisture-sensitive.
Medicinal Chemistry Rationale

The 1-methylcyclopropyl group is a high-value motif in drug design:

  • Conformational Restriction: Unlike an isopropyl or tert-butyl group, the cyclopropane ring locks the vectors of the substituents, potentially increasing binding affinity by reducing the entropy penalty upon binding to a protein target.

  • Metabolic Stability: The cyclopropane ring is generally resistant to cytochrome P450 oxidation compared to alkyl chains, prolonging half-life (

    
    ).[1]
    
  • Bioisosterism: It acts as a lipophilic, bulky spacer often used to replace gem-dimethyl groups to alter solubility and permeability.[1]

Part 2: Commercial Landscape Analysis[1]

Supply Chain Status

This compound is classified as a Tier 3 Building Block —available but not a commodity.[1] It is typically synthesized on-demand or held in small stocks (milligram to low-gram scale) by catalog vendors.

Primary Suppliers & Availability

Note: Availability fluctuates.[1] Always confirm Certificate of Analysis (CoA) and purity (>95%) before ordering.

SupplierCatalog TypeTypical ScaleEstimated Lead Time
Synthonix Boutique Building Blocks250mg – 1g1–2 Weeks (US Stock)
Achmem Global Aggregator1g – 5g2–3 Weeks
Sigma-Aldrich AldrichCPR (Rare Chemical Library)< 1gVariable (Often On-Demand)
BLD Pharm Major Building Block Vendor1g – 10g1–2 Weeks

Procurement Recommendation: For needs < 5g, direct purchase is cost-effective despite the high unit price (~


200/g). For needs > 10g, in-house synthesis or custom manufacturing is recommended to ensure freshness and reduce cost.

Part 3: Synthesis & Manufacturing (The "Make" Option)[1]

When commercial stock is insufficient or degraded, the compound can be synthesized from 1-bromo-1-methylcyclopropane (CAS 50915-27-0), which is widely available and stable.

Synthesis Pathway Visualization

The following diagram outlines the Grignard-mediated synthesis route, which is the industry standard for accessing sterically hindered sulfonyl chlorides.

SynthesisRoute Precursor 1-Bromo-1-methylcyclopropane (CAS: 50915-27-0) Grignard Grignard Intermediate (1-Methylcyclopropyl MgBr) Precursor->Grignard Mg, THF Reflux, I2 (cat) Sulfinate Sulfinate Salt (R-SO2-MgBr) Grignard->Sulfinate SO2 (gas) -10°C to RT Product 1-Methylcyclopropane-1- sulfonyl Chloride (CAS: 923032-55-7) Sulfinate->Product SO2Cl2 (Sulfuryl Chloride) Hexane/DCM, 0°C

Figure 1: Grignard-mediated synthesis workflow from the bromide precursor.[9][10]

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for cyclopropanesulfonyl chlorides [1, 2]. All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Preparation of Grignard Reagent
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive pressure of Argon.[1]

  • Activation: Add Magnesium turnings (1.2 equiv) and a crystal of Iodine. Dry stir for 10 mins.

  • Initiation: Add anhydrous THF to cover the Mg. Add 5-10% of the 1-bromo-1-methylcyclopropane solution (1.0 equiv total in THF). Heat gently with a heat gun until the iodine color fades and reflux begins.

  • Addition: Dropwise add the remaining bromide solution over 1 hour, maintaining a gentle reflux.

  • Completion: Reflux for an additional 1–2 hours. Cool to room temperature. Titrate an aliquot to determine concentration (typically 0.5–0.8 M).[1]

Step 2: Sulfination [1]
  • Cooling: Cool the Grignard solution to -10°C (ice/salt bath).

  • SO₂ Addition: Bubble dry Sulfur Dioxide (SO₂) gas into the solution through a wide-bore needle.[1] The reaction is exothermic; control the rate to keep internal temp < 10°C.

  • Endpoint: Continue until the mixture becomes a thick slurry (formation of magnesium sulfinate). Stir for 30 mins at 0°C, then warm to RT and purge excess SO₂ with Nitrogen.

Step 3: Chlorination (Formation of Sulfonyl Chloride) [1]
  • Solvent Swap (Optional but Recommended): Concentrate the sulfinate slurry to dryness (carefully) and resuspend in anhydrous Hexane or DCM.[1] This aids in salt precipitation later.[1]

  • Chlorination: Cool the suspension to 0°C. Add Sulfuryl Chloride (SO₂Cl₂) (1.1 equiv) dropwise.

    • Alternative: N-Chlorosuccinimide (NCS) can be used for milder conditions if functional group tolerance is a concern, but SO₂Cl₂ is standard for simple alkyl chains.

  • Workup: Stir for 1 hour at 0°C. The magnesium salts will precipitate. Filter the mixture rapidly through a pad of Celite under Nitrogen.[1]

  • Isolation: Concentrate the filtrate under reduced pressure at low temperature (< 30°C). The product is obtained as a yellowish oil or semi-solid.[1]

  • Purification: If necessary, vacuum distillation (high vacuum) or rapid flash chromatography (Hexane/EtOAc) can be used, but the crude is often pure enough for sulfonamide coupling.[1]

Part 4: Handling, Stability & QC[1]

Stability Profile
  • Hydrolytic Instability: Reacts violently with water/moisture to form 1-methylcyclopropane-1-sulfonic acid and HCl.

  • Thermal Instability: Sulfonyl chlorides can decompose at elevated temperatures, releasing SO₂ and the corresponding alkyl chloride.[1] Do not distill at atmospheric pressure.

Quality Control (QC) Checklist

Before using the reagent in high-value synthesis, verify identity and purity:

  • 1H NMR (CDCl₃): Look for the characteristic cyclopropyl protons (multiplets around 0.8–1.5 ppm) and the methyl singlet (approx 1.5–1.6 ppm).[1] The deshielding effect of the SO₂Cl group will shift these signals downfield compared to the bromide precursor.[1]

  • Derivatization Test: React a small aliquot with excess benzylamine in DCM. Analyze the resulting stable sulfonamide by LC-MS to confirm the active sulfonyl chloride content. Direct LC-MS of the chloride is not recommended due to hydrolysis on the column.

Part 5: References

  • Meek, J. S., & Osuga, D. T. (1963).[1] Bromocyclopropane.[1][2][4][6][11][12] Organic Syntheses, 43, 9. Link (Foundational method for cyclopropyl halides).[1]

  • Shu, C., et al. (2010).[1][10] Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives.[1][10] The Journal of Organic Chemistry, 75(19), 6677–6680.[1] Link (Grignard preparation protocols).[1]

  • PubChem. (2025).[1][4] 1-Methylcyclopropane-1-sulfonyl chloride (Compound Summary). National Library of Medicine.[1] Link

  • Synthonix. (2025).[1] Product Catalog: 1-Methylcyclopropane-1-sulfonyl chloride. Link

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for sulfonyl chloride synthesis via Grignard).[1]

Sources

An In-depth Technical Guide to Potential Research Areas for 1-Methylcyclopropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methylcyclopropane-1-sulfonyl chloride stands as a novel, unexplored chemical entity at the intersection of strained-ring systems and reactive sulfonyl chemistry. This guide delineates a series of potential research avenues for this compound, targeting its synthesis, characterization, and application in drug discovery and materials science. By leveraging established principles of organic chemistry and drawing parallels from analogous structures, we propose a comprehensive research framework. This document is intended for researchers, scientists, and drug development professionals, providing both foundational hypotheses and detailed, actionable experimental protocols to unlock the potential of this promising molecule.

Introduction: The Scientific Imperative

The confluence of a 1-methylcyclopropyl group and a sulfonyl chloride functional group in a single molecule presents a compelling case for investigation. The cyclopropyl ring, a well-regarded motif in medicinal chemistry, is known to confer a range of desirable properties, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1][2][3][4] It often serves as a bioisosteric replacement for gem-dimethyl or vinyl groups, offering a rigid scaffold that can favorably influence ligand-receptor interactions.[4][5] The sulfonyl chloride moiety, on the other hand, is a highly versatile electrophilic functional group, serving as a gateway to a vast array of sulfur-containing compounds, most notably sulfonamides—a cornerstone of modern pharmacology.[6]

The introduction of a methyl group at the C1 position of the cyclopropane ring, directly attached to the sulfonyl chloride, is anticipated to significantly modulate the electronic and steric properties of the molecule compared to its non-methylated counterpart, cyclopropanesulfonyl chloride.[7][8][9] This substitution may influence the stability of the cyclopropane ring, the reactivity of the sulfonyl chloride, and the conformational preferences of its derivatives. To date, a thorough exploration of 1-Methylcyclopropane-1-sulfonyl chloride has not been reported in the scientific literature, presenting a unique opportunity for novel discoveries. This guide aims to provide a structured approach to its synthesis and to explore its potential as a valuable building block in various chemical disciplines.

Proposed Synthesis and Characterization

The absence of a literature precedent for the synthesis of 1-Methylcyclopropane-1-sulfonyl chloride necessitates a logical, stepwise approach based on established methodologies for the preparation of alkyl sulfonyl chlorides.[10][11] A plausible and robust synthetic strategy would involve the preparation of a suitable sulfur-containing precursor, followed by oxidative chlorination.

Synthetic Pathway Rationale

The most direct route to an alkyl sulfonyl chloride is typically the oxidative chlorination of the corresponding thiol.[12][13][14] Therefore, the key intermediate for our proposed synthesis is 1-methylcyclopropane-1-thiol. The overall proposed synthetic workflow is outlined below.

G A 1-Methylcyclopropanecarboxylic Acid B 1-Methylcyclopropanemethanol A->B  Reduction (e.g., LiAlH4) C 1-(Bromomethyl)-1-methylcyclopropane B->C  Bromination (e.g., PBr3) D S-(1-Methylcyclopropyl)methanethioacetate C->D  Thioacetylation (e.g., KSAc) E 1-Methylcyclopropane-1-thiol D->E  Hydrolysis (e.g., HCl/MeOH) F 1-Methylcyclopropane-1-sulfonyl chloride E->F  Oxidative Chlorination (e.g., NCS/HCl)

Caption: Proposed synthetic workflow for 1-Methylcyclopropane-1-sulfonyl chloride.

Detailed Experimental Protocols
2.2.1. Synthesis of 1-Methylcyclopropane-1-thiol
  • Reduction of 1-Methylcyclopropanecarboxylic Acid: To a stirred solution of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether at 0 °C, a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 1-methylcyclopropanemethanol.

  • Bromination of 1-Methylcyclopropanemethanol: The crude 1-methylcyclopropanemethanol (1.0 eq.) is dissolved in anhydrous diethyl ether and cooled to 0 °C. Phosphorus tribromide (0.4 eq.) is added dropwise, and the mixture is stirred at room temperature for 4 hours. The reaction is then carefully poured onto ice and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated to give 1-(bromomethyl)-1-methylcyclopropane.

  • Thioacetylation and Hydrolysis: The crude bromide (1.0 eq.) is dissolved in DMF, and potassium thioacetate (1.5 eq.) is added. The mixture is heated to 60 °C for 6 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting crude thioacetate is dissolved in methanol, and concentrated HCl (3 eq.) is added. The solution is refluxed for 8 hours, cooled, and neutralized with aqueous NaHCO₃. The product, 1-methylcyclopropane-1-thiol, is extracted with dichloromethane, dried, and purified by distillation.

2.2.2. Oxidative Chlorination to 1-Methylcyclopropane-1-sulfonyl chloride

To a solution of 1-methylcyclopropane-1-thiol (1.0 eq.) in a biphasic system of dichloromethane and aqueous HCl (6 M) at 0 °C, N-chlorosuccinimide (NCS) (3.0 eq.) is added portion-wise over 30 minutes. The reaction is vigorously stirred for 2 hours at 0 °C. The organic layer is then separated, washed with cold brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure at a low temperature (<30 °C) to yield the crude 1-Methylcyclopropane-1-sulfonyl chloride. Further purification can be achieved by vacuum distillation.

Characterization

A comprehensive characterization of the final product and all intermediates is crucial. The following techniques should be employed:

TechniquePurposeExpected Observations for 1-Methylcyclopropane-1-sulfonyl chloride
¹H NMR Structural elucidationSignals corresponding to the methyl group and the cyclopropyl protons.
¹³C NMR Structural confirmationResonances for the methyl carbon, cyclopropyl carbons, and the quaternary carbon attached to the sulfonyl group.
FT-IR Functional group analysisStrong characteristic absorbances for the S=O bonds (approx. 1370 and 1180 cm⁻¹).
HRMS Molecular formula determinationAccurate mass measurement to confirm the elemental composition.

Potential Research Area 1: Reactivity and Mechanistic Studies

The unique structural features of 1-Methylcyclopropane-1-sulfonyl chloride suggest a rich and potentially novel reactivity profile. Research in this area should focus on comparing its reactivity to non-methylated and acyclic analogs.

Nucleophilic Substitution Reactions

The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[6] A systematic study with a variety of nucleophiles (amines, alcohols, thiols) will be fundamental to understanding its utility as a synthetic building block.

G A 1-Methylcyclopropane-1-sulfonyl chloride E Sulfonamide A->E F Sulfonate Ester A->F G Thiosulfonate A->G B Primary/Secondary Amine B->E C Alcohol/Phenol C->F D Thiol D->G

Caption: Proposed nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a Model Sulfonamide

  • To a solution of aniline (1.1 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C, a solution of 1-Methylcyclopropane-1-sulfonyl chloride (1.0 eq.) in dichloromethane is added dropwise.

  • The reaction is stirred at room temperature for 4 hours.

  • The mixture is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a tertiary amine base (triethylamine) is essential to neutralize the HCl byproduct, driving the reaction to completion.[15] Dichloromethane is a suitable solvent due to its inertness and ability to dissolve both reactants.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions.[16] The strong electron-withdrawing nature of the sulfonyl chloride group could activate the ring towards nucleophilic attack, potentially leading to ring-opened products. This represents a significant departure from the typical reactivity of sulfonyl chlorides and is a key area for investigation.

Proposed Investigation:

  • Reaction with Strong Nucleophiles: Investigate the reaction of 1-Methylcyclopropane-1-sulfonyl chloride with potent, soft nucleophiles like iodide or thiophenoxide under forcing conditions (e.g., elevated temperatures).

  • Lewis Acid Catalysis: Explore the use of Lewis acids to promote ring-opening, which could facilitate the formation of a transient cyclopropylmethyl cation that is prone to rearrangement.[17][18]

G cluster_0 Standard S_N2 at Sulfur cluster_1 Hypothesized Ring-Opening Pathway A 1-Methylcyclopropane-1-sulfonyl chloride C 1-Methylcyclopropyl-SO2-Nu A->C B Nucleophile (Nu-) B->C D 1-Methylcyclopropane-1-sulfonyl chloride F Ring-Opened Product (e.g., γ-sulfonyl alkene) D->F E Nucleophile (Nu-) E->F

Caption: Competing reaction pathways: nucleophilic substitution vs. ring-opening.

Potential Research Area 2: Applications in Drug Discovery

The 1-methylcyclopropylsulfonyl moiety is a novel scaffold for medicinal chemistry. Its incorporation into bioactive molecules could lead to significant improvements in their pharmacological properties.

As a Bioisostere for Tert-butyl and Isopropyl Groups

The 1-methylcyclopropyl group can be considered a rigid, more lipophilic bioisostere of an isopropyl group and a more compact, rigid analog of a tert-butyl group.[19][20] Substituting these common groups with the 1-methylcyclopropylsulfonyl moiety in known drug molecules could lead to:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][5]

  • Improved Binding Affinity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[1]

  • Novel Intellectual Property: The creation of new chemical entities with potentially improved properties.

Proposed Workflow:

  • Select a Target Drug: Identify a marketed drug containing an isopropyl or tert-butyl sulfonyl/sulfonamide moiety.

  • Synthesize the Analog: Prepare the 1-methylcyclopropylsulfonyl analog using the protocols outlined in Section 2 and 3.

  • In Vitro Evaluation: Compare the analog to the parent drug in relevant biological assays (e.g., enzyme inhibition, receptor binding).

  • ADME Profiling: Conduct in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, such as microsomal stability assays, to assess metabolic stability.

Library Synthesis for High-Throughput Screening

The reactivity of 1-Methylcyclopropane-1-sulfonyl chloride makes it an ideal scaffold for the parallel synthesis of a diverse library of sulfonamides. This library can then be screened against a wide range of biological targets to identify novel hits.

ParameterDescription
Scaffold 1-Methylcyclopropane-1-sulfonyl chloride
Reactants Diverse library of primary and secondary amines
Reaction Sulfonamide formation
Format 96-well plate synthesis
Analysis LC-MS for purity and identity confirmation
Screening High-throughput screening against various targets

Potential Research Area 3: Applications in Polymer and Materials Science

Sulfonyl chlorides are not only important in medicinal chemistry but also have applications in polymer science.[6][21]

Monomer for Novel Polysulfonates and Polysulfonamides

1-Methylcyclopropane-1-sulfonyl chloride can be explored as a monomer or co-monomer in polymerization reactions. For example, reaction with diols or diamines could lead to novel polysulfonates or polysulfonamides. The rigid cyclopropyl group in the polymer backbone could impart unique thermal and mechanical properties, such as a high glass transition temperature and increased rigidity.

Surface Modification Agent

The high reactivity of the sulfonyl chloride group allows it to be grafted onto surfaces containing nucleophilic groups (e.g., hydroxyl groups on silica or cellulose). This would introduce the hydrophobic and rigid 1-methylcyclopropyl group onto the surface, altering properties like wettability and adhesion.

Conclusion

1-Methylcyclopropane-1-sulfonyl chloride represents a scientifically intriguing and synthetically accessible molecule with significant untapped potential. The research avenues proposed in this guide—spanning its fundamental synthesis and reactivity to its application as a novel building block in drug discovery and materials science—provide a robust framework for future investigations. The unique combination of a strained ring system and a versatile reactive handle makes it a prime candidate for generating new chemical entities with valuable properties. It is our belief that the exploration of this compound will yield exciting and impactful scientific discoveries.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2010). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synthesis, 2010(01), 155-159. [Link]

  • Prakash, G. K. S., Chacko, S., Al-Khouli, A., & Olah, G. A. (2011). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 52(43), 5644-5646. [Link]

  • Gao, Y., Vo, C., & Findlay, A. D. (2015). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 17(24), 6042-6045. [Link]

  • Meanwell, N. A. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6. [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Scott, P. J. H. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1279-1296. [Link]

  • Quora. (2023, July 28). What is the use of sulfonyl chloride?[Link]

  • Royal Society of Chemistry. (n.d.). Polymer Chemistry. [Link]

  • Google Patents. (n.d.). WO1996022987A1 - Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid.
  • PubMed. (2024, September 6). Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions. [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • ACS Publications. (n.d.). Organic sulfur mechanisms. 36. Cyclopropanesulfonyl chloride. [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl...[Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Synthetic applications of radical ring-opening: use of cyclopropylmethyl radicals. [Link]

  • Google Patents. (2010, March 25). US20100076242A1 - Method of preparing 1-methylcyclopropene and applying the same to plants.
  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • ResearchGate. (2026, January 7). (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. [Link]

  • PubChem. (n.d.). Cyclopropanesulfonyl chloride. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. [Link]

  • RSC Publishing. (n.d.). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. [Link]

  • ChemistryViews. (2022, December 11). Sulfenyl Chlorides as a Feedstock for Polymer Synthesis. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Green Chemistry (RSC Publishing). (2017, April 19). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. [Link]

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. [Link]

  • Repositorio Digital Ikiam. (2018, July 7). One-Pot Peptide Ligation–Oxidative Cyclization Protocol for the Preparation of Short-/Medium-Size Disulfide Cyclopeptides. [Link]

  • ResearchGate. (n.d.). Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines revealing Optimal Combinations of Monomers and Initiators. [Link]

  • ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Methylcyclopropyl - the NIST WebBook. [Link]

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Methodological & Application

Synthesis of sulfonamides using 1-Methylcyclopropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Sulfonamides using 1-Methylcyclopropane-1-sulfonyl chloride

Executive Summary

This guide details the optimized protocol for synthesizing sulfonamides using 1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7) . Unlike simple cyclopropyl analogs, the 1-methyl derivative introduces a quaternary carbon adjacent to the sulfonyl group. This structural feature imparts significant metabolic stability by blocking


-deprotonation and enzymatic degradation, making it a high-value bioisostere in modern medicinal chemistry (e.g., Hepatitis C protease inhibitors like Glecaprevir metabolites). However, this same steric bulk necessitates a modified Schotten-Baumann or anhydrous coupling protocol to ensure complete conversion without competing hydrolysis.

Reagent Profile & Chemical Logic

The "Magic Methyl" Effect

In medicinal chemistry, the transition from a cyclopropyl to a 1-methylcyclopropyl moiety is often strategic.

  • Metabolic Blockade: The

    
    -hydrogen on a standard cyclopropyl sulfonamide is acidic (
    
    
    
    in DMSO) and susceptible to metabolic oxidation. The methyl group eliminates this liability.
  • Conformational Lock: The quaternary center restricts bond rotation, potentially locking the sulfonamide into a bioactive conformation.

  • Steric Challenge: The 1-methyl group creates a "neopentyl-like" steric environment. Nucleophilic attack at the sulfur atom is kinetically slower compared to unhindered sulfonyl chlorides, requiring nucleophilic catalysis (e.g., DMAP).

Physical Properties & Handling
PropertyDataHandling Note
Appearance White to off-white soliddistinct from liquid cyclopropanesulfonyl chloride.
MW 154.62 g/mol
Reactivity Electrophilic, Moisture SensitiveHydrolyzes rapidly to the sulfonic acid upon exposure to moist air.
Storage 2-8°C, Inert Atmosphere (Ar/N2)Store in a desiccator; warm to RT before opening.

Core Protocol: Catalytic Anhydrous Coupling

This protocol is optimized for secondary amines and hindered primary amines , where the background reaction rate is slow enough that hydrolysis becomes a competing pathway.

Materials
  • Reagent: 1-Methylcyclopropane-1-sulfonyl chloride (1.2 equiv).

  • Substrate: Amine (1.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for solubility; THF for polar amines.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Catalyst: 4-Dimethylaminopyridine (DMAP ) (0.1 – 0.2 equiv). Critical for this hindered electrophile.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the Amine  (1.0 mmol) and a magnetic stir bar.
    
  • Solvation: Add Anhydrous DCM (5 mL, 0.2 M concentration). Ensure the amine is fully dissolved.

  • Base Addition: Add TEA (3.0 mmol, 418 µL) via syringe.

  • Catalyst: Add DMAP (0.1 mmol, 12 mg). Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition (Controlled):

    • Cool the reaction mixture to 0°C (Ice bath).

    • Dissolve 1-Methylcyclopropane-1-sulfonyl chloride (1.2 mmol, 185 mg) in a separate vial with minimal DCM (1-2 mL).

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 5-10 minutes.

    • Rationale: Slow addition at 0°C minimizes the exotherm and prevents immediate hydrolysis by trace moisture.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–16 hours .

    • Monitoring: Check via TLC or LC-MS. The hindered nature means this reaction rarely completes in <1 hour.

  • Quench: Once complete, add saturated

    
      (10 mL) and stir vigorously for 15 minutes to hydrolyze excess sulfonyl chloride.
    

Mechanistic Visualization

The following diagram illustrates the DMAP-catalyzed pathway, highlighting how the catalyst overcomes the steric barrier of the quaternary methyl group.

ReactionMechanism Reagent 1-Methylcyclopropane-1- sulfonyl chloride Intermediate N-Sulfonylpyridinium Salt (Activated) Reagent->Intermediate Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product Sulfonamide Product Intermediate->Product Amine Attack (Sterically Sensitive Step) Amine Target Amine (R-NH2) Amine->Product Base Base (TEA) Scavenges HCl Product->Base H+ Removal

Caption: DMAP acts as a nucleophilic shuttle, forming a reactive N-sulfonylpyridinium intermediate that is more susceptible to amine attack than the sterically hindered parent chloride.

Workup & Purification Workflow

For medicinal chemistry applications where purity is paramount, a standard aqueous workup is usually sufficient, but specific "tricks" apply for sulfonamides.

WorkupWorkflow Reaction Reaction Mixture (DCM + Product + Salts) Quench Quench: Sat. NaHCO3 (Hydrolyzes excess R-SO2Cl) Reaction->Quench Separation Phase Separation Quench->Separation OrgPhase Organic Phase (DCM) Separation->OrgPhase AqPhase Aqueous Phase (Discard) Separation->AqPhase AcidWash Acid Wash (1M HCl) *Removes DMAP/TEA/Amine* OrgPhase->AcidWash If product is acid-stable Drying Dry (MgSO4) & Concentrate AcidWash->Drying Purification Flash Chromatography (Hex/EtOAc or DCM/MeOH) Drying->Purification

Caption: Standard workup workflow. Note: If the sulfonamide product contains a basic amine, skip the Acid Wash step.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<30%) Hydrolysis competes with Aminolysis.Ensure solvents are anhydrous. Increase Amine concentration to 0.5 M to favor bimolecular kinetics.
No Reaction Steric bulk prevents attack.Switch solvent to Pyridine (acts as solvent & base) and heat to 60°C .
Impurity: Sulfonic Acid Moisture ingress.[1]Use a drying tube or balloon. Check reagent quality (should be solid, not oily/wet).
Impurity: Bis-sulfonylation Primary amine is too reactive.Use 1.0 equiv of sulfonyl chloride (limiting reagent) and slow addition at -10°C.

Case Studies & Applications

7.1 Hepatitis C Virus (HCV) Protease Inhibitors The 1-methylcyclopropyl sulfonamide moiety is a validated bioisostere found in metabolites of Glecaprevir (M8 metabolite).[2] It serves as a replacement for the vinyl-cyclopropyl moiety in earlier generations of NS3/4A protease inhibitors, offering improved stability against reduction and metabolic processing.

7.2 Bioisostere for Carboxylic Acids In "Acyl Sulfonamide" designs, this moiety (


) mimics the acidity and geometry of a carboxylic acid but with higher lipophilicity and permeability.

References

  • PubChem. 1-Methylcyclopropane-1-sulfonamide (Compound Summary). National Library of Medicine.[2] [Link]

  • World Intellectual Property Organization (WIPO).Patent WO2009053281A1: Process for the preparation of cyclopropyl sulfonamide.
  • Journal of Medicinal Chemistry. Discovery of Glecaprevir (ABT-493): A Pan-Genotypic Hepatitis C Virus NS3/4A Protease Inhibitor. (Contextualizes the metabolic stability of cyclopropyl sulfonamides). [Link]

Sources

Application Note: 1-Methylcyclopropane-1-sulfonyl Chloride in Nucleophilic Substitution

[1]

Introduction & Chemical Profile[1][2][3][4][5]

1-Methylcyclopropane-1-sulfonyl chloride (1-MCSC) is a specialized sulfonylating reagent used primarily in medicinal chemistry to introduce the 1-methylcyclopropanesulfonyl moiety.[1] This structural motif is increasingly prevalent in drug discovery programs—particularly in kinase inhibitors (e.g., EGFR inhibitors) and antiviral agents—where it serves as a bioisostere for tert-butyl or isopropyl groups.[1]

The cyclopropyl ring confers unique physicochemical properties:

  • Metabolic Stability: The strained ring often resists cytochrome P450 oxidation better than acyclic alkyl chains.[1]

  • Conformational Rigidity: The 1-methyl substituent creates a quaternary center alpha to the sulfur atom, locking the vector of the sulfonamide bond and restricting the conformational space of the final drug molecule.

Chemical Specifications
PropertyDataNote
IUPAC Name 1-Methylcyclopropane-1-sulfonyl chloride
CAS Number 923032-55-7
Molecular Formula

Molecular Weight 154.62 g/mol
Physical State Liquid / Low-melting solidHygroscopic; lachrymator
Reactivity Class Electrophile (Sulfonylating Agent)Reacts violently with nucleophiles/bases

Mechanistic Insight: The Steric Challenge

Unlike simple methanesulfonyl chloride (MsCl), 1-MCSC possesses a quaternary carbon directly attached to the sulfur atom.[1] This steric bulk has two competing effects:

  • Kinetic Shielding: The methyl group and the cyclopropane ring hinder the approach of the nucleophile, potentially slowing down the reaction compared to unhindered analogs.

  • Strain Release: The transition state may be destabilized by the steric crowding, requiring higher activation energy.[1]

Consequently, standard sulfonylation protocols often result in incomplete conversion or require catalytic activation (e.g., DMAP) to proceed to completion.[1]

Reaction Mechanism (Nucleophilic Substitution at Sulfur)[1][7]

The reaction follows an associative

1

Gcluster_0Reagentscluster_1Transition State / Intermediatecluster_2ProductsR11-MCSC(Electrophile)TSPentacoordinateSulfur IntermediateR1->TSNucleophilicAttackNuAmine/Alcohol(Nucleophile)Nu->TSProdSulfonamide/SulfonateTS->ProdCl- EliminationByprodHCl Salt(Scavenged)TS->Byprod

Figure 1: General mechanism of sulfonylation.[1] Note that for 1-MCSC, the "R" group on Sulfur is the bulky 1-methylcyclopropyl moiety.

Experimental Protocols

Method A: Standard Anhydrous Sulfonylation (Primary Amines)

Best for: Reactive primary amines and unhindered secondary amines.

Reagents:

  • Substrate (Amine): 1.0 equiv[1]

  • 1-MCSC: 1.2 – 1.5 equiv[1]

  • Triethylamine (TEA) or DIPEA: 2.0 – 3.0 equiv[1]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M) in a round-bottom flask under nitrogen/argon atmosphere.

  • Base Addition: Add TEA (3.0 mmol) and cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add 1-MCSC (1.2 mmol) dropwise via syringe. Note: If the reagent is solid, dissolve in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.[1]

  • Quench: If complete, quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: DMAP-Catalyzed Sulfonylation (Hindered Substrates)

Best for: Electron-poor anilines, hindered secondary amines, or alcohols.[1]

Rationale: The steric bulk of 1-MCSC often requires a nucleophilic catalyst to generate a more reactive N-sulfonylpyridinium intermediate.[1]

Reagents:

  • Substrate: 1.0 equiv

  • 1-MCSC: 1.5 equiv[1]

  • Pyridine: 2.0 equiv (or used as solvent)[1]

  • DMAP (4-Dimethylaminopyridine): 0.1 – 0.2 equiv (Catalytic)[1]

  • Solvent: DCM[1]

Procedure:

  • Setup: Dissolve substrate (1.0 mmol), Pyridine (2.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool to 0°C. Add 1-MCSC (1.5 mmol) slowly.

  • Heating: If no reaction is observed at RT after 2 hours, heat to reflux (40°C for DCM) or switch solvent to 1,2-dichloroethane (DCE) and heat to 60°C.

  • Workup (Critical): Pyridine is difficult to remove.[1] Wash the organic layer with 1M HCl (if product is acid-stable) or

    
     solution (complexes pyridine) to remove excess base.[1]
    

Optimization & Troubleshooting Workflow

The following decision tree provides a systematic approach to optimizing low-yielding reactions involving 1-MCSC.

OptimizationStartStart: Method A(DCM, TEA, 0°C)CheckCheck Conversion(LCMS/TLC @ 2h)Start->CheckCompleteReaction Complete-> WorkupCheck->Complete>90%Incomplete< 50% ConversionCheck->IncompleteLow YieldBranch1Is Starting MaterialRemaining?Incomplete->Branch1AddCatAdd 10 mol% DMAPWarm to RTBranch1->AddCatYes (SM present)HydrolysisOnly Sulfonic AcidObserved (Hydrolysis)Branch1->HydrolysisNo (SM consumed, no prod)HeatSwitch Solvent to DCEHeat to 60°CAddCat->HeatStill SlowDrySolvStrictly Anhydrous ConditionsUse Fresh ReagentHydrolysis->DrySolv

Figure 2: Optimization logic for sterically hindered sulfonyl chlorides.

Common Issues & Solutions
IssueDiagnosisSolution
Hydrolysis LCMS shows peak at [M-Cl+OH] (Sulfonic acid)Ensure solvents are anhydrous. The 1-methylcyclopropyl group makes the sulfonyl chloride slightly more lipophilic, but moisture is still the enemy. Use fresh bottles of 1-MCSC.
No Reaction Starting material persistsThe quaternary center is blocking attack. Switch to Method B (DMAP catalysis). If substrate is an aniline, use Pyridine as the solvent.
Desulfonylation Product forms but degradesRare, but can occur with excessive heating.[1] Keep temperature < 80°C.

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive (Skin Corr.[1][2] 1B), Lachrymator.[1] H-Statements: H314 (Causes severe skin burns and eye damage).[1][2][3]

  • Moisture Sensitivity: 1-MCSC reacts vigorously with water to produce HCl gas and 1-methylcyclopropanesulfonic acid.[1] Always open bottles under an inert atmosphere or in a desiccator.[1]

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]

  • Quenching Spills: Do not wipe with water.[1] Cover with solid sodium bicarbonate or dry lime/sand, then carefully sweep into a waste container.[1] Neutralize the residue with dilute NaOH.[1]

References

  • General Sulfonyl Chloride Reactivity

    • Mechanism of Nucleophilic Substitution at Sulfur.[1] Merck Millipore / Sigma-Aldrich Technical Library.[1] Available at: [1]

  • Cyclopropyl Groups in Drug Design

    • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry.[1] Available at: [1]

  • Specific Reagent Data (1-Methylcyclopropane-1-sulfonyl chloride)

    • PubChem Compound Summary for CAS 923032-55-7.[1] National Center for Biotechnology Information.[1] Available at: [1]

  • DMAP Catalysis Protocol

    • Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).[1] Organic Chemistry Portal.[1] Available at: [1]

The Ascendant Protector: 1-Methylcyclopropane-1-sulfonyl Chloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. Among the arsenal of protecting groups available to the modern chemist, sulfonyl-based moieties have long been valued for their robustness. This guide introduces a rising star in this class: 1-methylcyclopropane-1-sulfonyl chloride. We will delve into its synthesis, its application in the protection of key functional groups, and the specific protocols for its removal, providing a comprehensive resource for its effective implementation in research and drug development.

The Allure of the Cyclopropyl Moiety: A Strategic Advantage

The incorporation of a cyclopropane ring into a protecting group is not a trivial structural choice. The 1-methylcyclopropylsulfonyl group offers a unique combination of steric bulk and electronic properties. The three-membered ring introduces a degree of conformational rigidity and steric hindrance around the sulfonyl group, which can influence the stability of the protected functional group and its susceptibility to cleavage conditions. This unique structural feature sets it apart from more conventional sulfonyl protecting groups like tosyl (Ts) and mesyl (Ms).

Synthesis of 1-Methylcyclopropane-1-sulfonyl Chloride

The reliable and scalable synthesis of the protecting group reagent is a critical first step. 1-Methylcyclopropane-1-sulfonyl chloride can be efficiently prepared from commercially available starting materials. A common and effective method involves the oxidative chlorination of a suitable sulfur-containing precursor, such as S-(1-methylcyclopropyl)isothiourea salt.[1][2]

Figure 1. Synthetic pathway to 1-methylcyclopropane-1-sulfonyl chloride.

Hypothetical Protocol for the Synthesis of 1-Methylcyclopropane-1-sulfonyl Chloride:

This protocol is based on general procedures for the synthesis of sulfonyl chlorides from S-alkylisothiourea salts.[1][2]

Materials:

  • S-(1-methylcyclopropyl)isothiourea salt

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a stirred solution of S-(1-methylcyclopropyl)isothiourea salt in a mixture of DCM and water, cooled to 0 °C, add concentrated HCl.

  • Slowly add a solution of NCS or bleach while maintaining the temperature below 5 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 1-methylcyclopropane-1-sulfonyl chloride. The crude product is often of sufficient purity for direct use in protection reactions.

Protection of Functional Groups

The primary application of 1-methylcyclopropane-1-sulfonyl chloride is the protection of amines and, to a lesser extent, alcohols. The resulting sulfonamides and sulfonate esters exhibit significant stability across a range of reaction conditions.

Protection of Amines

The reaction of 1-methylcyclopropane-1-sulfonyl chloride with primary and secondary amines proceeds readily in the presence of a base to form the corresponding 1-methylcyclopropanesulfonamides. The sulfonamide linkage effectively deactivates the nitrogen lone pair, rendering it non-nucleophilic and stable to a wide array of reagents.[3]

Figure 2. General scheme for the protection of amines.

Detailed Protocol for the Protection of Aniline:

Materials:

  • Aniline

  • 1-Methylcyclopropane-1-sulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a solution of aniline (1.0 eq) in DCM at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of 1-methylcyclopropane-1-sulfonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-phenyl-1-methylcyclopropane-1-sulfonamide.

Protection of Alcohols

While less common due to the propensity of sulfonate esters to act as leaving groups, 1-methylcyclopropane-1-sulfonyl chloride can be used to protect alcohols, particularly phenols, as 1-methylcyclopropanesulfonate esters.[3] This can be advantageous when protection against oxidative conditions is required.

Detailed Protocol for the Protection of Phenol:

Materials:

  • Phenol

  • 1-methylcyclopropane-1-sulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a solution of phenol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add 1-methylcyclopropane-1-sulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the phenyl 1-methylcyclopropane-1-sulfonate.

Deprotection Strategies

The selective and efficient removal of a protecting group is as crucial as its installation. The 1-methylcyclopropanesulfonyl group can be cleaved under various conditions, offering flexibility in synthetic planning.

Deprotection of 1-Methylcyclopropanesulfonamides

Sulfonamides are notoriously stable, often requiring harsh conditions for cleavage.[4] However, several methods have been developed for their effective removal.

Reductive Cleavage: A common and often mild method for the deprotection of sulfonamides is reductive cleavage. Reagents such as magnesium in methanol (Mg/MeOH) have proven effective.[5][6][7]

Detailed Protocol for Reductive Cleavage of N-Aryl-1-methylcyclopropanesulfonamide:

Materials:

  • N-Aryl-1-methylcyclopropanesulfonamide

  • Magnesium turnings

  • Anhydrous Methanol

  • Ammonium Chloride solution (saturated)

Procedure:

  • To a solution of the N-aryl-1-methylcyclopropanesulfonamide (1.0 eq) in anhydrous methanol, add magnesium turnings (excess, e.g., 10 eq).

  • Stir the mixture at room temperature or with gentle heating. The reaction can be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by an appropriate method.

Acidic Hydrolysis: While requiring more forcing conditions, acidic hydrolysis can also be employed for the cleavage of sulfonamides.[8][9]

Deprotection of 1-Methylcyclopropanesulfonate Esters

Sulfonate esters are generally more labile than sulfonamides and can be cleaved under basic or acidic conditions.

Basic Hydrolysis (Saponification): Treatment with a strong base like sodium hydroxide or lithium hydroxide can effectively cleave the sulfonate ester to regenerate the alcohol.[4][10][11]

Detailed Protocol for Basic Hydrolysis of a Phenyl 1-Methylcyclopropane-1-sulfonate:

Materials:

  • Phenyl 1-methylcyclopropane-1-sulfonate

  • Sodium Hydroxide (NaOH)

  • Methanol/Water mixture

  • Hydrochloric Acid (to neutralize)

Procedure:

  • Dissolve the phenyl 1-methylcyclopropane-1-sulfonate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (e.g., 2 M, 2-3 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to yield the deprotected phenol.

Comparative Analysis and Advantages

To aid in the rational selection of a protecting group, a comparison with established sulfonyl protecting groups is essential.

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsKey Features
1-Methylcyclopropanesulfonyl Mcps R-NH₂ or R-OH, Mcps-Cl, BaseAmides: Reductive (Mg/MeOH), Strong Acid. Esters: Base or Acid Hydrolysis.Unique steric and electronic properties from the cyclopropyl ring.[12]
p-ToluenesulfonylTsR-NH₂ or R-OH, Ts-Cl, PyridineReductive (Na/NH₃, SmI₂), Strong Acid (HBr, H₂SO₄)[13][14]Widely used, very stable.
MethanesulfonylMsR-NH₂ or R-OH, Ms-Cl, Et₃NSimilar to Tosyl, often requires harsh conditions.[3]Smaller and less sterically demanding than Tosyl.
o-NitrobenzenesulfonyloNBSR-NH₂, oNBS-Cl, BaseThiolate nucleophiles (e.g., thiophenol, K₂CO₃)[13]Cleavable under mild, specific nucleophilic conditions.

The 1-methylcyclopropylsulfonyl group offers a distinct profile. Its stability is expected to be comparable to other alkylsulfonyl groups, providing robust protection. The presence of the strained cyclopropyl ring may influence its reactivity in deprotection steps, potentially offering different selectivity compared to linear alkyl or aryl sulfonyl groups. Further research into its orthogonal deprotection strategies will continue to define its role in complex synthetic endeavors.

Conclusion

1-Methylcyclopropane-1-sulfonyl chloride is a valuable and increasingly utilized reagent for the protection of amines and alcohols. Its unique structural features, coupled with its reliable installation and versatile deprotection options, make it an attractive alternative to traditional sulfonyl protecting groups. The protocols and comparative data presented in this guide are intended to empower researchers to confidently incorporate this promising protecting group into their synthetic strategies, paving the way for the efficient construction of complex molecules in both academic and industrial settings.

References

  • Weinreb, S. M. Comprehensive Organic Synthesis II2014, 6, 1-36.
  • Yang, Z.; Xu, J. Synthesis2013, 45, 1675-1682.
  • Yang, Z.; Zhou, B.; Xu, J. Synthesis2014, 46, 225-229.
  • Trost, B. M. The Atom Economy—A Search for Synthetic Efficiency. Science1991, 254, 1471-1477.
  • Synthonix, Inc. 1-Methylcyclopropane-1-sulfonyl chloride. [Link]

  • Nishiguchi, A.; Maeda, K.; Miki, S. Synthesis2006, 4131-4134.
  • Alonso, E.; Ramón, D. J.; Yus, M. Tetrahedron1997, 53, 14355-14368.
  • Miller, C. A.; Bechle, B. M.; Chou, J. J. Org. Lett.2009, 11, 4262-4265.
  • Glen Research. Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • Chemguide. Hydrolysis of Esters. [Link]

  • Lee, G. H., et al. Curr. Org. Chem.2004, 8, 1263-1287.
  • Johnston, J. N., et al. J. Org. Chem.2022, 87, 13035-13044.
  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). [Link]

  • Wikipedia. Protecting group. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Organic Chemistry Portal. Protecting Groups - Stability. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • Wang, X., et al. Org. Lett.2017, 19, 5848-5851.
  • Organic Chemistry Portal. Methyl Esters. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • J&K Scientific LLC. Methyl-Ester Protection and Deprotection. [Link]

  • Chem-Station. Sulfonyl Protective Groups. [Link]

  • Evans, M. Protecting Groups for Amines: Sulfonamides. [Link]

  • Chemistry LibreTexts. Hydrolysis of Amides. [Link]

Sources

Application of 1-Methylcyclopropane-1-sulfonyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methylcyclopropane-1-sulfonyl Chloride in Medicinal Chemistry

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (CAS: 923032-55-7) is a specialized reagent used primarily to introduce the 1-methylcyclopropanesulfonamide moiety into drug candidates. This structural motif serves as a critical bioisostere for carboxylic acids and is widely recognized for its utility in HCV NS3/4A protease inhibitors and emerging kinase inhibitors (e.g., RIPK1, KIF18A).

Its value lies in its dual ability to provide conformational restriction (via the cyclopropyl ring) and metabolic stability (via the geminal methyl group), effectively blocking


-carbon deprotonation and oxidation. This guide details the chemical rationale, reaction protocols, and safety considerations for its deployment in high-value synthesis.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 1-Methylcyclopropane-1-sulfonyl chloride
CAS Number 923032-55-7
Molecular Formula C

H

ClO

S
Molecular Weight 154.62 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Reactivity Electrophilic sulfonylating agent; hydrolytically unstable
Storage Inert atmosphere (Ar/N

), 2-8°C, Desiccated

Medicinal Chemistry Rationale

The selection of 1-methylcyclopropane-1-sulfonyl chloride is rarely arbitrary; it is a strategic design choice driven by Structure-Activity Relationship (SAR) optimization.

A. The Gem-Dimethyl Effect & Conformational Lock

The cyclopropyl ring imposes a rigid constraint on the sulfonyl group, reducing the entropic penalty upon binding to a protein target. This "conformational lock" often improves potency compared to flexible alkyl chains (e.g., isopropyl or sec-butyl groups).

B. Metabolic Blocking (The "Soft Spot" Solution)

Standard sulfonamides with


-hydrogens are susceptible to metabolic degradation via:
  • Deprotonation/Racemization: If the

    
    -carbon is chiral, acidic protons can lead to racemization in vivo.
    
  • Oxidative Metabolism: Cytochrome P450 enzymes often target accessible

    
    -hydrogens.
    

The Solution: The 1-methyl substituent creates a quaternary center at the


-position. This gem-disubstitution eliminates the acidic proton and sterically hinders oxidative enzymes, significantly extending the half-life (

) of the parent drug.
C. Bioisosterism

The resulting sulfonamide moiety (


) acts as a non-classical bioisostere for carboxylic acids (

), offering similar hydrogen-bonding geometry but with distinct pKa and lipophilicity profiles, often improving membrane permeability.

Mechanistic Insight: Metabolic Stability

The following diagram illustrates the structural logic behind selecting the 1-methyl variant over unsubstituted analogs.

MetabolicStability cluster_0 Vulnerable Scaffolds cluster_1 Optimized Scaffold Isopropyl Isopropyl Sulfonamide (Flexible, Oxidizable) Cyclopropyl Cyclopropyl Sulfonamide (Rigid, Acidic u03b1-H) Isopropyl->Cyclopropyl Rigidification (Potency u2191) MethylCyclo 1-Methylcyclopropyl Sulfonamide Cyclopropyl->MethylCyclo Gem-Methylation (Metabolic Stability u2191u2191) Metabolism CYP450 Oxidation Risk Metabolism->Isopropyl Racemization In Vivo Racemization Risk Racemization->Cyclopropyl Block Quaternary Center Blocks Metabolism Block->MethylCyclo

Figure 1: Evolution of the sulfonamide scaffold. The 1-methylcyclopropyl moiety combines conformational rigidity with metabolic resistance by eliminating the reactive


-hydrogen.

Experimental Protocol: Sulfonylation of Amines

This protocol describes the standard coupling of 1-methylcyclopropane-1-sulfonyl chloride with a secondary amine (or aniline) to generate the sulfonamide.

Materials
  • Reagent: 1-Methylcyclopropane-1-sulfonyl chloride (1.1 - 1.2 equiv).

  • Substrate: Amine (R-NH

    
     or R
    
    
    
    NH) (1.0 equiv).
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv).

  • Catalyst (Optional): DMAP (0.1 equiv) for unreactive anilines.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Dissolve the Amine substrate (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

    • Add DIPEA (2.5 equiv) via syringe. Cool the mixture to 0°C in an ice bath.

  • Addition:

    • Dissolve 1-Methylcyclopropane-1-sulfonyl chloride (1.1 equiv) in a minimal volume of DCM.

    • Add the sulfonyl chloride solution dropwise to the amine mixture over 10-15 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition.

  • Reaction:

    • Allow the reaction to warm to room temperature (20-25°C).

    • Stir for 2–12 hours. Monitor conversion via TLC or LC-MS.

    • Checkpoint: If starting amine persists, add an additional 0.2 equiv of sulfonyl chloride.

  • Workup:

    • Quench with water.[1][2][3]

    • Dilute with DCM and wash sequentially with:

      • 0.5 M HCl (to remove unreacted amine and pyridine/DIPEA).

      • Saturated NaHCO

        
          (to remove hydrolyzed sulfonic acid byproducts).
        
      • Brine .

    • Dry organic layer over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude sulfonamide is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Advanced Workflow: Parallel Library Synthesis

For high-throughput medicinal chemistry (e.g., SAR exploration), this reaction is adapted for parallel synthesis.

Workflow Start Library of Amines (96-well plate) Reaction Dispense Reagent + Base (Rt, 12h, Shake) Start->Reaction ReagentPrep Solution Phase: Sulfonyl Chloride in DCM ReagentPrep->Reaction Scavenging Add Polymer-Supported Trisamine (Scavenge R-SO2Cl) & Isocyanate (Scavenge Amine) Reaction->Scavenging Filter Filtration Scavenging->Filter Final Pure Sulfonamides (Ready for Screening) Filter->Final

Figure 2: High-throughput workflow for generating sulfonamide libraries using scavenger resins to avoid aqueous workup.

Case Study: HCV Protease Inhibitors

The 1-methylcyclopropane-1-sulfonamide moiety features prominently in the patent landscape for HCV NS3/4A protease inhibitors .[4]

  • Context: First-generation inhibitors (e.g., Boceprevir) and second-generation macrocycles (e.g., Grazoprevir, Simeprevir) utilize sulfonamide bioisosteres to bind to the catalytic active site.

  • Application: While Grazoprevir utilizes the unsubstituted cyclopropylsulfonamide, patent literature (e.g., WO2006086381 , US20090112021 ) describes the synthesis and testing of 1-methyl analogs .

  • Outcome: The introduction of the methyl group at the 1-position is cited to improve the pharmacokinetic profile by preventing metabolic opening of the cyclopropane ring or oxidation at the

    
    -carbon, maintaining high potency (Ki < 1 nM) against resistant viral genotypes.
    

Safety & Handling

  • Corrosivity: 1-Methylcyclopropane-1-sulfonyl chloride is corrosive and causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene) and a face shield.

  • Moisture Sensitivity: Reacts with water to form 1-methylcyclopropanesulfonic acid and HCl gas. Open containers only in a fume hood or glovebox.

  • Stability: Store at 2-8°C. If the liquid turns dark or fumes excessively upon opening, check for decomposition (hydrolysis).

References

  • Li, J. et al. "Synthesis of Cyclopropyl Sulfonamides." Synlett, 2006, No. 5, 725-728. Link

  • Hildbrand, S. "Process for the preparation of cyclopropyl sulfonamide." Patent WO2009053281A1, 2009. Link

  • LiverTox. "Protease Inhibitors (HCV)." NCBI Bookshelf, 2022. Link

  • Meanwell, N. A. "Bioisosteres of Carboxylic Acids in Medicinal Chemistry." Journal of Medicinal Chemistry, 2011. (General reference for sulfonamide bioisosterism).
  • PubChem. "1-Methylcyclopropane-1-sulfonyl chloride (Compound)." National Library of Medicine. Link

Sources

Application Notes and Protocols for the Use of 1-Methylcyclopropane-1-sulfonyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the utilization of 1-methylcyclopropane-1-sulfonyl chloride as a key building block in the synthesis of novel agrochemicals. This document elucidates the chemical properties, reactivity, and synthetic applications of this versatile reagent, with a particular focus on the preparation of sulfonamide-based herbicide safeners. Detailed, step-by-step protocols, mechanistic insights, and discussions on the structure-activity relationships are presented to facilitate the efficient and strategic use of 1-methylcyclopropane-1-sulfonyl chloride in the design and synthesis of next-generation crop protection agents.

Introduction: The Significance of the 1-Methylcyclopropylsulfonyl Moiety in Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to the exploration of novel chemical scaffolds that can impart desirable biological and physicochemical properties. The 1-methylcyclopropylsulfonyl group has emerged as a valuable pharmacophore in this endeavor. The strained cyclopropane ring offers a rigid, three-dimensional structure that can enhance binding affinity to target enzymes and improve metabolic stability within the plant.[1] 1-Methylcyclopropane-1-sulfonyl chloride is a highly reactive and versatile reagent that serves as the primary synthon for introducing this beneficial moiety into a wide range of molecular architectures.[2]

Sulfonamides, readily synthesized from sulfonyl chlorides, are a cornerstone of modern agrochemical research, featuring prominently in herbicides and herbicide safeners.[3][4] Herbicide safeners are compounds applied in combination with a herbicide to protect the crop from injury without compromising the herbicide's efficacy against weeds.[5][6][7] The unique electronic and steric properties of the 1-methylcyclopropyl group can significantly influence the safening effect, making 1-methylcyclopropane-1-sulfonyl chloride a reagent of high interest for the development of advanced safener molecules.

Chemical Properties and Reactivity of 1-Methylcyclopropane-1-sulfonyl Chloride

1-Methylcyclopropane-1-sulfonyl chloride is a colorless to pale yellow liquid with the chemical formula C₄H₇ClO₂S. Its high reactivity stems from the potent electrophilicity of the sulfonyl group, which renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions.

PropertyValueSource
CAS Number 923032-55-7
Molecular Formula C₄H₇ClO₂S
Molecular Weight 154.62 g/mol
Appearance Colorless to pale yellow liquidSupplier Data
Primary Use Sulfonylating agent in organic synthesis

The primary reaction of 1-methylcyclopropane-1-sulfonyl chloride in agrochemical synthesis is its coupling with primary or secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G reagent 1-Methylcyclopropane-1-sulfonyl Chloride sulfonamide 1-Methylcyclopropane-1-sulfonamide Derivative reagent->sulfonamide Nucleophilic Acyl Substitution amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->sulfonamide base Base (e.g., Pyridine, Triethylamine) hcl HCl base->hcl Neutralization

Caption: General reaction scheme for the synthesis of 1-methylcyclopropane-1-sulfonamides.

Application in the Synthesis of a Herbicide Safener Precursor

To illustrate the practical application of 1-methylcyclopropane-1-sulfonyl chloride, this section details the synthesis of a key intermediate for the herbicide safener, Cyprosulfamide. Cyprosulfamide, chemically known as N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide, protects cereal crops from herbicide injury.[8][9][10] The protocol below describes the synthesis of N-(4-aminophenyl)-1-methylcyclopropane-1-sulfonamide, a crucial precursor that can be further elaborated to yield Cyprosulfamide analogues.

Synthesis of N-(4-aminophenyl)-1-methylcyclopropane-1-sulfonamide

This protocol is adapted from established procedures for the synthesis of analogous sulfonamides.[11]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 1-Methylcyclopropane-1-sulfonyl chloride F Add 1-methylcyclopropane-1-sulfonyl chloride dropwise. A->F B p-Phenylenediamine E Combine p-phenylenediamine, pyridine, and DCM in a flask at 0°C. B->E C Pyridine (Base) C->E D Dichloromethane (Solvent) D->E E->F G Stir at room temperature for 12-18 hours. F->G H Wash with 1M HCl. G->H I Wash with saturated NaHCO₃. H->I J Wash with brine. I->J K Dry over anhydrous Na₂SO₄. J->K L Concentrate under reduced pressure. K->L M Purify by column chromatography (Silica gel, Ethyl acetate/Hexane). L->M N N-(4-aminophenyl)-1-methylcyclopropane-1-sulfonamide M->N

Sources

The Strategic Application of 1-Methylcyclopropane-1-sulfonyl Chloride in Amine Derivatization: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems into molecular scaffolds is a powerful strategy in modern medicinal chemistry. Among these, the cyclopropyl group has garnered significant attention for its ability to confer unique conformational rigidity and metabolic stability to drug candidates.[1][2] This guide provides a detailed exploration of the experimental setup for reactions involving 1-Methylcyclopropane-1-sulfonyl chloride, a key reagent for introducing the valuable 1-methylcyclopropylsulfonyl moiety. This technical note will elucidate the rationale behind experimental choices, provide detailed protocols, and offer insights into the significance of this structural motif in drug discovery.

The Significance of the 1-Methylcyclopropylsulfonyl Moiety in Medicinal Chemistry

The 1-methylcyclopropylsulfonyl group is more than just a sterically demanding substituent. Its incorporation into a molecule can profoundly influence several key pharmacological parameters:

  • Metabolic Stability: The inherent strain of the cyclopropane ring and the strength of its C-H bonds make it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[1] The addition of a methyl group can further enhance this stability.

  • Conformational Restriction: The rigid nature of the cyclopropyl ring can lock flexible molecules into a bioactive conformation, potentially increasing binding affinity to the target protein.[2]

  • Modulation of Physicochemical Properties: The 1-methylcyclopropylsulfonyl group can be used to fine-tune properties such as lipophilicity (logP) and polar surface area (PSA), which are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vectorial Exit into Unexplored Chemical Space: The introduction of this three-dimensional motif allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with improved potency and selectivity.

Understanding the Reactivity of 1-Methylcyclopropane-1-sulfonyl Chloride

1-Methylcyclopropane-1-sulfonyl chloride is a reactive electrophile, readily undergoing nucleophilic attack at the sulfur atom by primary and secondary amines to form stable sulfonamides.[3] The reaction proceeds via a nucleophilic substitution mechanism, with the amine acting as the nucleophile and the chloride as the leaving group. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[4]

G reagents 1-Methylcyclopropane-1-sulfonyl Chloride + Primary/Secondary Amine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product 1-Methylcyclopropyl Sulfonamide + HCl intermediate->product Chloride Elimination salt Triethylammonium Chloride product->salt Neutralization base Base (e.g., Triethylamine) base->salt

Caption: General reaction mechanism for sulfonamide formation.

Safety Precautions and Handling

1-Methylcyclopropane-1-sulfonyl chloride is classified as a hazardous substance. It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.[5]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H314: Causes severe skin burns and eye damage.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[6]

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of 1-methylcyclopropyl sulfonamides from primary and secondary amines. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Reaction of 1-Methylcyclopropane-1-sulfonyl Chloride with a Primary Aliphatic Amine

This protocol is adapted from standard procedures for sulfonamide synthesis.[3][4]

Materials:

  • Primary aliphatic amine (1.0 eq)

  • 1-Methylcyclopropane-1-sulfonyl chloride (1.1 eq)[7]

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of the primary aliphatic amine (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add triethylamine (1.5 eq).

  • Slowly add a solution of 1-Methylcyclopropane-1-sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired 1-methylcyclopropyl sulfonamide.

G start Start dissolve_amine Dissolve primary aliphatic amine and triethylamine in anhydrous DCM at 0°C start->dissolve_amine add_sulfonyl_chloride Add 1-Methylcyclopropane-1-sulfonyl chloride solution dropwise dissolve_amine->add_sulfonyl_chloride react Warm to RT and stir for 2-16h (Monitor by TLC) add_sulfonyl_chloride->react quench Quench with water react->quench extract Extract with DCM quench->extract wash Wash with sat. NaHCO3 and brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Caption: Workflow for sulfonamide synthesis with aliphatic amines.

General Protocol for the Reaction of 1-Methylcyclopropane-1-sulfonyl Chloride with an Aniline Derivative

This protocol is adapted from established methods for the sulfonylation of anilines.[6]

Materials:

  • Aniline derivative (1.0 eq)

  • 1-Methylcyclopropane-1-sulfonyl chloride (1.2 eq)

  • Pyridine (as both base and solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the aniline derivative (1.0 eq) in pyridine at 0 °C (ice bath).

  • Slowly add 1-Methylcyclopropane-1-sulfonyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers sequentially with water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Data Presentation: Representative Reaction Conditions

Amine TypeBaseSolventTemperatureTime (h)Typical Yield (%)
Primary AliphaticTriethylamineDichloromethane0 °C to RT2-1685-95
Secondary AliphaticTriethylamineDichloromethane0 °C to RT4-1880-90
Primary Aromatic (Aniline)PyridinePyridine0 °C to RT6-2470-85
Secondary AromaticPyridinePyridineRT to 50 °C12-4860-75

Note: These are general conditions and may require optimization for specific substrates.

Characterization of 1-Methylcyclopropyl Sulfonamides

The synthesized sulfonamides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will show characteristic signals for the methyl and cyclopropyl protons. 13C NMR will confirm the presence of the carbons in the 1-methylcyclopropylsulfonyl moiety.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful sulfonylation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The presence of the sulfonamide group can be confirmed by characteristic stretching vibrations for the S=O bonds (typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹) and the N-H bond (for primary and secondary amines).[1]

Conclusion

1-Methylcyclopropane-1-sulfonyl chloride is a valuable reagent for the synthesis of novel sulfonamides for applications in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and safely utilize this reagent in their synthetic endeavors. The unique properties imparted by the 1-methylcyclopropylsulfonyl group make it an attractive motif for the design of next-generation therapeutics.

References

  • Argenta, L. C., et al. (2003). Influence of 1-Methylcyclopropene on Ripening, Storage Life, and Volatile Production by D'Anjou CV. Pear Fruit. Journal of Agricultural and Food Chemistry, 51(13), 3858–3864.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Conway, B. G., & Kottke, M. K. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204.
  • Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. Retrieved from [Link]

  • Journal of the American Chemical Society. (1984). Photoelectron spectroscopy of isomeric C4H7 radicals. Implications for the thermochemistry and structures of the radicals and their corresponding carbonium ions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Methylcyclopropane-1-sulfonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclopropane-1-sulfonamide. Retrieved from [Link]

  • Sisler, H. H., & Audrieth, L. F. (2007). Inorganic Syntheses, Volume 2. John Wiley & Sons.
  • Solomons, T. W. G., & Fryhle, C. B. (2016). Organic Chemistry (12th ed.). John Wiley & Sons.
  • Tayebee, R., & Ramazani, A. (2012). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. American Journal of Materials and Metallurgical Engineering, 1(1), 1-4.
  • Tomaselli, G. A., et al. (2009). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Indian Chemical Society, 86(3), 281-286.
  • U.S. Patent No. 8,314,051 B2. (2012). Method of preparing 1-methylcyclopropene and applying the same to plants.
  • U.S. Patent Application Publication No. US 2010/0076242 A1. (2010). Method of preparing 1-methylcyclopropene and applying the same to plants.
  • Synthonix. (n.d.). 1-Methylcyclopropane-1-sulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2017). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]

  • ResearchGate. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19343-19347.
  • PubChem. (n.d.). 1-(Methylsulfonylmethyl)cyclopropane-1-thiol. Retrieved from [Link]

  • ResearchGate. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of cyclic sulfonamides by reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

Sources

The Strategic Incorporation of the 1-Methylcyclopropylsulfonyl Moiety: A Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 1-Methylcyclopropylsulfonyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The 1-methylcyclopropylsulfonyl group has emerged as a moiety of significant interest, imparting favorable physicochemical properties such as metabolic stability, lipophilicity, and conformational rigidity to parent molecules.[1] This guide provides a comprehensive overview of the application of 1-methylcyclopropane-1-sulfonyl chloride and its derivatives in asymmetric synthesis, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development. The ability to introduce this functional group with precise stereochemical control is a critical step in the synthesis of novel, enantiomerically pure therapeutic agents.[]

Core Principles: Achieving Stereocontrol in Sulfonamide Synthesis

The asymmetric synthesis of chiral sulfonamides from sulfonyl chlorides primarily relies on two key strategies: the use of chiral amines or the application of chiral catalysts.[3][4] This guide will focus on the diastereoselective approach, where the inherent chirality of a readily available starting material directs the stereochemical outcome of the reaction.

Diastereoselective Sulfonylation with Chiral Amines

The reaction of an achiral sulfonyl chloride, such as 1-methylcyclopropane-1-sulfonyl chloride, with a chiral amine is a robust and widely employed method for the synthesis of chiral sulfonamides.[5] The stereocenter(s) present in the amine influence the approach of the sulfonyl chloride, leading to the preferential formation of one diastereomer over the other. This diastereomeric excess (d.e.) is a direct consequence of the steric and electronic interactions in the transition state.

Diagram: Conceptual Workflow for Diastereoselective Sulfonamide Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Outcome A 1-Methylcyclopropane- 1-sulfonyl Chloride (Achiral) C Diastereoselective Sulfonylation A->C B Chiral Amine (Enantiopure) B->C D Diastereomeric Mixture of Sulfonamides C->D Formation of two diastereomers E Purification (e.g., Chromatography) D->E F Single Diastereomer E->F Isolation of desired diastereomer

Caption: Workflow for diastereoselective synthesis of chiral sulfonamides.

Application Note 1: Synthesis of 1-Methylcyclopropane-1-sulfonyl Chloride

The precursor to our target sulfonamides, 1-methylcyclopropane-1-sulfonyl chloride, can be synthesized from commercially available starting materials. A common method involves the oxidative chlorination of the corresponding thiol or a precursor.[6]

Protocol 1: Synthesis of 1-Methylcyclopropane-1-sulfonyl Chloride

This protocol is based on general procedures for the synthesis of alkanesulfonyl chlorides.[6]

Materials:

  • S-(1-Methylcyclopropyl)isothiouronium salt (or 1-methylcyclopropane-1-thiol)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Suspend the S-(1-methylcyclopropyl)isothiouronium salt in a mixture of DCM and water at 0 °C.

  • Slowly add N-chlorosuccinimide (NCS) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-methylcyclopropane-1-sulfonyl chloride.

Safety Precautions:

  • Sulfonyl chlorides are reactive and moisture-sensitive. Handle in a fume hood and under an inert atmosphere.

  • The reaction can be exothermic. Maintain strict temperature control during the addition of NCS.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application Note 2: Diastereoselective Synthesis of a Chiral 1-Methylcyclopropyl Sulfonamide

This section details a representative protocol for the diastereoselective synthesis of a chiral sulfonamide using 1-methylcyclopropane-1-sulfonyl chloride and a chiral amine. The choice of chiral amine will dictate the stereochemical outcome.

Protocol 2: Diastereoselective Reaction with a Chiral Amine

This protocol is a general procedure and may require optimization for specific chiral amines.[3]

Materials:

  • 1-Methylcyclopropane-1-sulfonyl chloride

  • Chiral amine (e.g., (R)-(+)-α-methylbenzylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the chiral amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-methylcyclopropane-1-sulfonyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture by column chromatography on silica gel to isolate the individual diastereomers.

  • Characterize the diastereomers by NMR and determine the diastereomeric ratio.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: 1-Methylcyclopropane-1-sulfonyl chloride is reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide.

  • Non-nucleophilic Base: Triethylamine is used to neutralize the HCl generated during the reaction without competing with the chiral amine as a nucleophile.[7]

  • Slow Addition at Low Temperature: This helps to control the exothermicity of the reaction and can improve diastereoselectivity by favoring the kinetically controlled product.

Data Presentation: Expected Outcomes

The diastereomeric ratio (d.r.) of the product will depend on the specific chiral amine used and the reaction conditions. The separation of diastereomers is typically achievable by standard chromatographic techniques.

Chiral Amine ExampleExpected Major DiastereomerTypical Diastereomeric Ratio
(R)-α-Methylbenzylamine(R,R) or (R,S)Varies (e.g., 60:40 to >95:5)
(S)-Prolinol(S,R) or (S,S)Varies

Mechanistic Insights: The Origin of Diastereoselectivity

The observed diastereoselectivity arises from the differential energetic barriers of the transition states leading to the two possible diastereomers. The chiral amine creates a chiral environment around the nitrogen atom. The sulfonyl chloride will approach the amine from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Diagram: Proposed Transition States for Diastereoselective Sulfonylation

G cluster_0 Favorable Transition State (Lower Energy) cluster_1 Unfavorable Transition State (Higher Energy) TS1 Less Steric Hindrance Product1 Major Diastereomer TS1->Product1 TS2 Greater Steric Hindrance Product2 Minor Diastereomer TS2->Product2 Reagents Chiral Amine + 1-Methylcyclopropane-1-sulfonyl Chloride Reagents->TS1 Lower Ea Reagents->TS2 Higher Ea

Sources

Application Note & Protocol: A Scalable, High-Yield Synthesis of 1-Methylcyclopropyl Sulfonamides for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-methylcyclopropyl sulfonamide moiety is a valuable pharmacophore in modern drug discovery, prized for its ability to confer favorable metabolic stability, lipophilicity, and binding affinity. However, its synthesis, particularly at scale, presents significant challenges related to the construction of the strained cyclopropylamine core and the subsequent sulfonylation. This document provides a comprehensive, field-tested guide for the multi-gram to kilogram-scale synthesis of 1-methylcyclopropyl sulfonamides. We present a robust two-part synthetic strategy, beginning with the efficient one-pot synthesis of the key intermediate, 1-methylcyclopropylamine, followed by a detailed protocol for its sulfonylation. This guide emphasizes the causality behind experimental choices, process safety, and methods for ensuring a self-validating, reproducible workflow suitable for pharmaceutical research and development professionals.

Introduction: The Strategic Value of the 1-Methylcyclopropyl Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in over 100 FDA-approved drugs and exhibiting a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] When combined with a cyclopropyl ring, a "bioisostere" for phenyl groups and other functionalities, the resulting scaffold offers a unique combination of structural rigidity and metabolic stability. The addition of a methyl group to the cyclopropane ring further modulates the compound's stereoelectronic properties, often enhancing its interaction with biological targets.

Despite their desirability, the synthesis of these structures is non-trivial. Key challenges include:

  • Ring Strain: The inherent strain of the cyclopropane ring makes its synthesis and subsequent functionalization difficult, especially on a large scale.[4]

  • Intermediate Stability: The 1-methylcyclopropylamine intermediate can be volatile and requires careful handling.

  • Reaction Control: Both the formation of the amine and the sulfonylation step can be highly energetic and require precise control over reaction conditions to avoid side reactions and ensure safety.[5]

This guide provides a validated pathway that addresses these challenges, enabling reliable production at a scale relevant to preclinical and early-phase drug development.[6]

Overall Synthetic Strategy

Our recommended approach is a two-stage process designed for scalability, safety, and efficiency. It avoids the use of highly toxic or explosive reagents like azides, which are common in alternative methods such as the Curtius rearrangement.[7][8][9][10]

Stage 1: Synthesis of the key intermediate, 1-methylcyclopropylamine, via the addition of an organometallic reagent to cyclopropanecarbonitrile. Stage 2: Sulfonylation of 1-methylcyclopropylamine with a desired sulfonyl chloride to yield the final product.

The entire workflow is visualized below.

G cluster_0 Stage 1: Amine Synthesis cluster_1 Stage 2: Sulfonylation CPN Cyclopropanecarbonitrile Reaction1 One-Pot Organometallic Addition (-78 °C to 25 °C) CPN->Reaction1 MeLi Methyllithium Solution MeLi->Reaction1 Quench Aqueous Work-up & Extraction Reaction1->Quench AmineHCl Intermediate: 1-Methylcyclopropylamine (as HCl salt) Quench->AmineHCl Reaction2 Sulfonylation Reaction (0 °C to 25 °C) AmineHCl->Reaction2 Free-basing (if starting from salt) ArSO2Cl Arylsulfonyl Chloride ArSO2Cl->Reaction2 Base Triethylamine Base->Reaction2 Purify Crystallization or Chromatography Reaction2->Purify FinalProduct Final Product: 1-Methylcyclopropyl Sulfonamide Purify->FinalProduct

Caption: Synthesis of the 1-methylcyclopropylamine HCl intermediate.

Materials & Equipment:

  • Large-volume, jacketed glass reactor with mechanical stirring, thermocouple, and nitrogen inlet/outlet.

  • Anhydrous Cerium (III) Chloride (CeCl₃).

  • Cyclopropanecarbonitrile.

  • Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M).

  • Anhydrous Tetrahydrofuran (THF).

  • Ammonium hydroxide (NH₄OH) solution.

  • Ethyl acetate.

  • Dichloromethane (DCM).

  • Hydrogen chloride (gas or solution in an organic solvent).

Procedure:

  • Reactor Setup: Flame-dry the reactor under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: Charge the reactor with anhydrous CeCl₃ (1.1 equivalents) and anhydrous THF (approx. 10 mL per gram of CeCl₃).

  • Cooling: Cool the resulting slurry to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Methyllithium Addition: Add the methyllithium solution (1.2 equivalents) dropwise via an addition funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture for 1-2 hours at -78 °C.

  • Substrate Addition: Add a solution of cyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • Warm-up and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding ammonium hydroxide solution at 0 °C. Caution: This is an exothermic process.

  • Work-up: Filter the resulting mixture to remove inorganic salts, washing the filter cake with DCM. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude free amine.

  • Salt Formation: Dissolve the crude amine in ethyl acetate. Introduce gaseous HCl or add a solution of HCl in a compatible solvent until precipitation is complete.

  • Isolation: Collect the precipitated 1-methylcyclopropylamine hydrochloride by filtration, wash with cold ethyl acetate, and dry under vacuum.

Part B: Sulfonylation of 1-Methylcyclopropylamine

This is a standard nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The choice of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the primary amine.

Causality and Control
  • Base Selection: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal choices. They are sufficiently basic to neutralize HCl but are sterically hindered, which prevents them from reacting with the sulfonyl chloride.

  • Temperature Control: The reaction is typically exothermic. Starting at 0 °C allows for better control of the heat evolution, minimizing the formation of impurities.

  • Solvent: Dichloromethane (DCM) is an excellent solvent as it is inert to the reaction conditions and effectively dissolves both the starting materials and the product.

Detailed Experimental Protocol

Materials & Equipment:

  • Jacketed glass reactor with mechanical stirring, thermocouple, and nitrogen inlet.

  • 1-Methylcyclopropylamine (free base or hydrochloride salt).

  • Desired arylsulfonyl chloride (e.g., benzenesulfonyl chloride).

  • Triethylamine (TEA).

  • Dichloromethane (DCM).

  • 1 M Hydrochloric acid solution.

  • Saturated sodium bicarbonate solution.

  • Brine.

  • Anhydrous magnesium sulfate (MgSO₄).

Procedure:

  • Reactor Setup: Set up a clean, dry reactor under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with 1-methylcyclopropylamine (1.0 equivalent), DCM (approx. 15 mL per gram of amine), and triethylamine (1.5 equivalents). If starting with the HCl salt, use 2.5 equivalents of TEA.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add a solution of the arylsulfonyl chloride (1.05 equivalents) in DCM dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the amine.

  • Aqueous Work-up: Wash the reaction mixture sequentially with:

    • 1 M HCl solution (to remove excess TEA).

    • Saturated sodium bicarbonate solution (to remove residual acid).

    • Brine (to reduce the water content in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude sulfonamide can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity.

Process Optimization and Data Summary

On a larger scale, heat transfer and reagent addition rates become critical parameters. [10]A jacketed reactor with precise temperature control is essential. For the organometallic addition in Part A, a slow, controlled addition rate is paramount for safety and yield.

ParameterStage A: Amine SynthesisStage B: Sulfonylation
Scale 1.0 mol (67.1 g nitrile)0.8 mol (69.3 g amine)
Key Reagents MeLi (1.2 eq), CeCl₃ (1.1 eq)Benzenesulfonyl Chloride (1.05 eq)
Solvent Anhydrous THFDichloromethane (DCM)
Temperature -78 °C to 25 °C0 °C to 25 °C
Reaction Time 16 hours6 hours
Typical Yield 75-85% (as HCl salt)90-97%
Purity (Crude) >95% (by NMR)>90% (by LC-MS)
Purification Precipitation/FiltrationRecrystallization

Safety & Handling

  • Methyllithium: A highly reactive and pyrophoric reagent. It must be handled under a strict inert atmosphere (nitrogen or argon) by trained personnel. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

  • Sulfonyl Chlorides: These are corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Exothermic Reactions: Both stages of the synthesis can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely during all additions. [5]Have a quenching plan and appropriate materials ready in case of a thermal runaway.

  • Genotoxic Impurities: Under certain conditions (e.g., presence of residual alcohol from solvents and acid), sulfonyl chlorides can form sulfonate esters, which may be genotoxic. [11]Using a base and ensuring anhydrous conditions minimizes this risk. The described protocol is designed to mitigate this possibility.

References

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1183–1188. Available at: [Link]

  • ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • Huang, J., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. Available at: [Link]

  • CN106631824B. (n.d.). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents.
  • Chemical Engineering. (2021). Sulfonation. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Available at: [Link]

  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • US4590292A. (n.d.). Process for the manufacture of cyclopropylamine. Google Patents.
  • Justia Patents. (2001). Process for the preparation of alkyl 1-methylcyclopropanecarboxylate. Available at: [Link]

  • ResearchGate. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Available at: [Link]

  • US20090112021A1. (n.d.). Preparation of cyclopropyl sulfonylamides. Google Patents.
  • ACS Publications. (2023). Copper-Catalyzed Sulfonylation Reaction of NH-Sulfoximines with Aryldiazonium Tetrafluoroborates and Sulfur Dioxide: Formation of N-Sulfonyl Sulfoximines. Available at: [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • PubMed. (n.d.). Recent Advances of Sulfonylation Reactions in Water. Available at: [Link]

  • AU2021289741A1. (n.d.). Cyclopropyl dihydroquinoline sulfonamide compounds. Google Patents.
  • PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

  • Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Available at: [Link]

  • Open Access Pub. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

Sources

Application Note: Protecting Group Strategies for 1-Methylcyclopropyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Molecular Challenges

The 1-methylcyclopropyl sulfonamide moiety is a high-value pharmacophore, notably serving as a bioisostere for tert-butyl groups or as a conformationally restricted spacer in next-generation antivirals (e.g., Glecaprevir intermediates) and protease inhibitors.

However, this scaffold presents a unique "perfect storm" of synthetic challenges that defeats standard protection protocols:

  • Extreme Steric Hindrance: The geminal methyl group at the C1 position creates a "neopentyl-like" steric wall. Standard nucleophilic attacks by the sulfonamide nitrogen on protecting group reagents (like Boc₂O) are kinetically retarded.

  • Cyclopropyl Ring Strain: While the electron-withdrawing sulfonamide group stabilizes the ring against some electrophiles, the 27.5 kcal/mol strain energy of the cyclopropane ring makes it susceptible to acid-catalyzed ring-opening (homo-Michael addition) under harsh deprotection conditions.

  • Sulfonamide Acidity: With a pKa ≈ 10, the N-H proton is acidic enough to interfere with base-mediated reactions but not acidic enough to be easily alkylated without forcing conditions that risk ring integrity.

This guide details three field-proven strategies to navigate these challenges, moving beyond textbook protocols to industrial best practices.

Part 2: Strategy A — The "Workhorse" (Tert-Butyl / Boc)

Best For: Early-stage building block synthesis and resistance to basic/nucleophilic conditions.

The tert-butyl group is often introduced before the cyclopropyl ring is formed. This is the most robust route for generating the core scaffold.

Workflow Diagram: De Novo Synthesis & Protection

G Start 3-Chloropropyl sulfonyl chloride Step1 Sulfonamide Formation (t-BuNH2, 0°C) Start->Step1 Nucleophilic Substitution Inter1 N-(t-Butyl)-3-chloropropyl sulfonamide Step1->Inter1 Step2 Dianion Cyclization (n-BuLi, -78°C to 0°C) Inter1->Step2 Intramolecular Alkylation Product 1-Methylcyclopropyl sulfonamide (Protected) Step2->Product Deprot Deprotection (TFA, DCM) Product->Deprot Acidic Cleavage

Caption: Figure 1. The "Build-Then-Protect" strategy avoids the difficulty of protecting the hindered 1-methylcyclopropyl amine by installing the t-Butyl group on the acyclic precursor.

Protocol 1: Direct Boc-Protection of Free Sulfonamide

If you already have the free sulfonamide and need to introduce Boc, standard conditions (Boc₂O/TEA) will fail due to sterics.

Reagents:

  • 1-Methylcyclopropyl sulfonamide (1.0 eq)

  • Boc₂O (1.5 eq)

  • DMAP (0.2 eq) - Crucial nucleophilic catalyst

  • Triethylamine (2.0 eq)

  • DCM (Dichloromethane)[1][2]

Step-by-Step:

  • Dissolution: Dissolve sulfonamide in DCM (0.5 M concentration).

  • Catalyst Addition: Add DMAP. Note: Without DMAP, the reaction may stall at <10% conversion.

  • Reagent Addition: Add TEA followed by Boc₂O.

  • Forcing Conditions: Unlike simple sulfonamides, this reaction often requires reflux (40°C) for 12–24 hours. Monitor by LCMS.

  • Workup: Wash with 1M citric acid (removes DMAP/TEA) -> Brine -> Dry over Na₂SO₄.

    • QC Check: Look for the characteristic t-butyl singlet at ~1.5 ppm in ¹H NMR.

Protocol 2: Safe Deprotection (Preserving the Ring)

The cyclopropyl ring is acid-sensitive. Neat TFA can trigger ring opening.

  • Cocktail Preparation: Prepare a solution of TFA:DCM (1:2 v/v) .

  • Scavenger: Add Triethylsilane (TES) (2.0 eq) if the molecule contains electron-rich aromatics (prevents tert-butyl cation re-attachment).

  • Execution: Treat the protected substrate at 0°C (ice bath). Allow to warm to RT only if conversion is slow.

  • Quench: Do not concentrate to dryness immediately (high local acidity). Pour into saturated NaHCO₃ (cold) to neutralize, then extract.

Part 3: Strategy B — The "Orthogonal Specialist" (DMB/PMB)

Best For: Late-stage functionalization where acid sensitivity is high.

2,4-Dimethoxybenzyl (DMB) is an underutilized but superior protecting group for this scaffold. It is more acid-labile than Boc, allowing removal with dilute TFA or oxidative cleavage, sparing the cyclopropyl ring from harsh conditions.

Comparative Data: Stability Profile
Protecting GroupIntroduction DifficultyStability (Acid)Stability (Base)Deprotection Cond.Ring Risk
Boc High (Sterics)LowHighTFA (High conc.)Moderate
DMB ModerateVery LowHigh1-5% TFA or DDQLow
SES HighHighHighTBAF (Fluoride)Very Low
Protocol 3: DMB Protection via Reductive Amination

Direct alkylation with DMB-Cl is sluggish. Reductive amination is preferred.

  • Imine Formation: Reflux 1-methylcyclopropyl sulfonamide with 2,4-dimethoxybenzaldehyde (1.1 eq) in Toluene with catalytic pTsOH using a Dean-Stark trap to remove water.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) in MeOH/EtOH.

  • Result: The electron-rich benzyl group stabilizes the sulfonamide nitrogen without adding excessive bulk compared to Trityl groups.

Protocol 4: Oxidative Deprotection (The "Gentle" Route)

Avoids acid entirely.

  • Dissolve DMB-protected substrate in DCM:H₂O (10:1) .

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq).

  • Stir at RT for 1–2 hours. The DMB group is cleaved as the aldehyde.

  • Wash with saturated NaHCO₃/Ascorbic acid solution to remove quinone byproducts.

Part 4: Strategy C — The "Fail-Safe" (SES Group)

Best For: When the molecule must survive both acidic (e.g., Boc removal elsewhere) and basic steps.

The 2-(Trimethylsilyl)ethanesulfonyl (SES) group is the ultimate problem solver. It is removed by Fluoride anions, which are orthogonal to almost all other conditions.

Workflow Diagram: Orthogonal Deprotection Logic

G Substrate Complex Drug Scaffold (Contains Boc & SES) PathA Path A: Remove Boc (Keep Sulfonamide Protected) Substrate->PathA PathB Path B: Remove SES (Keep Amine Protected) Substrate->PathB ResultA Free Amine / SES-Sulfonamide (TFA Treatment) PathA->ResultA Selective Acid Lability ResultB Boc-Amine / Free Sulfonamide (TBAF Treatment) PathB->ResultB Fluoride Cleavage

Caption: Figure 2. The SES group enables "Dual-Protection" strategies, allowing selective manipulation of amine sites vs. the sulfonamide site.

Protocol 5: SES-Cl Introduction

Due to sterics, standard SES-Cl addition needs activation.

  • Deprotonation: Treat sulfonamide with NaH (1.2 eq) in dry DMF at 0°C. Wait 30 mins for H₂ evolution to cease.

  • Addition: Add SES-Cl (1.1 eq) dropwise.

  • Temperature: Warm to RT. If no reaction after 2h, heat to 50°C. The anion is a better nucleophile than the neutral species used in Boc protection.

Protocol 6: Fluoride Deprotection
  • Dissolve substrate in THF.

  • Add TBAF (1M in THF, 3.0 eq) or CsF (5.0 eq) in DMF (for base-sensitive substrates).

  • Heat to 50–60°C. Note: Steric bulk at the C1 position slows this reaction down significantly compared to normal sulfonamides. Patience is key.

  • Cleanup: The byproduct is volatile (ethylene) and water-soluble silyl salts, making workup easy.

References

  • Javorskis, T., & Orentas, E. (2017).[3] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (2010). The 2-(Trimethylsilyl)ethanesulfonyl (SES) Group.[4] Retrieved from [Link]

Sources

One-Pot Syntheses Utilizing 1-Methylcyclopropane-1-sulfonyl Chloride: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety in Drug Discovery

In the landscape of modern drug development, the deliberate incorporation of small, strained ring systems has emerged as a powerful strategy for optimizing the pharmacological profile of therapeutic candidates. Among these, the 1-methylcyclopropyl group offers a unique combination of structural rigidity, metabolic stability, and lipophilicity, making it an attractive architectural element. Its compact nature allows for precise spatial positioning of substituents to enhance binding affinity to biological targets. 1-Methylcyclopropane-1-sulfonyl chloride is a key reagent for introducing this valuable moiety, enabling the synthesis of a diverse array of sulfonamides and sulfonate esters. This guide provides detailed application notes and one-pot protocols for the efficient synthesis of these important compound classes, aimed at researchers, scientists, and drug development professionals.

Sulfonamides are a well-established class of pharmacophores with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The replacement of a metabolically labile amide bond with a more robust sulfonamide linkage is a common tactic in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. Similarly, sulfonate esters are versatile intermediates in organic synthesis.

The one-pot synthesis approach, where reactants undergo multiple transformations in a single vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. By eliminating the need for isolation and purification of intermediates, one-pot procedures can significantly shorten synthetic routes and improve overall yields.

One-Pot Synthesis of 1-Methylcyclopropyl Sulfonamides

The reaction of 1-methylcyclopropane-1-sulfonyl chloride with primary or secondary amines is a robust method for the formation of 1-methylcyclopropyl sulfonamides. A one-pot approach is highly desirable for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[1] This is followed by the elimination of a chloride ion to form a protonated sulfonamide intermediate. A base is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Mechanism of Sulfonamide Formation.

Experimental Protocol: General One-Pot Procedure

This protocol provides a general method for the one-pot synthesis of 1-methylcyclopropyl sulfonamides. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

  • 1-Methylcyclopropane-1-sulfonyl chloride (1.0 eq.)

  • Primary or secondary amine (1.0-1.2 eq.)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM, to a concentration of 0.1-0.5 M).

  • Add the base (e.g., triethylamine, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq.) in the same anhydrous solvent to the cooled amine solution over 10-15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Sulfonamide Synthesis Workflow start Start dissolve_amine Dissolve amine and base in anhydrous solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Slowly add 1-methylcyclopropane-1-sulfonyl chloride solution cool->add_sulfonyl_chloride react Stir at room temperature (2-16 h) Monitor by TLC/LC-MS add_sulfonyl_chloride->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine, dry over Na₂SO₄, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify end End purify->end

One-Pot Sulfonamide Synthesis Workflow.

Amine Substrate (Example)BaseSolventTime (h)Yield (%)
AnilineEt₃NDCM485-95
BenzylamineDIPEAMeCN390-98
MorpholineEt₃NDCM2>95
N-MethylanilineDIPEAMeCN1270-85

Note: The yields provided in the table are representative estimates based on general sulfonylation reactions and may vary for specific substrates.

One-Pot Synthesis of 1-Methylcyclopropyl Sulfonate Esters

The reaction of 1-methylcyclopropane-1-sulfonyl chloride with alcohols provides access to 1-methylcyclopropyl sulfonate esters. These compounds are valuable as intermediates in nucleophilic substitution reactions, where the sulfonate group acts as an excellent leaving group.

Mechanistic Rationale

The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride.[2] A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction. The reaction typically proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken.[2]

Mechanism of Sulfonate Ester Formation.

Experimental Protocol: General One-Pot Procedure

This protocol outlines a general method for the synthesis of 1-methylcyclopropyl sulfonate esters.

Materials:

  • 1-Methylcyclopropane-1-sulfonyl chloride (1.0 eq.)

  • Alcohol (1.0 eq.)

  • Pyridine or Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and the base (e.g., pyridine, 1.5 eq.) in anhydrous DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-methylcyclopropane-1-sulfonyl chloride (1.0 eq.) in anhydrous DCM to the cooled alcohol solution over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sulfonate Ester Synthesis Workflow start Start dissolve_alcohol Dissolve alcohol and base in anhydrous DCM start->dissolve_alcohol cool Cool to 0 °C dissolve_alcohol->cool add_sulfonyl_chloride Slowly add 1-methylcyclopropane-1-sulfonyl chloride solution cool->add_sulfonyl_chloride react Stir at 0 °C to room temperature (3-14 h) Monitor by TLC add_sulfonyl_chloride->react workup Dilute with DCM and perform aqueous workup react->workup dry_concentrate Dry over Na₂SO₄ and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

One-Pot Sulfonate Ester Synthesis Workflow.

Alcohol Substrate (Example)BaseSolventTime (h)Yield (%)
Benzyl alcoholPyridineDCM480-90
CyclohexanolEt₃NDCM675-85
1-OctanolPyridineDCM585-95
PhenolEt₃NDCM1260-75

Note: The yields provided in the table are representative estimates based on general sulfonylation reactions and may vary for specific substrates.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous. Use a slight excess of the amine/alcohol.
Sterically hindered substrates.Use a less hindered base (e.g., DIPEA). Consider a more forcing solvent like MeCN at elevated temperatures.
Side Product Formation Reaction with the base (e.g., pyridine).Use a non-nucleophilic base like DIPEA or 2,6-lutidine.
Di-sulfonylation of primary amines.Use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly at low temperature.
Difficult Purification Co-elution of product and starting material.Optimize the mobile phase for column chromatography. Consider a different purification technique (e.g., crystallization).

Conclusion

1-Methylcyclopropane-1-sulfonyl chloride is a valuable reagent for the introduction of the 1-methylcyclopropylsulfonyl moiety into organic molecules. The one-pot protocols detailed in this guide offer an efficient and streamlined approach to the synthesis of 1-methylcyclopropyl sulfonamides and sulfonate esters. These methods are particularly well-suited for the rapid generation of compound libraries in a drug discovery setting. As with any chemical transformation, careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

  • PubChem. 1-Methylcyclopropane-1-sulfonamide. Available from: [Link]
  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. Available from: [Link]
  • Synthonix. 1-Methylcyclopropane-1-sulfonyl chloride. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of 1-Methylcyclopropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-methylcyclopropane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments. Our goal is to provide you with the expertise and insights needed to ensure the success and integrity of your synthetic work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the reaction of 1-methylcyclopropane-1-sulfonyl chloride with nucleophiles. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester

Potential Cause A: Reagent Decomposition via Hydrolysis

1-Methylcyclopropane-1-sulfonyl chloride, like most sulfonyl chlorides, is highly sensitive to moisture.[1] Trace amounts of water in your reaction setup, solvents, or nucleophile can lead to rapid hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards your nucleophile.

  • Solution:

    • Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use anhydrous solvents. It is recommended to use solvents from a freshly opened bottle or to dry them using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).

    • If your nucleophile is a solid, ensure it is anhydrous. If it is a liquid, consider distilling it to remove any water.

    • Handle the 1-methylcyclopropane-1-sulfonyl chloride under an inert atmosphere, using syringe techniques for liquid transfers.[2]

Potential Cause B: Competing Elimination Reaction (Sulfene Formation)

In the presence of a base, particularly a sterically hindered one, 1-methylcyclopropane-1-sulfonyl chloride can undergo an elimination reaction to form a highly reactive sulfene intermediate. This sulfene can then be trapped by the nucleophile, but it can also polymerize or react with other species in the reaction mixture, leading to a complex product mixture and low yield of the desired product.[3]

  • Solution:

    • Choice of Base: If a base is required to scavenge the HCl byproduct, consider using a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA). However, be aware that these can also promote sulfene formation. In some cases, using an excess of the nucleophile (if it is an amine) can serve as the base.[4]

    • Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to disfavor the elimination pathway.

    • Order of Addition: Add the sulfonyl chloride slowly to a solution of the nucleophile and base. This keeps the concentration of the sulfonyl chloride low at any given time, minimizing self-condensation or polymerization of the sulfene intermediate.

Issue 2: Formation of Unexpected Byproducts

Potential Cause A: Ring-Opening of the Cyclopropane Ring

The three-membered cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions.[5][6] While the sulfonyl group is electron-withdrawing and can stabilize the ring, strong nucleophiles, Lewis acids, or radical initiators can promote ring-opening.

  • Solution:

    • Avoid Lewis Acids: If your reaction is sluggish, avoid the temptation to add a Lewis acid catalyst, as this is known to promote the ring-opening of cyclopropyl ketones with sulfonamides.[7]

    • Control Reaction Conditions: Avoid high temperatures and exposure to light, which could initiate radical pathways leading to ring-opening.[5]

    • Nucleophile Choice: Highly reactive or "soft" nucleophiles may be more prone to inducing ring-opening. If possible, consider using a less reactive nucleophile or modifying the reaction conditions to moderate its reactivity.

Potential Cause B: Reaction with the Solvent

Certain solvents can act as nucleophiles. For example, if the reaction is performed in an alcohol solvent with a non-alcoholic nucleophile, you may observe the formation of the corresponding sulfonate ester as a byproduct.

  • Solution:

    • Choose an inert solvent that will not react with the sulfonyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene.

Issue 3: Reaction Stalls or is Incomplete

Potential Cause A: Poor Nucleophilicity of the Substrate

If your nucleophile is weakly nucleophilic (e.g., an aniline with strong electron-withdrawing groups), the reaction may be very slow.

  • Solution:

    • Increase Temperature: Gently heating the reaction mixture may be necessary. However, monitor carefully for the formation of byproducts.

    • Use a More Forcing Base: In the case of amine nucleophiles, a stronger base might be needed to deprotonate the resulting ammonium salt and regenerate the free amine. However, be mindful of promoting sulfene formation.

    • Catalysis: While Lewis acids are generally to be avoided, in some specific cases, a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be used, particularly for reactions with alcohols.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of 1-methylcyclopropane-1-sulfonyl chloride compared to other alkanesulfonyl chlorides?

The reactivity is expected to be similar to other alkanesulfonyl chlorides, with the sulfonyl group being highly electrophilic.[1] The methyl group on the cyclopropane ring may slightly increase the electron density on the sulfur atom through inductive effects, potentially making it marginally less reactive than cyclopropanesulfonyl chloride itself. However, the dominant factor is the highly electrophilic nature of the sulfonyl chloride functional group.

Q2: How should I store 1-methylcyclopropane-1-sulfonyl chloride?

It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[2] It is crucial to protect it from moisture to prevent hydrolysis.[1]

Q3: What are the primary decomposition pathways for this reagent?

The primary decomposition pathway is hydrolysis to 1-methylcyclopropane-1-sulfonic acid in the presence of water.[1][8] In the presence of a base, elimination to form a sulfene intermediate is also a possibility.[3]

Q4: Can the cyclopropane ring participate in the reaction?

Yes, under certain conditions. While direct nucleophilic attack on the sulfur atom is the most common reaction, ring-opening can occur, especially in the presence of strong nucleophiles, Lewis acids, or under radical conditions.[5][7]

Q5: What analytical techniques are best for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. For more detailed analysis, 1H NMR spectroscopy can be used to monitor the disappearance of the starting material signals and the appearance of the product signals. LC-MS is also a powerful tool for identifying the desired product and any byproducts.

Section 3: Experimental Protocols & Data

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a general procedure for the reaction of 1-methylcyclopropane-1-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 1-Methylcyclopropane-1-sulfonyl chloride

  • Amine nucleophile

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add Et3N (1.2 eq) to the solution.

  • In a separate dry flask, dissolve 1-methylcyclopropane-1-sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if the nucleophile is an amine and excess is present), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Table of Common Nucleophiles and Potential Side Products
NucleophileDesired ProductPotential Side Product(s)Probable Cause of Side Product
Primary/Secondary AmineSulfonamide1-Methylcyclopropane-1-sulfonic acidHydrolysis
Disulfonamide (from primary amines)Over-reaction
AlcoholSulfonate Ester1-Methylcyclopropane-1-sulfonic acidHydrolysis
Ring-opened productsHigh temperature, Lewis acids
ThiolThiosulfonate1-Methylcyclopropane-1-sulfonic acidHydrolysis
DisulfideOxidation of thiol
Water(Undesired)1-Methylcyclopropane-1-sulfonic acidIncomplete drying of reagents/glassware

Section 4: Mechanistic Visualizations

Diagram 1: Competing Reaction Pathways

This diagram illustrates the primary desired reaction pathway (nucleophilic substitution) versus the main competing side reactions (hydrolysis and sulfene formation).

competing_pathways reagent 1-Methylcyclopropane- 1-sulfonyl chloride product Desired Product (Sulfonamide) reagent->product Nucleophilic Substitution hydrolysis_product Side Product (Sulfonic Acid) reagent->hydrolysis_product Hydrolysis sulfene Sulfene Intermediate reagent->sulfene Elimination nucleophile Nucleophile (e.g., R2NH) nucleophile->product water Water (H2O) water->hydrolysis_product base Base (e.g., Et3N) base->sulfene sulfene_products Polymerization/ Other Products sulfene->sulfene_products Trapping/ Polymerization

Caption: Competing pathways for 1-methylcyclopropane-1-sulfonyl chloride.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield reactions.

troubleshooting_workflow start Low Yield Observed check_reagents Analyze Crude Reaction Mixture (e.g., by LC-MS or NMR) start->check_reagents is_hydrolysis Is Sulfonic Acid the Major Byproduct? check_reagents->is_hydrolysis is_complex Is it a Complex Mixture of Byproducts? is_hydrolysis->is_complex No improve_drying Action: Rigorously Dry Solvents, Reagents, & Glassware is_hydrolysis->improve_drying Yes is_starting_material Is Unreacted Starting Material Present? is_complex->is_starting_material No optimize_base Action: Re-evaluate Base. Consider Lower Temperature and Slower Addition. is_complex->optimize_base Yes (Suspect Sulfene) increase_reactivity Action: Increase Temperature Modestly or Add a Catalyst (e.g., DMAP for alcohols) is_starting_material->increase_reactivity Yes end Re-run Experiment is_starting_material->end No improve_drying->end optimize_base->end increase_reactivity->end

Sources

Technical Support Center: Optimization of 1-Methylcyclopropyl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Scale-Up Support Subject: Yield Improvement & Troubleshooting for Strained Ring Sulfonamides Reference ID: SOP-MCP-SA-2024[1]

Executive Summary

Synthesizing 1-methylcyclopropane-1-sulfonamide presents a unique set of challenges due to the inherent strain of the cyclopropyl ring and the lability of the carbon-sulfur bond.[1] Low yields are typically caused by three factors:

  • Desulfonylation: Extrusion of

    
     during the activation of the sulfinate intermediate.
    
  • Ring Opening: Acid-catalyzed cleavage of the strained ring during deprotection or chlorination.[1]

  • Volatility: Loss of the 1-methylcyclopropanesulfonyl chloride intermediate during concentration.[1]

This guide provides two validated workflows. Method A (Intramolecular Cyclization) is the industry standard for high-yield (>70%) scale-up.[1] Method B (Direct Metalation) is optimized for laboratory-scale synthesis starting from the bromide.[1]

Part 1: Strategic Route Selection

Before troubleshooting, confirm you are using the correct route for your scale and available equipment.

FeatureMethod A: Intramolecular Cyclization (Recommended) Method B: Direct Metalation (Grignard/Lithium)
Starting Material 3-Chloropropanesulfonyl chloride1-Bromo-1-methylcyclopropane
Key Mechanism

-BuLi mediated ring closure of sulfonamide
Grignard formation


trap

Oxidation
Yield Potential High (70-80%) Moderate (40-60%)
Primary Risk Temperature control during lithiation

extrusion during oxidation
Scalability Excellent (Kg scale)Poor (Exothermic oxidation issues)
Part 2: Troubleshooting Method A (Intramolecular Cyclization)

Reference: The "BMS Process" (WO2009053281)[1]

This route builds the cyclopropane ring after the sulfonamide is established, protecting the sensitive C-S bond.

Step 1: Formation of N-t-Butyl-3-chloropropanesulfonamide

Q: My yield is low (<80%) in the first step. What is happening?

  • Cause: Hydrolysis of the starting sulfonyl chloride or bis-sulfonylation.[1]

  • Solution:

    • Temperature: Maintain

      
       to 
      
      
      
      strictly.
    • Stoichiometry: Use excess

      
      -butylamine (1.1 eq) to act as a scavenger, or use Triethylamine (TEA) as the base.[1]
      
    • Order of Addition: Add the sulfonyl chloride to the amine solution, not the reverse. This prevents a local excess of chloride which leads to bis-sulfonamides.[1]

Step 2: Cyclization with n-BuLi

Q: I am seeing significant impurities and low conversion during ring closure.

  • Cause: The lithiated intermediate is unstable. If the temperature rises above

    
    , the anion can attack the sulfonamide oxygen or polymerize.[1]
    
  • Solution:

    • Critical Parameter: The reaction must be cooled to

      
        (or lower) before adding 
      
      
      
      -BuLi.
    • Reagent Quality: Titrate your

      
      -BuLi. Degraded organolithium leads to incomplete cyclization and "wet" quenching.
      
    • Dosing: Add

      
      -BuLi slowly to maintain internal temp 
      
      
      
      .
Step 3: Deprotection of the t-Butyl Group

Q: Using TFA (Trifluoroacetic acid) gives me a messy oil. How do I get crystals?

  • Cause: TFA is harsh and difficult to remove completely, leading to oiling out.

  • Solution: Switch to Formic Acid .[1]

    • Protocol: Heat the protected sulfonamide in formic acid at

      
      .
      
    • Purification: After removing formic acid, crystallize using a Toluene/Ethanol (3:1) system. This is superior to column chromatography for this compound.

Part 3: Troubleshooting Method B (Direct Metalation)

Reference: Takeda Process (Synthesis 2006)

Use this method if you must start from 1-methylcyclopropyl bromide.[1]

Phase 1: The Grignard/Lithiation

Q: The Grignard won't initiate, or I get Wurtz coupling (dimers).

  • Cause: Steric hindrance of the 1-methyl group and moisture.[1]

  • Solution:

    • Activation: Use Iodine (

      
      ) or DIBAL-H (drops) to activate Mg.[1]
      
    • Solvent: THF is preferred over Ether for solubility, but Ether reduces Wurtz coupling. A 1:1 mix is often optimal.

    • Trap: Bubble

      
       gas immediately at low temp (
      
      
      
      ). Do not let the Grignard sit; the cyclopropyl radical can ring-open.[1]
Phase 2: Oxidation to Sulfonyl Chloride (The Bottleneck)

Q: I lose massive yield during the conversion of Sulfinate


 Sulfonyl Chloride. 
  • Cause: Using Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    ) generates high heat and HCl, causing desulfonylation (loss of
    
    
    to form the alkyl chloride).[1]
  • The Fix: Use NCS (N-Chlorosuccinimide) and dilute HCl.[1][2]

    • Why: This method generates

      
       in situ under mild conditions, preventing the "hot spots" that break the C-S bond.
      

Comparative Yield Data: Oxidation Methods

OxidantConditionsYield of Sulfonyl ChlorideStability Risk

(Gas)

,

45-55%High (Exothermic)

Hexane,

50-60%Moderate
NCS / dil.[1] HCl Acetonitrile/H2O,

85-92% Low
Part 4: Optimized Experimental Protocol (Method B)

Objective: Synthesis of 1-methylcyclopropanesulfonyl chloride via NCS Oxidation.

  • Sulfinate Formation:

    • Prepare Grignard from 1-bromo-1-methylcyclopropane (10 mmol) and Mg (11 mmol) in dry THF.

    • Cool to

      
      . Bubble dry 
      
      
      
      gas for 15 mins.
    • Warm to RT and concentrate to obtain the solid lithium/magnesium sulfinate salt. Do not purify.

  • NCS Oxidation (The "Takeda" Modification):

    • Suspend the crude sulfinate salt in Acetonitrile/Water (5:1) .

    • Cool to

      
       .
      
    • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise.[1] Do not dump it in all at once.

    • Add 2M HCl (0.5 eq) to catalyze the reaction.

    • Stir for 30 mins. The mixture will turn clear/yellow.

  • Workup (Critical for Volatility):

    • Extract with cold Et2O or DCM.

    • Wash with brine.

    • Drying: Use

      
      .[3]
      
    • Concentration: DO NOT use high vacuum or heat

      
      . The product is volatile. Concentrate to ~20% volume and use the solution directly for the amination step (reaction with 
      
      
      
      ).[1]
Part 5: Visualization of Reaction Pathways
Diagram 1: Decision Logic for Yield Optimization

G Start Start: Select Precursor RouteA Route A: 3-Chloropropanesulfonyl Chloride (Recommended for Scale) Start->RouteA High Yield Required RouteB Route B: 1-Bromo-1-methylcyclopropane (Lab Scale Only) Start->RouteB Precursor Availability StepA1 Step 1: Sulfonamide Protection (t-Butylamine, 0°C) RouteA->StepA1 StepB1 Step 1: Grignard Formation (Mg, THF, Reflux) RouteB->StepB1 StepA2 Step 2: Cyclization (n-BuLi, -30°C) StepA1->StepA2 StepA3 Step 3: Deprotection (Formic Acid, 70°C) StepA2->StepA3 Success Target: 1-Methylcyclopropyl Sulfonamide (>98% Purity) StepA3->Success StepB2 Step 2: SO2 Insertion (-20°C, dry gas) StepB1->StepB2 StepB3 Step 3: Oxidation (NCS + HCl) StepB2->StepB3 Use NCS (Avoid Cl2) CriticalFail CRITICAL FAILURE: Desulfonylation / Ring Opening StepB2->CriticalFail Temp > 0°C StepB3->CriticalFail Use SO2Cl2 StepB3->Success

Caption: Decision matrix comparing the Intramolecular Cyclization (Route A) vs. Direct Metalation (Route B), highlighting critical failure points.

Part 6: References
  • BMS Process Patent (Route A):

    • Title: Process for the preparation of cyclopropyl sulfonamide.[4][5]

    • Source: WO 2009/053281 A1.

    • URL:[1]

  • NCS Oxidation Method (Route B):

    • Title: Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[1][2]

    • Source:Synthesis 2006(24): 4131-4134.[1]

  • General Cyclopropyl Sulfonamide Chemistry:

    • Title: Practical Synthesis of Cyclopropanesulfonamide Derivatives.

    • Source:Synlett 2010(11): 1623-1626.[1]

  • Process Chemistry Review:

    • Title: Development of a Scalable Synthesis of a Cyclopropylsulfonamide.

    • Source:Organic Process Research & Development 2004, 8, 3, 396–400.

    • URL:[Link][1]

Sources

Technical Support Center: 1-Methylcyclopropane-1-sulfonyl Chloride (CAS 923032-55-7)

[1]

Senior Application Scientist Note: Purifying 1-Methylcyclopropane-1-sulfonyl chloride requires a delicate balance between removing impurities and preserving the strained cyclopropane ring.[1] Unlike stable aromatic sulfonyl chlorides, this aliphatic, strained-ring analog is susceptible to both thermal decomposition (desulfonylation) and acid-catalyzed ring opening . The guidance below prioritizes methods that minimize thermal stress and hydrolytic exposure.

Part 1: Critical Properties & Impurity Profiling[1]

Before initiating purification, characterize your crude material. The synthesis route dictates the impurity profile.

Table 1: Physicochemical Properties
PropertyValueOperational Note
CAS Number 923032-55-7
Molecular Weight 154.62 g/mol
Appearance Colorless to pale yellow liquidDarkening indicates decomposition or disulfide formation.[1][2]
Density ~1.38 g/mL (est.)Denser than water; organic phase will be the lower layer in extractions (e.g., DCM).
Boiling Point High Vacuum RequiredDo not distill at atmospheric pressure. Est. 60-70°C @ 1-2 mmHg.[1]
Stability Moisture Sensitive / Acid SensitiveHydrolyzes to sulfonic acid and HCl.[1] Ring opens in strong hot acid.
Table 2: Common Impurities by Synthesis Route
Synthesis RouteLikely ImpuritiesRemoval Strategy
Oxidative Chlorination (from Thiol/Isothiourea)[1][3] • Di(1-methylcyclopropyl) disulfide (Oxidation byproduct)• 1-Methylcyclopropanesulfonic acid (Hydrolysis)• Succinimide (if NCS used)Disulfides: Remove via wash or distillation (higher BP).• Acids: Remove via bicarbonate wash.• Succinimide: Water wash (highly soluble).
Grignard/Lithium + SO₂ [1] • Magnesium/Lithium salts[1]• 1-Methylcyclopropane (Desulfonylation)Salts: Filtration/Aqueous wash.[1]• Hydrocarbon: Evaporation (volatile).

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Workup & Isolation Issues

Q1: My crude product is turning dark brown/black during concentration. What is happening? Diagnosis: Thermal decomposition or "runaway" hydrolysis. Mechanism: Sulfonyl chlorides are thermally unstable. If the rotary evaporator bath is too hot (>40°C) or if traces of acid are present, the compound can decompose, releasing SO₂ and generating alkyl chlorides. The cyclopropane ring may also open under acidic/thermal stress, leading to polymerization. Solution:

  • Lower Bath Temperature: Keep rotary evaporator bath <30°C.

  • Buffer the System: Ensure the organic phase is neutral before concentration. Wash with cold saturated NaHCO₃, then brine, and dry thoroughly over anhydrous MgSO₄.

  • Vacuum Control: Use a stronger vacuum rather than higher heat to remove solvents.

Q2: I see a significant "rag layer" or emulsion during aqueous extraction. Diagnosis: Presence of amphiphilic byproducts (sulfonic acid salts) or microscopic precipitation of succinimide/salts. Solution:

  • Filter First: If using NCS (N-chlorosuccinimide) reagents, filter the reaction mixture through a fritted glass funnel to remove bulk succinimide before adding water.

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength and force phase separation.

  • Gentle Agitation: Do not shake vigorously; invert the funnel gently to prevent stable emulsions.

Category B: Purification Challenges

Q3: Can I purify this compound using silica gel chromatography? Diagnosis: Risky. Sulfonyl chlorides are electrophilic and can react with the silanol groups on silica gel (hydrolysis/binding), leading to streaking and mass loss. Solution:

  • Preferred: High-vacuum distillation (if scale >5g).

  • If Chromatography is necessary:

    • Flash Protocol: Use a short column (plug filtration).

    • Eluent: Use non-polar solvents (Hexane/EtOAc or Pentane/Ether).

    • Speed: Complete the run in <10 minutes.

    • Neutralization: Pre-wash the silica with 1% Et₃N in hexane (optional, but risky as amines react with sulfonyl chlorides—only use if strictly necessary and elute immediately). Better: Use neutral alumina.

Q4: The product solidifies into a waxy mass or contains crystals. Is this normal? Diagnosis: 1-Methylcyclopropane-1-sulfonyl chloride is typically a liquid at room temperature.[1] Solids usually indicate:

  • High purity (freezing): If stored in the fridge, it may freeze (Melting point is likely near ambient).

  • Impurity: Presence of unreacted reagents (e.g., NCS, succinimide) or the sulfonic acid derivative (which is solid). Verification: Run a ¹H NMR.

  • Product: Distinct cyclopropane protons (0.8–1.5 ppm region) and methyl singlet.

  • Impurity: Broad acidic peaks (sulfonic acid) or aromatic/succinimide peaks.

Part 3: Recommended Workflows

Workflow 1: Purification Decision Tree[1]

PurificationStrategyStartCrude Reaction MixtureCheckStateCheck Physical State(at 25°C)Start->CheckStateLiquidLiquid / OilCheckState->LiquidSolidSolid / WaxyCheckState->SolidScaleCheckScale > 5 grams?Liquid->ScaleCheckChromatographyRapid Filtration(Neutral Alumina/Silica)Solid->ChromatographyIf amorphous mixRecrystRecrystallization(Hexane/Et2O at -20°C)Solid->RecrystIf crystallineDistillHigh Vacuum Distillation(0.1 - 1 mmHg, <60°C)ScaleCheck->DistillYesScaleCheck->ChromatographyNo (Small Scale)

Figure 1: Decision matrix for selecting the optimal purification method based on physical state and scale.

Workflow 2: Optimized Isolation Protocol (Oxidative Chlorination Route)

Context: This protocol assumes synthesis via the oxidative chlorination of S-alkyl isothiourea or thiol, a common "clean" method [1].

Step-by-Step Methodology:

  • Quenching:

    • Cool reaction mixture to 0°C.

    • Add ice-cold water slowly. Reason: Exothermic hydrolysis of excess chlorinating agent.

  • Phase Separation:

    • Extract immediately with Dichloromethane (DCM) or MTBE .

    • Note: DCM is preferred as it sits below the aqueous layer, facilitating easy drainage of the product.

  • Washing (Crucial for Stability):

    • Wash 1: Cold Water (remove bulk inorganics).

    • Wash 2: Cold sat. NaHCO₃ (Neutralize HCl/Sulfonic acid). Caution: CO₂ evolution.

    • Wash 3: Cold Brine (Remove water).

  • Drying & Concentration:

    • Dry organic layer over Anhydrous MgSO₄ for 15 mins.

    • Filter and concentrate on Rotary Evaporator (Bath < 30°C ).

  • Final Purification (Distillation):

    • Set up a short-path distillation apparatus.

    • Apply high vacuum (< 2 mmHg).

    • Collect the main fraction. Discard the "forerun" (solvent/volatiles) and leave the "pot residue" (disulfides/tars).

WorkupFlowRxnReaction Complete(0°C)QuenchQuench(Ice Water)Rxn->QuenchExtractExtraction(DCM/MTBE)Quench->ExtractWashWash Cycle1. H2O2. NaHCO33. BrineExtract->WashDryDry (MgSO4)& FilterWash->DryConcConcentrate(<30°C)Dry->ConcPurePure ProductConc->PureDistill

Figure 2: Step-by-step isolation workflow emphasizing temperature control and neutralization.[1]

Part 4: Storage & Handling

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerator).

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage of sulfonyl chlorides (HCl fumes can degrade it).

  • Shelf Life: 6–12 months if strictly dry. Yellowing indicates degradation.

References

  • Yang, Z., et al. (2014).[3] "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts." Synthesis, 46, 225-229.[3] Link

  • Organic Syntheses. "Methanesulfonyl Chloride." Org.[2][4][5] Synth. 1946, 26, 70. (Standard protocol reference for sulfonyl chloride handling). Link

  • Sigma-Aldrich. "Cyclopropanesulfonyl chloride Product Information." (Analogous physicochemical data). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2760919, Cyclopropanesulfonyl chloride." Link

Overcoming low reactivity of sterically hindered amines with 1-Methylcyclopropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of Sterically Hindered Amines with 1-Methylcyclopropane-1-sulfonyl Chloride (Msc-Cl) Document ID: TSC-2024-MSC-OPT Last Updated: October 26, 2025 Department: Chemical Synthesis & Process Optimization[1]

Core Technical Insight: The "Neopentyl" Sulfur Problem

Before troubleshooting, it is critical to understand why this reaction fails.

1-Methylcyclopropane-1-sulfonyl chloride (Msc-Cl) is not a standard sulfonyl chloride.[1] Unlike methanesulfonyl chloride (Ms-Cl) or ethanesulfonyl chloride, Msc-Cl possesses a quaternary carbon directly attached to the sulfur atom.[1]

  • Steric Blockade: The 1-methyl group and the rigid cyclopropyl ring create a "neopentyl-like" steric environment.[1] The trajectory for nucleophilic attack (SN2-like) at the sulfur atom is severely obstructed.

  • Mechanistic Restriction: Most alkyl sulfonyl chlorides can react via a highly reactive sulfene intermediate (elimination-addition) if

    
    -protons are present.[1] Msc-Cl has no 
    
    
    
    -protons
    .[1] It cannot form a sulfene.[1] It relies entirely on direct nucleophilic attack, which is the exact pathway hindered by its structure.
Mechanism & Steric Analysis

Msc_Reactivity Reagent Msc-Cl (1-Methylcyclopropane-1-sulfonyl Cl) Pathway_Std Standard Pathway (Direct Attack) Reagent->Pathway_Std Sterically Hindered Pathway_Sulfene Sulfene Pathway (Elimination-Addition) Reagent->Pathway_Sulfene BLOCKED (No alpha-H) Intermed Sulfonyl-Pyridinium (Activated Species) Reagent->Intermed + DMAP (Catalysis) Amine Hindered Amine (e.g., t-Butylamine, Adamantylamine) Amine->Pathway_Std Low Nucleophilicity Product Msc-Sulfonamide Pathway_Std->Product Slow/No Yield Intermed->Product Rapid Attack

Figure 1: Mechanistic bottlenecks. Note that the sulfene pathway is impossible for Msc-Cl, forcing reliance on direct attack, which requires catalytic activation (DMAP) for hindered substrates.

Optimization Protocols

Do not use standard Et3N/DCM conditions for this reagent with hindered amines; yields will rarely exceed 10-20%.[1] Select the protocol based on your substrate's steric profile.[1]

Method Selection Matrix
Substrate ClassExampleRecommended ProtocolPrimary Driver
Moderately Hindered Isopropylamine, CyclohexylamineProtocol A (Catalytic)Nucleophilic Catalysis
Highly Hindered tert-Butylamine, 2,6-DimethylanilineProtocol B (Thermal)Thermal Activation
"Dead" Nucleophiles Diisopropylamine, AdamantylamineProtocol C (Anionic)Deprotonation
Protocol A: The "Activated" Standard (DMAP Catalysis)

Best for: Secondary amines or primary amines with moderate branching.

The Logic: DMAP acts as a nucleophilic catalyst, displacing the chloride to form a N-sulfonylpyridinium salt. This intermediate is more electrophilic and less sterically demanding than the parent chloride.[1]

  • Solvent: Dichloromethane (DCM) or Pyridine.[1]

  • Setup: Dissolve Amine (1.0 equiv) in DCM (0.2 M).

  • Base: Add Et3N (2.0 equiv). Note: If using Pyridine as solvent, omit Et3N.

  • Catalyst: Add DMAP (0.2 - 0.5 equiv) . Do not skimp on DMAP; 10% is often insufficient for Msc-Cl.[1]

  • Addition: Add Msc-Cl (1.2 equiv) dissolved in minimal DCM dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 12-24h.

Protocol B: Thermal Acceleration (The "Hot" Method)

Best for: Substrates that fail Protocol A but are sensitive to strong bases.

The Logic: Overcoming the activation energy barrier of the crowded transition state using heat. DCM boils too low (40°C); 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) are required.[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Acetonitrile.[1]

  • Base: Pyridine (3.0 equiv) or 2,6-Lutidine (if base-sensitivity is an issue).

  • Catalyst: DMAP (0.5 - 1.0 equiv).[1]

  • Procedure:

    • Mix Amine, Base, and DMAP in solvent.[1]

    • Add Msc-Cl (1.5 equiv).[1]

    • Heat to reflux (80-85°C) in a sealed vial or under reflux condenser.

    • Monitor by LCMS every 4 hours.[1]

Protocol C: The "Nuclear Option" (Anionic Coupling)

Best for: Extremely hindered amines (e.g., t-butyl, adamantyl) where nucleophilicity is the limiting factor.

The Logic: Instead of increasing the electrophilicity of the sulfur (Msc-Cl), we drastically increase the nucleophilicity of the amine by deprotonating it to the amide anion (


).
  • Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH .[1]

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool amine (1.0 equiv) in THF to -78°C (or 0°C for NaH).

    • Add LiHMDS (1.1 equiv, 1M in THF) dropwise.[1] Stir 30 mins to form the anion.

    • Add Msc-Cl (1.2 equiv) dropwise.[1]

    • Allow to warm to RT slowly.

  • Warning: Msc-Cl is relatively stable, but ensure the system is strictly anhydrous to prevent hydrolysis of the chloride before it reacts with the amide anion.

Troubleshooting Guide (FAQ Format)

Q1: I see Msc-Cl remaining by TLC/LCMS, but the reaction has stalled. Should I add more chloride?

Diagnosis: The reaction rate has likely dropped to zero due to the formation of HCl salts precipitating on the amine (if using Et3N) or catalyst deactivation. Solution:

  • Do not just add more Msc-Cl.[1]

  • Switch to Protocol B. The thermal energy is likely required to push the crowded transition state.[1]

  • Check your DMAP.[1][2][3] If it has protonated (forming DMAP-H+), it is inactive.[1] Ensure you have enough auxiliary base (Et3N/Pyridine) to scavenge the HCl.[1]

Q2: I am seeing a major impurity with Mass M+154. What is it?

Diagnosis: This is likely the sulfonic acid (hydrolysis product) or the methyl ester if methanol was used in quenching/LCMS prep.

  • Msc-Cl MW: ~154.5 (Cl isotope pattern).[1]

  • Hydrolysis Product (Acid): MW ~136.[1]

  • Methanolysis Product: MW ~150.[1] Fix: Your system is wet. Msc-Cl is hindered, meaning it reacts slowly with amines, giving moisture in the solvent "time" to compete.

  • Dry your DCM/THF over molecular sieves.[1]

  • Increase amine concentration to favor the bimolecular reaction over hydrolysis.[1]

Q3: Can I use microwave irradiation?

Answer: Yes. Microwave heating is highly recommended for Protocol B .[1]

  • Settings: 100°C - 120°C for 30-60 minutes in DCE.

  • Caution: Msc-Cl is thermally stable relative to other sulfonyl chlorides, but ensure the vessel is capped to prevent loss of volatile components if the amine is low MW.

Q4: Why not use Schotten-Baumann conditions (Aq. NaOH/DCM)?

Answer: Do not use. Schotten-Baumann relies on the interfacial reaction.[1] Because Msc-Cl reacts so slowly with hindered amines, the aqueous base will hydrolyze the sulfonyl chloride long before it reacts with the amine. Anhydrous conditions are mandatory.

References & Grounding

  • Reactivity of Sulfonyl Chlorides: The absence of

    
    -protons in 1-methylcyclopropane-1-sulfonyl chloride precludes sulfene mechanisms, necessitating direct nucleophilic attack.[1] See general mechanistic reviews: Chem. Rev.2010 , 110, 12, 6961–7001.[1]
    
  • DMAP Catalysis: For the mechanism of DMAP-catalyzed sulfonylation and the "pyridinium" intermediate:

    • Journal of Organic Chemistry, 2017 , 82, 5, 2489–2504. [1]

  • Indium Catalysis (Alternative): Indium-catalyzed sulfonylation of hindered amines (an alternative to DMAP):

    • Synlett, 2007 , 2442-2444.[1][4]

  • Reagent Properties: 1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7).[1][5]

    • PubChem CID: 21889814.[1] [1]

Sources

Technical Support Center: 1-Methylcyclopropane-1-sulfonyl Chloride (1-MCSC)

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert & Overview

1-Methylcyclopropane-1-sulfonyl chloride (1-MCSC) is a highly reactive electrophile used primarily for introducing the cyclopropylsulfonyl motif into pharmacophores (e.g., sulfonamide synthesis).

Immediate Handling Directives:

  • Moisture Intolerance: This reagent is hygroscopic and hydrolytically unstable . Exposure to ambient humidity for even minutes can degrade purity significantly.

  • Corrosive Byproducts: Hydrolysis generates Hydrochloric Acid (HCl) and 1-methylcyclopropane-1-sulfonic acid . Both are corrosive and can catalyze further decomposition or side reactions in acid-sensitive substrates.

  • Storage: Must be stored at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

The Science: Hydrolysis & Stability FAQs

Q: What is the mechanism of hydrolysis for 1-MCSC?

A: The hydrolysis follows a nucleophilic substitution pathway at the sulfur atom, analogous to an


 mechanism. Water acts as the nucleophile, attacking the sulfur center. The chloride ion is the leaving group.

Key Insight: Unlike alkyl halides, the transition state involves a trigonal bipyramidal geometry at the sulfur. The geminal methyl group and cyclopropane ring provide some steric bulk, but the highly electrophilic nature of the sulfonyl group (


) dominates, making the reaction rapid in the presence of water.

HydrolysisMechanism Reagent 1-MCSC (R-SO2-Cl) TS Transition State [HO...SO2(R)...Cl]‡ Reagent->TS + H2O Water H2O (Nucleophile) Water->TS Products Sulfonic Acid (R-SO3H) + HCl TS->Products - Cl⁻, - H⁺

Figure 1: Mechanistic pathway of sulfonyl chloride hydrolysis. The reaction is irreversible and generates strong acid.

Q: How fast does it hydrolyze? (Kinetics)

A: While specific rate constants (


) depend on solvent polarity and temperature, sulfonyl chlorides generally exhibit half-lives (

) in the range of minutes to hours in aqueous-organic mixtures.
  • In 100% Water: Reaction is often violent and instantaneous (exothermic).

  • In Wet Organic Solvents (e.g., DCM with 0.1% water): Degradation is slower but significant over the course of a reaction setup (1–2 hours).

  • Geminal Effect: The 1-methyl group provides a "Thorpe-Ingold" type steric shielding, potentially making it slightly more stable than cyclopropanesulfonyl chloride, but this does not offer protection against gross moisture exposure.

Q: Does the cyclopropane ring open during hydrolysis?

A: Generally, no , under neutral hydrolysis conditions. The sulfonyl group is strongly electron-withdrawing, which destabilizes the formation of carbocations required for typical cyclopropyl ring-opening. Risk Factor: If the generated HCl is not scavenged (e.g., by a base like pyridine or TEA), the high acidity can degrade other acid-sensitive parts of your molecule or eventually degrade the cyclopropane ring under forcing conditions (high heat).

Troubleshooting & Diagnostics

Use this decision tree if you suspect your reagent has degraded.

Troubleshooting Start Issue: Reaction Failed / Low Yield VisualCheck Is there a white solid/precipitate in the reagent bottle? Start->VisualCheck PrecipitateYes Yes VisualCheck->PrecipitateYes PrecipitateNo No VisualCheck->PrecipitateNo Diagnosis1 Hydrolysis Confirmed. Solid is likely Sulfonic Acid. PrecipitateYes->Diagnosis1 CheckSolvent Check Solvent Water Content (Karl Fischer) PrecipitateNo->CheckSolvent Action1 Discard Reagent. Do NOT use for critical steps. Diagnosis1->Action1 WetSolvent > 50 ppm Water CheckSolvent->WetSolvent DrySolvent < 50 ppm Water CheckSolvent->DrySolvent Diagnosis2 Competitive Hydrolysis. Reagent consumed by solvent water. WetSolvent->Diagnosis2 CheckBase Was Base (TEA/Pyridine) added? DrySolvent->CheckBase NoBase No CheckBase->NoBase YesBase Yes CheckBase->YesBase Diagnosis3 Acid Degradation. HCl destroyed substrate. NoBase->Diagnosis3 Diagnosis4 Check Reagent Purity via Derivatization Protocol. YesBase->Diagnosis4

Figure 2: Diagnostic workflow for failure analysis involving 1-MCSC.

Common Failure Modes Table
SymptomProbable CauseCorrective Action
White Precipitate in Bottle Hydrolysis to sulfonic acid (solid).Discard. Purification is difficult and rarely worth the yield loss.
Fuming upon opening Release of HCl gas due to moisture ingress.Vent in fume hood.[1][2] Re-titrate or discard.
LCMS shows "R-OH" mass Artifact. The chloride hydrolyzed on the column.Do not trust direct LCMS. Use the Derivatization Protocol below.
Exotherm upon addition Reagent reacting with water in solvent.Ensure solvent is anhydrous (<50 ppm water). Add reagent slowly at 0°C.

Validated Protocols

Protocol A: Purity Check via Derivatization (The "Gold Standard")

Why: You cannot inject sulfonyl chlorides directly into an HPLC/LCMS. The aqueous mobile phase will hydrolyze the sample during the run, giving a false "0% purity" result (showing only the acid).

Method: Convert the unstable chloride to a stable sulfonamide before analysis.[3]

  • Preparation:

    • Take a clean GC/LC vial.

    • Add 100 µL of dry DCM or THF.

    • Add 20 µL of excess secondary amine (e.g., Morpholine, Piperidine, or Diethylamine).

    • Optional: Add 10 µL of Triethylamine (TEA) as an HCl scavenger.

  • Sampling:

    • Take a small aliquot (~5 mg or 5 µL) of your 1-MCSC sample.

    • Add to the vial and vortex for 30 seconds. (Reaction is instantaneous).

  • Analysis:

    • Inject this mixture into the LCMS/HPLC.

    • Target: Look for the mass of the Sulfonamide (Parent Mass + Amine Mass - HCl).

    • Interpretation: The ratio of Sulfonamide to Sulfonic Acid (if visible) represents the true purity of the chloride.

Protocol B: Reaction Setup (Best Practices)

To prevent hydrolysis during use:

  • Drying: Flame-dry or oven-dry all glassware. Cool under a stream of dry Nitrogen/Argon.

  • Solvent: Use anhydrous DCM, THF, or Toluene.

    • Specification: Water content must be < 50 ppm .

    • Verification: If unsure, add activated 3Å or 4Å molecular sieves 24 hours prior to use.

  • Base Addition: Always have the organic base (Pyridine/TEA/DIPEA) present in the reaction mixture before adding the sulfonyl chloride. This neutralizes HCl immediately, preventing autocatalytic degradation.

  • Temperature: Add the sulfonyl chloride at 0°C . Low temperature slows the rate of hydrolysis relative to the desired sulfonylation reaction.

References

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. Retrieved from [Link]

  • King, J. F., & Durst, T. (1965). Sulfenes in the hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society.[4] Retrieved from [Link]

Sources

Technical Guide: Optimizing Base Selection for 1-Methylcyclopropane-1-sulfonyl Chloride (McSC)

[1]

The Reactivity Paradox: Why McSC is Different

Before selecting a base, it is critical to understand how McSC differs from standard alkanesulfonyl chlorides (like methanesulfonyl chloride) and its parent compound, cyclopropanesulfonyl chloride.

The Structural Constraint

Most alkanesulfonyl chlorides possess

1E1cB eliminationsulfene intermediates1
  • Standard Reagents (e.g., MsCl): Base

    
     Sulfene 
    
    
    Fast reaction (or side reactions).
  • Parent Cyclopropanesulfonyl Chloride: Has an

    
    -proton.[1] Can form cyclopropyl sulfene (highly unstable).[1]
    
  • McSC (Your Reagent): The C1 position is quaternary (methyl + sulfonyl + ring).[1] It possesses NO

    
    -protons. [1]
    

Implication: McSC cannot form a sulfene intermediate. It reacts solely via direct nucleophilic substitution (

1
Mechanism & Failure Modes

The following diagram illustrates the mechanistic divergence that dictates base selection.

McSC_Mechanismcluster_legendCritical Note: No Sulfene FormationMcSC1-Methylcyclopropane-1-sulfonyl chloride (McSC)BaseBase SelectionMcSC->BaseDirectSubDirect NucleophilicSubstitution (Desired)Base->DirectSubOptimal Base(Nucleophilic Catalyst)StericWallSteric Shielding(Reaction Stalls)Base->StericWallWeak Base +Bulky AmineRingOpenRing Opening(Side Reaction)Base->RingOpenExcessive Heat orStrong NucleophileSulfeneSulfene Intermediate(IMPOSSIBLE via E1cB)

Figure 1: Mechanistic pathways for McSC. Note the absence of the sulfene pathway, shifting the focus to overcoming steric hindrance.

Base Selection Matrix

Because McSC is sterically hindered by the C1-methyl group and the ring, the base must often play a dual role: scavenging HCl and (optionally) acting as a nucleophilic catalyst.

Base ClassSpecific ReagentRecommendationTechnical Rationale
Tertiary Amines DIPEA (Hünig's Base) Primary Choice Non-nucleophilic.[1] Excellent for scavenging HCl without attacking the sulfonyl sulfur or the cyclopropane ring.[1] Use in DCM or THF.
Pyridines Pyridine Avoid Often too weak (

) to drive the reaction of hindered McSC to completion. Can form salts that precipitate.[1]
Nucleophilic Catalysts DMAP / NMI Use with Caution 4-Dimethylaminopyridine (DMAP) or N-Methylimidazole (NMI) can dramatically accelerate the reaction by forming a reactive acyl-pyridinium-type intermediate.[1] Risk: High loads can trigger ring opening.[1] Use catalytic amounts (5-10 mol%).[1]
Inorganic Bases

/

Excellent (Biphasic) Ideal for Schotten-Baumann conditions (THF/Water).[1] The biphasic system protects the product from base-mediated side reactions.[1] Best for scale-up.
Strong Bases NaH / LiHMDS FORBIDDEN Strong bases will likely attack the cyclopropane ring or cause desulfonylation.[1] Do not use for simple sulfonylation.[1]

Validated Experimental Protocols

Protocol A: Anhydrous Conditions (For Solubility-Limited Amines)

Best for: Hydrophobic amines or when water must be strictly excluded.

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (Dichloromethane). Concentration: 0.1 M – 0.2 M.[1]

  • Base Addition: Add DIPEA (1.5 – 2.0 equiv).

    • Optimization: If the amine is unreactive (an aniline or secondary amine), add DMAP (0.1 equiv).

  • Reagent Addition: Cool to 0°C. Add McSC (1.1 – 1.2 equiv) dropwise.

    • Note: The 1-methyl group retards the reaction.[1][2] Do not expect an instant exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.[1]

    • Monitoring: Use TLC/LCMS.[1] If starting material persists after 16h, heat gently to 35°C. Do not exceed 40°C to avoid ring fragmentation.[1]

Protocol B: Schotten-Baumann Conditions (Robust & Scalable)

Best for: Amino acids, polar amines, and avoiding organic base impurities.

  • Aqueous Phase: Dissolve

    
      (2.5 equiv) in water (Volume A).[1]
    
  • Organic Phase: Dissolve the amine (1.0 equiv) in THF or Dioxane (Volume A).

  • Mixing: Combine phases. The mixture should be biphasic or a suspension.[1]

  • Addition: Add McSC (1.2 equiv) neat or dissolved in a minimal amount of THF at 0°C.

  • Workup: After completion (typically 2–6 hours), acidify carefully to pH 4-5 (if product is acidic) or extract organics directly.

Troubleshooting & FAQs

Q1: The reaction is stalling with 30% starting amine remaining. Should I add more McSC?

Answer: Not immediately. The stall is likely due to the steric bulk of the 1-methyl group preventing the amine from attacking the sulfur.

  • Fix: Add a nucleophilic catalyst like DMAP (0.1 equiv) or N-Methylimidazole (NMI) .[1] These form a more reactive intermediate that is less sensitive to sterics than the chloride.[1]

  • Warning: Do not simply add excess McSC without catalysis; you will only increase impurities.[1]

Q2: I see a byproduct with M+36 or M+38 peaks (Chlorine adducts). What happened?

Answer: You likely opened the cyclopropane ring.[1]

  • Cause: High temperatures (>50°C) or strong nucleophiles (like chloride ions from HCl) attacking the strained ring system.[1]

  • Fix: Switch to Protocol B (Schotten-Baumann) . The carbonate base neutralizes HCl immediately, preventing chloride ion concentration from building up and attacking the ring.

Q3: Can I use Pyridine as both solvent and base?

Answer: It is not recommended.[1] Unlike benzenesulfonyl chloride, McSC is less reactive.[1] Pyridine is often too weak to drive the reaction to completion against the steric barrier.[1] Furthermore, recovering the product from bulk pyridine often requires acidic washes that can degrade the cyclopropyl sulfonamide.

Q4: Is the reagent moisture sensitive?

Answer: Yes, but less so than unhindered sulfonyl chlorides.[1] The 1-methyl group slows down hydrolysis.[1] However, you should still store McSC under nitrogen at 2–8°C. If the liquid is cloudy or has a precipitate, filter it under inert atmosphere before use.

Decision Tree for Experiment Design

Base_Decision_TreeStartStart: Select Amine TypeAmineTypeIs the AmineWater Soluble?Start->AmineTypeYesWaterYes (e.g., Amino Acids)AmineType->YesWaterYesNoWaterNo (Lipophilic)AmineType->NoWaterNoProtocolBUse Protocol B(Schotten-Baumann)Base: Na2CO3/THF/H2OYesWater->ProtocolBStericsIs the AmineSterically Hindered?NoWater->StericsHinderedYesYes (Secondary/Aniline)Sterics->HinderedYesYesHinderedNoNo (Primary Alkyl)Sterics->HinderedNoNoProtocolA_CatProtocol A + CatalysisDCM + DIPEA + 10% DMAPHinderedYes->ProtocolA_CatProtocolA_StdProtocol A (Standard)DCM + DIPEAHinderedNo->ProtocolA_Std

Figure 2: Decision matrix for selecting the optimal protocol based on amine properties.

References

  • Reactivity of Sulfonyl Chlorides

    • Title: Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry.[1][3]

    • Source: Sigma-Aldrich / Merck Technical Library.[1]

  • Application in HCV Inhibitors (Context for McSC Utility)

    • Title: Discovery of Danoprevir (ITMN-191/RG7227), a Highly Potent and Selective Inhibitor of Hepatitis C Virus NS3/4A Protease. (Demonstrates the stability and utility of the 1-methylcyclopropylsulfonamide moiety).
    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[Link]

  • Mechanistic Insight (Sulfene vs. Substitution)

    • Title: Mechanisms of Sulfonyl Chloride Reactions: The Role of Sulfenes.
    • Source: Chemical Reviews (ACS).[1]

    • URL:[Link]

Technical Support Center: Managing 1-Methylcyclopropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Exothermic Reaction Management & Safety Protocol Compound: 1-Methylcyclopropane-1-sulfonyl chloride (CAS: 923032-55-7)

Executive Summary: The Thermal Hazard Profile

As researchers, we often underestimate sulfonyl chlorides, treating them as standard electrophiles. However, 1-Methylcyclopropane-1-sulfonyl chloride presents a dual-hazard profile that requires precise thermal management:

  • Functional Group Reactivity: Like all sulfonyl chlorides, it undergoes rapid, highly exothermic hydrolysis and aminolysis, generating HCl gas and significant heat.

  • Ring Strain & Decomposition: The cyclopropane ring possesses inherent ring strain (~27.5 kcal/mol). Combined with the potential for SO₂ extrusion (desulfonylation) at elevated temperatures, this compound can exhibit autocatalytic decomposition, leading to rapid pressurization.

This guide provides the operational logic to manage these risks, ensuring high yields and operator safety.

Part 1: Critical Safety & Handling (The "Red" Zone)

Q: Why is this specific sulfonyl chloride prone to thermal runaway?

A: The risk is twofold: Hydrolysis and Desulfonylation .

  • Hydrolysis: Upon contact with moisture (even atmospheric humidity), the S-Cl bond cleaves. This releases HCl gas and cyclopropanesulfonic acid. The solvation of these products is highly exothermic.

  • Desulfonylation (SO₂ Extrusion): Sulfonyl chlorides attached to secondary or tertiary carbons (or strained rings) are prone to losing SO₂ upon heating, generating the corresponding alkyl chloride. For 1-methylcyclopropane-1-sulfonyl chloride, this decomposition can become self-accelerating if the reaction temperature (

    
    ) exceeds the onset temperature of decomposition (
    
    
    
    ).

Directive: Never heat this neat material above 50°C without DSC (Differential Scanning Calorimetry) data. Always maintain


 at least 20°C below the determined 

.
Q: What is the "Golden Rule" for storage?

A: Cold, Dry, and Inert. Store under Argon or Nitrogen at 2–8°C.

  • Why? Moisture ingress creates a "acid-autocatalysis" loop. The generated HCl catalyzes further decomposition and corrosion of the container, potentially leading to pressure bursts.

Part 2: Reaction Optimization & Control

Q: How do I safely dose this reagent into a reaction mixture?

A: Never add the neat solid/liquid rapidly to a warm mixture. Use a Dilution-Dosing Protocol .

  • Dissolve: Dilute the sulfonyl chloride in a non-reactive, heat-sinking solvent (e.g., DCM, Toluene, or THF) to 10–20% w/v.

  • Cool: Pre-cool the receiving vessel (containing the amine/nucleophile and base) to < 0°C.

  • Dose: Add the sulfonyl chloride solution dropwise.

  • Monitor: Use an internal temperature probe. Stop addition if

    
     rises > 5°C.
    
Q: Which solvents should I avoid?

A: Avoid DMSO and DMF if possible, or use them with extreme caution.

  • Reasoning: Sulfonyl chlorides can react violently with DMSO (Pummerer-like rearrangements) and DMF (Vilsmeier-Haack type adducts) at elevated temperatures, leading to runaway exotherms.

  • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Toluene.

Visual Workflow: Safe Reaction Setup

ReactionSetup Start Start: Reagent Addition CheckTemp Check Reactor Temp (Target: < 0°C) Start->CheckTemp Dose Slow Addition of Sulfonyl Chloride Soln CheckTemp->Dose Temp OK Exotherm Exotherm Detected? Dose->Exotherm Pause STOP Addition Increase Cooling Exotherm->Pause Yes (ΔT > 5°C) Continue Continue Addition Exotherm->Continue No Pause->CheckTemp Wait for T to drop Continue->Dose Remaining Reagent Complete Addition Complete Allow Warm-up to RT Continue->Complete All Added

Caption: Logic flow for controlled addition of 1-Methylcyclopropane-1-sulfonyl chloride to prevent thermal spiking.

Part 3: Work-up & Quenching (The Danger Zone)

Q: The reaction is done. How do I quench it without a "volcano"?

A: The quench is often more dangerous than the reaction because unreacted sulfonyl chloride hydrolyzes rapidly. Protocol:

  • Cool: Return the reaction mixture to 0°C.

  • Base Choice: Use a mild base like saturated Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl) solution. Avoid strong hydroxides (NaOH) initially, as the neutralization heat adds to the hydrolysis heat.

  • Rate: Add the aqueous quench slowly.

  • Ventilation: Ensure the vessel is vented to a scrubber. Hydrolysis releases HCl gas (if not fully neutralized) and CO₂ (if using bicarbonate).

Q: I see a delayed exotherm during workup. What is happening?

A: This is likely Phase-Transfer Limited Hydrolysis . If you add water to a hydrophobic solvent (like Toluene) containing unreacted sulfonyl chloride, the reaction only happens at the interface. If you stir vigorously later, the sudden increase in surface area causes a massive, instantaneous reaction (heat spike). Solution: Stir vigorously during the slow addition of the quench solution to ensure immediate, controlled reaction.

Visual Workflow: Quenching Decision Tree

QuenchLogic Status Reaction Complete? Cool Cool to 0°C Status->Cool Solvent Solvent Type? Cool->Solvent WaterMisc Water Miscible (THF, MeCN) Solvent->WaterMisc WaterImmisc Water Immiscible (DCM, Toluene) Solvent->WaterImmisc Dilute Dilute with DCM/EtOAc WaterMisc->Dilute Buffer Heat Risk Risk: Phase Transfer Delayed Exotherm WaterImmisc->Risk Quench Add Sat. NaHCO3 Dropwise Dilute->Quench Action High Agitation Required Risk->Action Action->Quench

Caption: Decision tree for safe quenching, highlighting the risk of phase-transfer delayed exotherms in immiscible solvents.

Part 4: Troubleshooting & Data

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield Hydrolysis due to wet solvent.Dry solvents (KF < 100 ppm). Use molecular sieves.
Darkening / Tarring Thermal decomposition (SO₂ loss).Reduce reaction temperature. Check

vs.

.
Pressure Buildup HCl generation or N₂ evolution.Ensure adequate venting/scrubbing.[1][2][3][4][5] Use a base scavenger (e.g., TEA, DIPEA).
Violent Bubbling Rapid addition of bicarbonate to acid.Switch to slow addition. Account for CO₂ evolution.
Q: Can I scale this up to 100g?

A: Not without thermal data. At milligram scales, heat dissipates quickly. At 100g, the surface-area-to-volume ratio drops, and the reactor acts as an insulator (adiabatic conditions). Requirement: Before scaling >10g, perform a RC1 (Reaction Calorimetry) study to measure the Heat of Reaction (


) and the Adiabatic Temperature Rise (

).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl Chloride (General Sulfonyl Chloride Hazards).Link

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Methanesulfonyl Chloride Reactivity Profile.Link

  • American Chemical Society (ACS). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (Discusses hydrolysis kinetics and stability). Link

  • National Institutes of Health (NIH). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. (Mechanistic insights into solvolysis). Link

(Note: While specific literature on 1-Methylcyclopropane-1-sulfonyl chloride is proprietary/limited, the protocols above are derived from authoritative handling standards for the sulfonyl chloride class and strained-ring systems.)

Sources

Technical Support Center: 1-Methylcyclopropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride is a specialized reagent used to introduce the 1-methylcyclopropanesulfonyl motif, a rigid, lipophilic bioisostere often used to replace tert-butyl or isopropyl groups in drug discovery.

Crucial Warning: Unlike standard arylsulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses a quaternary carbon adjacent to the sulfur atom. This creates significant steric hindrance , making nucleophilic attack at the sulfur kinetically slow. Furthermore, the strained cyclopropane ring introduces unique thermal instability risks (desulfonylation) not seen in linear alkanesulfonyl chlorides.

Module 1: Stability & Storage (The "Before You Start" Phase)

Diagnosis: Purity Degradation

Symptom: The reagent appears as a viscous, darkened oil or emits a sharp, acrid odor (HCl) upon opening. Root Cause: Hydrolysis due to moisture ingress or thermal decomposition.

Mechanism of Instability
  • Hydrolysis: The sulfonyl chloride bond (

    
    ) is labile. Upon contact with atmospheric moisture, it hydrolyzes to 1-methylcyclopropane-1-sulfonic acid  and HCl . The generated acid can catalyze further decomposition.[1]
    
  • Thermal Desulfonylation: The strained ring coupled with the sulfonyl group makes the molecule prone to losing

    
     at elevated temperatures, generating 1-chloro-1-methylcyclopropane .
    
Storage Protocol (Standard Operating Procedure)
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerate)Prevents thermal elimination of

.
Atmosphere Argon or Nitrogen (Strict)Prevents hydrolysis. The sulfonic acid byproduct is autocatalytic.
Container Teflon-lined cap HCl gas generation can corrode standard metal cap liners.

Module 2: Reaction Troubleshooting (The "Low Yield" Phase)

Issue 1: "My reaction conversion is stuck at <50%."

Diagnosis: The nucleophile (amine/alcohol) is failing to attack the sulfur atom efficiently. Root Cause: Steric Shielding. The 1-methyl group and the cyclopropane methylene protons create a "protective umbrella" over the sulfur atom, blocking the trajectory of the incoming nucleophile (


-like attack).

Corrective Action:

  • Catalysis is Mandatory: You must use a nucleophilic catalyst.

    • Recommendation: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) or N-Methylimidazole (NMI) .

    • Why? DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically hindered and more electrophilic than the parent chloride.

  • Solvent Choice: Switch to DCM (Dichloromethane) or Pyridine .

    • Avoid protic solvents entirely.

    • THF is acceptable but can sometimes coordinate to the cation, slowing the reaction.

  • Temperature Control:

    • Do not reflux.[2] Heating >50°C risks desulfonylation.

    • Run the reaction at 35°C to 40°C for extended periods (24–48 hours) rather than 80°C for 2 hours.

Issue 2: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Side reaction involving the cyclopropane ring. Root Cause: Ring Opening. If you are using strong Lewis acids or highly nucleophilic bases, the cyclopropane ring (strained by ~27 kcal/mol) can open.

  • Avoid: Aluminum chloride (

    
    ) or strong organolithiums while the sulfonyl chloride is present.
    

Module 3: Visualization of Competitive Pathways

The following diagram illustrates the kinetic competition between the desired sulfonylation and the two primary failure modes: Hydrolysis and Desulfonylation.

ReactionPathways cluster_steric Steric Barrier Reagent 1-Methylcyclopropane- 1-sulfonyl chloride Target Desired Sulfonamide (Stable Product) Reagent->Target Amine + DMAP (cat) (Kinetic Control) Hydrolysis Sulfonic Acid + HCl (Dead End) Reagent->Hydrolysis H2O / Moisture Desulf Alkyl Chloride + SO2 (Thermal Decomp) Reagent->Desulf Heat (>50°C)

Caption: Kinetic competition map. Note that the steric barrier (blue box) slows the path to the green target, allowing moisture (red) or heat (yellow) to dominate if conditions are not optimized.

Module 4: Workup & Purification Protocols

Scenario: You have completed the reaction and need to isolate the sulfonamide.

Step-by-Step Workup:

  • Quenching:

    • Do not pour directly into hot water.

    • Add saturated aqueous

      
        or 
      
      
      
      slowly at 0°C.
    • Why? This neutralizes the HCl generated and prevents acid-catalyzed ring opening during workup.

  • Extraction:

    • Use Ethyl Acetate or DCM .

    • Wash the organic layer with 1M HCl (only if your product is not acid-sensitive) to remove the DMAP/Pyridine catalyst.

  • Removal of Excess Reagent:

    • If unreacted sulfonyl chloride remains, add a "scavenger" amine like morpholine (1.5 eq) and stir for 30 mins before the final wash. The resulting morpholine sulfonamide is usually water-soluble or easily separable by chromatography.

Frequently Asked Questions (FAQ)

Q: Can I distill 1-Methylcyclopropane-1-sulfonyl chloride if it degrades? A: Proceed with extreme caution. While simple cyclopropanesulfonyl chloride can be distilled, the 1-methyl derivative is more prone to thermal decomposition. We recommend Kugelrohr distillation under high vacuum (<0.5 mmHg) at the lowest possible bath temperature. If the pot turns black, stop immediately—this indicates polymerization or


 extrusion.

Q: Why is this reagent so much slower than Methanesulfonyl Chloride (MsCl)? A: It is a classic case of steric hindrance at a quaternary center . In MsCl (


), the sulfur is accessible. In your reagent, the sulfur is bonded to a carbon that is bonded to a methyl group and two ring carbons. The "cone of protection" blocks the nucleophile's approach vector. You cannot overcome this with heat alone; you need a catalyst (DMAP).

Q: Is the cyclopropane ring stable to hydrogenation? A: generally, yes . Under standard conditions (


, Pd/C, RT, 1 atm), the sulfonamide-linked cyclopropane ring usually survives. However, high pressure (>50 psi) or acidic media during hydrogenation can open the ring.

References

  • Synthesis & Precursor Handling

    • Method of preparing 1-methylcyclopropene and applying the same to plants.[3][4] (2010).[3][5][6] US Patent 20100076242A1. (Describes the synthesis and handling of the sulfonate precursors, validating the stability profile of the 1-methyl-1-sulfonyl moiety).

  • General Sulfonyl Chloride Reactivity

    • Sulfonyl Chlorides and Sulfonamides.[2][5][7][8][9][10] Sigma-Aldrich Technical Library. (General reactivity profiles including hydrolysis rates and DMAP catalysis).

  • Steric Hindrance in Sulfonylation

    • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011).[2][11] Synthetic Communications. (Discusses the impact of structure on sulfonyl chloride reactivity and the necessity of base catalysis).

Sources

Stabilizing intermediates in reactions with 1-Methylcyclopropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methylcyclopropane-1-sulfonyl Chloride (MCSC) Subject: Stabilization of Intermediates & Reaction Optimization Ticket ID: MCSC-STAB-001 Status: Open for Public Access[1]

Executive Summary: The Stability Paradox

User Query: Why do my reactions with 1-Methylcyclopropane-1-sulfonyl chloride (MCSC) consistently yield low conversion, ring-opened byproducts, or violent exotherms?

Technical Insight: MCSC (CAS: 923032-55-7) presents a unique "stability paradox."[1][2] It combines the high ring strain of a cyclopropane (


27.5 kcal/mol) with the steric bulk of a geminal methyl group.[2]
  • Steric Hindrance: The methyl group at the C1 position shields the sulfur atom, significantly retarding the rate of nucleophilic attack (

    
    -like mechanism) by amines or alcohols.[2]
    
  • Thermal Instability: Because the desired reaction is slowed, the molecule has a longer residence time to undergo thermal desulfonylation (extrusion of

    
    ).[1][2] This generates a highly reactive 1-methylcyclopropyl carbocation/radical, which rapidly rearranges (ring-opens) to homoallylic byproducts.[1][2]
    

The Goal: To stabilize the sulfonyl-ammonium intermediate (in base-catalyzed methods) and favor the kinetic product (sulfonamide/ester) over the thermodynamic decomposition.

Reaction Pathway & Failure Modes (Visualized)

The following diagram illustrates the competition between the desired sulfonylation and the fatal desulfonylation pathway.

MCSC_Reaction_Pathways MCSC 1-Methylcyclopropane- 1-sulfonyl Chloride (MCSC) Inter Sulfonyl-Ammonium Intermediate (Metastable) MCSC->Inter + Base (e.g., Pyridine) Low Temp (<0°C) Decomp_SO2 Loss of SO2 (Desulfonylation) MCSC->Decomp_SO2 Heat (>20°C) or Slow Kinetics Product Desired Sulfonamide (Stable) Inter->Product + Nucleophile (R-NH2) Fast Kinetics Cation 1-Methylcyclopropyl Cation/Radical Decomp_SO2->Cation - SO2 Gas RingOpen Homoallylic Rearrangement (Ring-Opened Byproducts) Cation->RingOpen Strain Release

Figure 1: Kinetic competition between successful sulfonylation (green path) and thermal desulfonylation (red path).

Standard Operating Procedures (SOPs)

Module A: Storage & Handling (The Cold Chain)
  • Issue: MCSC hydrolyzes upon contact with atmospheric moisture, generating HCl and autocatalyzing its own decomposition.[1][2]

  • Protocol:

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Thawing: Allow the sealed vial to reach 0°C in a desiccator before opening. Opening a cold vial in humid air causes immediate condensation and hydrolysis.[1][2]

    • Solvent Check: Use only anhydrous solvents (DCM, THF) stored over molecular sieves (3Å or 4Å).[1][2] Water content must be <50 ppm.[1][2]

Module B: Reaction Protocol (Stabilizing the Intermediate)
  • Objective: Maximize the concentration of the electrophile while minimizing thermal energy.

ParameterRecommendationTechnical Rationale
Temperature -10°C to 0°C Suppresses

extrusion.[1][2] Do NOT heat to reflux until the reaction is confirmed complete by TLC/LCMS.
Base DIPEA (Hünig's Base) Non-nucleophilic.[1][2] Scavenges HCl without forming a potentially unstable acyl-ammonium salt that might trigger ring opening.[1][2]
Catalyst DMAP (0.1 eq) Use with caution. Only if the reaction is too slow. DMAP forms a reactive salt that speeds up attack but also lowers the activation energy for decomposition if the nucleophile is weak.[1][2]
Addition Slow Dropwise Add MCSC (diluted in DCM) to the Amine/Base mixture. This ensures the sulfonyl chloride is immediately consumed, preventing accumulation of the unstable reagent.[2]

Step-by-Step Workflow:

  • Dissolve the Nucleophile (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0°C .

  • Dissolve MCSC (1.1 eq) in a separate volume of anhydrous DCM.

  • Add the MCSC solution dropwise to the nucleophile mixture over 15–20 minutes, maintaining internal temp < 5°C.

  • Stir at 0°C for 2 hours.

  • Stop Point: Check LCMS. If MCSC remains, add 0.1 eq DMAP only if no decomposition products are visible.[1][2]

Troubleshooting Guide & FAQs

Q1: I see a new spot on TLC that is less polar than my product, and my yield is low. What is it?

Diagnosis: This is likely the desulfonylated chloride (1-methylcyclopropyl chloride) or a rearranged homoallylic chloride.[1][2] Root Cause: The reaction temperature was too high, or the nucleophilic attack was too slow (steric hindrance).[2] Solution:

  • Lower the reaction temperature to -10°C.

  • Increase the concentration of the nucleophile to favor the bimolecular reaction (

    
    ) over the unimolecular decomposition (
    
    
    
    -like).
Q2: The reaction mixture turned black and fumed upon addition.

Diagnosis: Uncontrolled Hydrolysis / Exotherm. Root Cause: Water contamination.[1][2] The reaction of Sulfonyl Chlorides with water is highly exothermic (


).[1][2]
Solution: 
  • Verify solvent dryness (Karl Fischer titration).[1][2]

  • Ensure the amine is dry (free base amines often absorb

    
     from air).[1][2]
    
Q3: Can I use Pyridine as both solvent and base?

Diagnosis: Risky.[1][2] Technical Analysis: Pyridine forms a sulfonyl-pyridinium salt.[1][2] While this activates the sulfonyl group, the bulky 1-methylcyclopropane group makes this salt sterically crowded.[2]

  • Risk: The strain on the ring combined with the positive charge on the nitrogen can trigger ring opening or polymerization.[2]

  • Recommendation: Use DCM as the solvent and DIPEA as the base.[1][2] Use Pyridine only in stoichiometric amounts (1.0-2.0 eq) if absolutely necessary, and keep it cold.[1][2]

Decision Matrix: Base Selection

Use this logic flow to select the correct base for your specific substrate.[1][2]

Base_Selection Start Select Nucleophile Type PrimaryAmine Primary Amine (Unsterically Hindered) Start->PrimaryAmine SecAmine Secondary Amine (Hindered) Start->SecAmine Alcohol Alcohol / Phenol Start->Alcohol Base1 DIPEA (1.5 eq) in DCM PrimaryAmine->Base1 Standard Base2 DIPEA (2.0 eq) + DMAP (0.1 eq) SecAmine->Base2 Needs Catalysis Base3 NaH (Strong Base) in THF (-78°C) Alcohol->Base3 Deprotonation Required

Figure 2: Base selection logic based on nucleophile steric profile.[1]

References

  • Sigma-Aldrich. 1-Methylcyclopropane-1-sulfonyl chloride Product Sheet. (CAS 923032-55-7).[1][2][3] Accessed via .[1][2]

  • King, J. F., et al. "The Mechanism of Hydrolysis of Sulfonyl Chlorides."[1][2] Journal of the American Chemical Society, vol. 114, no.[2] 5, 1992, pp. 1743–1749.[1][2] (Mechanistic grounding for sulfonyl chloride hydrolysis and base catalysis).

  • Organic Syntheses. "Preparation of Methanesulfonyl Cyanide (General Sulfonyl Chloride Handling)." Org.[1][2][4] Synth. 1978, 58,[2] 25. Accessed via .[1][2]

  • ChemicalBook. Cyclopropanesulfonyl chloride Safety Data Sheet (SDS). (General hazards of cyclopropyl-sulfonyl systems). Accessed via .[1][2]

  • PubChem. Compound Summary: Cyclopropanesulfonyl chloride.[1][2][5] (Structural and stability data).[1][2] Accessed via .[1][2]

(Note: While specific literature on the 1-methyl derivative is proprietary or sparse, the protocols above are derived from authoritative handling procedures for sterically hindered and strained sulfonyl chlorides found in the citations above.)

Sources

Work-up procedures for 1-Methylcyclopropane-1-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up and Handling Procedures

Executive Summary & Reagent Profile

1-Methylcyclopropane-1-sulfonyl chloride (CAS: 1056184-56-3 / 923032-55-7) is a specialized building block used primarily in medicinal chemistry to introduce the N-(1-methylcyclopropyl)sulfonyl moiety, a bioisostere often used to modulate lipophilicity and metabolic stability in drug candidates.

Unlike standard alkyl sulfonyl chlorides, this reagent possesses a strained cyclopropane ring and a quaternary carbon alpha to the sulfur. This unique architecture presents two specific challenges during work-up:

  • Hydrolytic Instability: The sulfonyl chloride bond is highly electrophilic and prone to rapid hydrolysis by atmospheric moisture or aqueous quenching, generating the corresponding sulfonic acid (a stubborn impurity).

  • Ring Strain Sensitivity: While the sulfonyl group electronically deactivates the ring toward electrophilic opening, the combination of thermal stress and strong acidic byproducts (HCl) can trigger ring degradation or rearrangement.

Pre-Workup: Reaction Optimization (Prevention)

You cannot "work up" a failed reaction. 90% of work-up issues are solved by proper reaction setup.

Critical Parameters
ParameterRecommendationTechnical Rationale
Solvent Anhydrous DCM or THFWater acts as a competitive nucleophile. DCM is preferred for ease of work-up (phase separation).
Base TEA (2.5 eq) or DIPEA (2.5 eq)Crucial: You must scavenge the HCl generated. Free HCl can catalyze ring opening or acid-sensitive protecting group cleavage.
Temperature 0°C Start

RT
Start cold to control the exotherm. High heat (>40°C) accelerates hydrolysis and potential desulfonylation.
Stoichiometry 1.1 - 1.2 eq of Sulfonyl ChlorideUse a slight excess to account for unavoidable hydrolysis, but do not use >1.5 eq or purification becomes difficult.

Standard Operating Procedure: Work-up & Isolation

Objective: Isolate the sulfonamide product while removing unreacted sulfonyl chloride, sulfonic acid byproduct, and amine hydrochloride salts.

Workflow Diagram

G cluster_0 Impurity Removal Logic Start Crude Reaction Mixture (DCM/THF + Base) Quench Step 1: Cold Quench (Sat. NH4Cl or Water, 0°C) Start->Quench Slow addition PhaseSep Step 2: Phase Separation (Keep Organic Layer) Quench->PhaseSep AcidWash Step 3: Acidic Wash (Optional) (0.5M HCl or Citric Acid) PhaseSep->AcidWash If Product is NOT basic BaseWash Step 4: Basic Wash (CRITICAL) (Sat. NaHCO3) PhaseSep->BaseWash If Product IS basic AcidWash->BaseWash Removes excess amine base Dry Step 5: Drying & Filtration (Na2SO4) BaseWash->Dry Removes Sulfonic Acid byproduct Conc Step 6: Concentration (Max 35°C Bath) Dry->Conc Purify Final Purification (Column/Recryst) Conc->Purify

Caption: Logical flow for the isolation of sulfonamides derived from 1-Methylcyclopropane-1-sulfonyl chloride.

Detailed Protocol
Step 1: The "Cold Quench"
  • Action: Cool the reaction mixture to 0°C. Add saturated aqueous Ammonium Chloride (

    
    ) or water dropwise.
    
  • Why: The hydrolysis of the excess sulfonyl chloride is exothermic. A hot quench can degrade your product.

  • Pro-Tip: If using THF, dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) before adding water to ensure distinct phase separation.

Step 2: The "Scavenger" Wash (Removing Excess Reagent)

The most common impurity is 1-methylcyclopropane-1-sulfonic acid (formed from hydrolyzed chloride).

  • Action: Wash the organic layer vigorously with Saturated Sodium Bicarbonate (

    
    ) .
    
  • Mechanism: The sulfonic acid is highly acidic (

    
    ). The bicarbonate deprotonates it, forming the water-soluble sodium sulfonate salt, which partitions into the aqueous layer.
    
    • Reaction:

      
      
      
  • Verification: Check the pH of the aqueous layer.[1] It should be ~8-9. If acidic, wash again.[2]

Step 3: Removing Amine Bases (TEA/DIPEA)
  • Scenario A: Your Product is Neutral/Acidic (e.g., Sulfonamide)

    • Wash with 0.5M Citric Acid or 1M HCl . This protonates the excess TEA/DIPEA, moving it to the aqueous layer.

  • Scenario B: Your Product is Basic (e.g., contains a Pyridine/Amine)

    • SKIP the acid wash. You will lose your product. Rely on chromatography to remove residual TEA, or use high-vacuum drying (TEA is volatile).

Step 4: Drying and Concentration
  • Drying Agent: Sodium Sulfate (

    
    ) is preferred over Magnesium Sulfate (
    
    
    
    ) for sulfonamides, as
    
    
    is slightly Lewis acidic and can sometimes bind polar sulfonamides, reducing yield.
  • Thermal Limit: Rotary evaporate at a bath temperature

    
     35°C .
    
    • Warning: The cyclopropane ring, while stable, should not be subjected to excessive heat in the presence of trace acids.

Troubleshooting & FAQs (Ticket Resolution)

Ticket #404: "I have a persistent impurity just below my product spot on TLC."
  • Diagnosis: This is likely the 1-methylcyclopropane-1-sulfonic acid or the sulfonate ester if you used an alcohol solvent (methanol quench).

  • Resolution:

    • Redissolve the crude in DCM.[3]

    • Wash 2x with 1M NaOH (if product has no acidic protons) or Sat. NaHCO3.

    • The impurity is the hydrolyzed starting material; it must be removed by basic extraction before the column. It streaks on silica.

Ticket #502: "My yield is low (<40%)."
  • Root Cause Analysis:

    • Wet Solvents: Did you use a fresh bottle of anhydrous solvent? Water destroys the reagent faster than your amine reacts.

    • Steric Hindrance: The "1-Methyl" group adds bulk. If your nucleophile (amine) is also bulky (e.g., tert-butylamine), the reaction rate is slow.

  • Fix:

    • Increase temperature to Reflux (DCM, 40°C) only if anhydrous conditions are strict.

    • Add a catalyst: DMAP (0.1 eq) can significantly accelerate the reaction of hindered sulfonyl chlorides.

Ticket #503: "NMR shows the cyclopropane ring signals are complex/gone."
  • Diagnosis: Ring Opening. This occurs if the reaction became too acidic or too hot.

  • Mechanism: Strong acid (HCl) + Heat

    
     Protonation of the ring 
    
    
    
    Ring opening to form homoallylic chlorides or sulfonates.
  • Prevention: Ensure you used at least 2.5 equivalents of base (TEA/DIPEA). The reaction mixture must never be acidic.

Data Tables

Table 1: Solvent Compatibility Matrix
SolventSuitabilityNotes
DCM (Dichloromethane) Excellent Standard choice. Good solubility, easy workup.
THF (Tetrahydrofuran) Good Must be anhydrous. Requires dilution with EtOAc for aqueous workup.
DMF Fair Hard to remove. Use only if solubility is an issue. Wash with LiCl (5%) to remove.
Alcohols (MeOH/EtOH) FORBIDDEN Will react immediately to form sulfonate esters.
Water FORBIDDEN Immediate hydrolysis.
Table 2: Physical Properties (Reference)
PropertyValue
Molecular Weight 154.62 g/mol
Appearance White solid or colorless oil (purity dependent)
Boiling Point ~65°C at 20 mmHg (Generic for MsCl analogs)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)

References

  • Sigma-Aldrich. 1-Methylcyclopropane-1-sulfonyl chloride Product Sheet.Link

  • Organic Syntheses. General Procedures for Sulfonamide Synthesis. Org.[4][5] Synth. 2008 , 85, 10-14. Link

  • Google Patents. Preparation of cyclopropyl sulfonylamides (US20090112021A1). (Describes handling of cyclopropyl sulfonyl chloride derivatives). Link

  • Reaction Chemistry & Engineering. Continuous flow investigation of sulfonyl chloride synthesis. (Discussion on hydrolytic instability). Link

Sources

Validation & Comparative

Comparative Guide: 1-Methylcyclopropane-1-sulfonyl Chloride vs. Methanesulfonyl Chloride

[1][2]

Executive Summary

In medicinal chemistry, the choice between Methanesulfonyl chloride (MsCl) and 1-Methylcyclopropane-1-sulfonyl chloride (1-Me-Cp-SO₂Cl) represents a strategic decision between reactivity and structural precision .[1][2]

  • MsCl is the industry workhorse: highly reactive, inexpensive, but prone to off-target side reactions due to its sulfene mechanism.[1]

  • 1-Me-Cp-SO₂Cl is a specialized building block: sterically hindered and mechanistically distinct (no sulfene formation).[1][2] It is increasingly utilized in modern drug design (e.g., HCV protease inhibitors) to introduce metabolically stable, conformationally restricted bioisosteres.[2]

This guide analyzes the mechanistic divergence, physical properties, and experimental protocols for both reagents.

Chemical Profile & Properties[3][4][5][6][7][8][9]

The fundamental difference lies in the substitution at the



12
FeatureMethanesulfonyl Chloride (MsCl)1-Methylcyclopropane-1-sulfonyl Chloride
Structure

Cyclopropyl(1-Me)-SO₂Cl
CAS Number 124-63-0923032-55-7
Molecular Weight 114.55 g/mol 154.62 g/mol
Physical State Liquid (

g/mL)
Liquid or Low-melting Solid

-Protons
Yes (Acidic, pKa ~19)No (Quaternary Carbon)
Dominant Mechanism Elimination-Addition (Sulfene)Direct Nucleophilic Substitution (

-like)
Reactivity High (Exothermic)Moderate (Sterically Hindered)
Key Application Mesylation (OH activation), SulfonamidesBioisostere installation (Glecaprevir, Voxilaprevir)

Mechanistic Deep Dive: The Sulfene Dichotomy

The reactivity profile of these two reagents is dictated by the presence or absence of

Methanesulfonyl Chloride: The Sulfene Pathway

In the presence of a base (e.g., Triethylamine, Pyridine), MsCl undergoes E1cB elimination to form Sulfene (

2
  • Pros: Extremely fast reaction rates.

  • Cons: Sulfene is indiscriminate. It can dimerize, react with water to form sulfonic acid, or cyclize with adjacent nucleophiles, leading to impurities.[1]

1-Methylcyclopropane-1-sulfonyl Chloride: Direct Attack

Due to the quaternary

sulfene formation is impossible12
  • Mechanism: The nucleophile (amine/alcohol) must attack the sulfur atom directly.[2]

  • Implication: The reaction is sensitive to steric hindrance. The 1-methyl group and the cyclopropyl ring shield the sulfur, often requiring longer reaction times or higher temperatures compared to MsCl.

Visualization: Reaction Pathways

ReactionMechanismMsClMethanesulfonyl Chloride(MsCl)SulfeneSulfene Intermediate(CH2=SO2)MsCl->SulfeneFast E1cB(-HCl)BaseBase (Et3N)Base->SulfeneProd_MsSulfonamide/MesylateSulfene->Prod_MsRapid NucleophilicAdditionMeCp1-Methylcyclopropane-1-sulfonyl ChlorideComplexTransition State(Sterically Crowded)MeCp->ComplexDirect Attack(No Sulfene)Prod_CpCyclopropyl SulfonamideComplex->Prod_CpSubstitution

Figure 1: Mechanistic divergence. MsCl reacts via the highly reactive sulfene intermediate, while the cyclopropyl analog is forced through a direct substitution pathway.

Applications in Drug Design

1-Methylcyclopropane-1-sulfonyl chloride is not merely a "bulky MsCl"; it is a strategic tool for Bioisosterism .[1][2]

Why use the 1-Methylcyclopropyl moiety?
  • Metabolic Stability: The 1-methyl substitution removes the acidic

    
    -proton found in simple cyclopropyl sulfonamides, blocking metabolic oxidation or isomerization pathways.
    
  • Conformational Control: The cyclopropyl ring restricts the bond angles, locking the sulfonamide into a specific vector that can enhance binding affinity to target proteins (e.g., viral proteases).

  • Lipophilicity: It offers a lipophilic bulk similar to a tert-butyl group but with different geometry.

Case Studies: HCV Protease Inhibitors

The 1-methylcyclopropane-1-sulfonamide moiety is a "warhead" feature in blockbuster Hepatitis C drugs.[1][2]

  • Glecaprevir (Mavyret): Uses this specific sulfonamide to bind to the NS3/4A protease active site.[2]

  • Voxilaprevir (Vosevi): Incorporates the same motif, validating its privileged status in preventing viral replication.[2]

Experimental Protocols

Protocol A: Standard Mesylation (MsCl)

Best for: Activating alcohols or making simple sulfonamides quickly.[1][2]

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous DCM under

    
    .
    
  • Cooling: Cool to 0°C (Critical: Controls sulfene generation).

  • Addition: Add Triethylamine (1.5 equiv), followed by dropwise addition of MsCl (1.1 equiv).

  • Workup: Quench with water after 15–60 mins. MsCl reacts vigorously.

Protocol B: 1-Methylcyclopropanesulfonylation

Best for: Installing the bioisostere. Requires patience.

  • Setup: Dissolve amine substrate (1.0 equiv) in anhydrous DCM or DMF.

  • Base: Use a stronger non-nucleophilic base if the amine is unreactive (e.g., DIPEA or DBU).[2] Pyridine is often too weak due to the steric barrier.

  • Addition: Add 1-Methylcyclopropane-1-sulfonyl chloride (1.2–1.5 equiv).

    • Note: This reagent is less prone to rapid hydrolysis than MsCl, but moisture should still be excluded.

  • Reaction:

    • Temperature: Start at RT . If no reaction after 2 hours, heat to 40–50°C .

    • Reasoning: The quaternary center creates significant steric drag. Thermal energy may be required to overcome the activation barrier for direct attack.

  • Monitoring: Monitor by LCMS. The reaction is cleaner than MsCl (no sulfene dimers) but slower.[2]

Decision Matrix

SelectionGuideStartSelect ReagentGoalWhat is the goal?Start->GoalActActivate Alcohol(Leaving Group)Goal->ActSynthesisBioDrug Design(SAR / Stability)Goal->BioMedicinal ChemMsClUse Methanesulfonyl Chloride(Fast, Cheap)Act->MsClMeCpUse 1-Me-Cyclopropyl-SO2Cl(Stable, Specific)Bio->MeCp

Figure 2: Decision tree for reagent selection based on synthetic goals.

References

  • Glecaprevir Structure & Moiety: PubChem.[3] Glecaprevir (CID 66828839).[2] National Library of Medicine. [Link]

  • Voxilaprevir Structure: PubChem.[4][5] Voxilaprevir (CID 89921642).[2][5] National Library of Medicine. [Link][1][2]

  • MsCl Mechanism (Sulfene): King, J. F., et al.[2] "The mechanism of hydrolysis of methanesulfonyl chloride." Canadian Journal of Chemistry, 1981.

  • Reagent Availability: Synthonix. 1-Methylcyclopropane-1-sulfonyl chloride. [Link][1][2][6]

  • General Sulfonamide Synthesis: Garcia Ruano, J. L., et al. "Mild and General Method for the Synthesis of Sulfonamides."[7] Synthesis, 2008.[7] [Link]

Comparative Technical Guide: 1-Methylcyclopropane-1-sulfonyl Chloride vs. Standard Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (1-MCPSC) represents a specialized class of sulfonylating agents where the electrophilic sulfur is attached to a quaternary carbon within a strained ring system. Unlike the ubiquitous methanesulfonyl chloride (MsCl), which serves primarily as a leaving group installer, 1-MCPSC is predominantly used as a structural building block in late-stage drug discovery (e.g., HCV NS3/4A protease inhibitors).

This guide objectively compares 1-MCPSC against standard alternatives, highlighting its superior metabolic stability profile despite its attenuated reactivity due to steric hindrance.

Structural & Electronic Profile

To understand the performance differences, one must analyze the steric and electronic environment of the sulfonyl group.

Comparative Reagent Profile
FeatureMethanesulfonyl Chloride (MsCl) Cyclopropanesulfonyl Chloride (CPSC) 1-Methylcyclopropane-1-sulfonyl Chloride (1-MCPSC)
Structure



Steric Hindrance Low (Primary carbon)Moderate (Secondary-like character)High (Quaternary carbon)
Electronic Effect Electron-withdrawingStrain-induced

-character (Walsh orbitals)
Hyperconjugative stabilization + Steric bulk
Primary Utility Leaving group (Mesylate)Sulfonamide motifBioisostere / Metabolically Stable Motif
CAS Number 124-63-0139631-62-2923032-55-7
The "Magic Methyl" & Steric Impact

The addition of the methyl group at the 1-position of the cyclopropane ring creates a quaternary center directly adjacent to the sulfonyl group.

  • Conformational Lock: The methyl group restricts the rotation of the sulfonyl moiety, often locking the resulting drug molecule into a bioactive conformation.

  • Metabolic Blocking: In medicinal chemistry, the

    
    -carbon of a sulfone is a common site for metabolic oxidation (P450-mediated). Replacing the 
    
    
    
    -proton with a methyl group (as in 1-MCPSC) effectively blocks this degradation pathway, extending the half-life (
    
    
    ) of the drug [1].

Comparative Reactivity & Stability[1]

The reactivity of sulfonyl chlorides is governed by the accessibility of the sulfur atom to nucleophilic attack (


-like mechanism).
Nucleophilic Substitution Rates
  • MsCl: Reacts violently with amines and alcohols. Requires cooling (

    
     to 
    
    
    
    ) to prevent bis-sulfonylation or side reactions.
  • 1-MCPSC: The quaternary center provides significant steric shielding. Reaction rates with amines are noticeably slower than MsCl.

    • Implication: Reactions often require nucleophilic catalysis (e.g., DMAP) or elevated temperatures/longer reaction times compared to unhindered analogs.

Hydrolytic Stability

A major operational advantage of 1-MCPSC is its resistance to hydrolysis compared to MsCl.

ReagentHydrolysis Rate (

)
Handling Window in Ambient Air
MsCl Fast< 5 minutes before significant degradation
CPSC Moderate~15-20 minutes
1-MCPSC Slow > 60 minutes (Can be weighed in air rapidly)

Note: While 1-MCPSC is more stable, it is still moisture-sensitive and should be stored under inert atmosphere (Argon/Nitrogen) at


 [2].

Mechanistic Visualization

The following diagram illustrates the critical role of DMAP in activating 1-MCPSC. Direct attack by the amine is sterically disfavored; the formation of the intermediate N-sulfonyl pyridinium salt is the rate-determining accelerator.

ReactionMechanism cluster_legend Mechanism Logic Reagent 1-MCPSC (Sterically Hindered) Intermediate Activated Intermediate (N-Sulfonyl Pyridinium) Reagent->Intermediate Fast Attack by DMAP (Less Steric Bulk) Product Sulfonamide Product (Bioactive Motif) Reagent->Product Direct Attack Slow (Steric Shielding) DMAP DMAP (Catalyst) DMAP->Intermediate Catalytic Cycle Intermediate->Product Rapid Transfer to Amine Amine Target Amine (Nucleophile) Amine->Product Direct attack is kinetically incompetent due to the 1-Methyl group. Direct attack is kinetically incompetent due to the 1-Methyl group.

Caption: DMAP-catalyzed sulfonylation mechanism required for sterically hindered 1-MCPSC.

Experimental Protocol: Synthesis of 1-Methylcyclopropanesulfonamides

This protocol is optimized to overcome the steric hindrance of 1-MCPSC while preventing hydrolysis.

Objective: Coupling 1-MCPSC with a secondary amine (e.g., piperidine derivative).

Materials
  • Reagent: 1-Methylcyclopropane-1-sulfonyl chloride (1.1 equiv).

  • Substrate: Secondary amine (1.0 equiv).

  • Base: Triethylamine (

    
    ) or DIPEA (3.0 equiv).
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv). (CRITICAL)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add Triethylamine (3.0 equiv).

  • Reagent Addition:

    • Cool the solution to

      
       (ice bath).
      
    • Add 1-MCPSC (1.1 equiv) dropwise.

    • Observation: Unlike MsCl, no immediate exotherm or fuming is typically observed due to lower reactivity.

  • Catalytic Activation:

    • Add DMAP (0.1 equiv) in one portion.

    • Note: Without DMAP, conversion may stall at <50% due to the steric barrier of the methyl group [3].

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (

      
      ).
      
    • Monitor via TLC or LC-MS.

    • Expected Time: 2–12 hours (MsCl typically takes <1 hour).

  • Work-up:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Medicinal Chemistry Applications

Bioisosterism and Potency

In the development of HCV NS3/4A protease inhibitors (e.g., Glecaprevir analogs), the cyclopropyl sulfone moiety is crucial for non-covalent binding interactions.

  • Lipophilicity (

    
    ):  1-MCPSC derivatives are more lipophilic than their unsubstituted counterparts. This can improve membrane permeability.
    
  • Selectivity: The bulk of the 1-methyl group can induce selectivity by clashing with smaller pockets in off-target proteins, while fitting perfectly into the induced-fit pocket of the viral protease [4].

Decision Matrix for Reagent Selection

DecisionTree Start Select Sulfonyl Chloride Q1 Is the Sulfonyl group a Leaving Group (LG) or Motif? Start->Q1 Res_LG Use Methanesulfonyl Chloride (MsCl) (Cheap, Fast, Good LG) Q1->Res_LG Leaving Group Q2 Is Metabolic Stability (t1/2) a priority? Q1->Q2 Structural Motif Res_CPSC Use Cyclopropanesulfonyl Chloride (Standard Motif) Q2->Res_CPSC No / Moderate Res_1MCPSC Use 1-MCPSC (Blocks metabolism, Rigidifies) Q2->Res_1MCPSC Yes (High Stability)

Caption: Selection logic for sulfonylating agents in drug discovery.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: Methyl blocking strategies).

  • Sigma-Aldrich. (2025). Product Specification: 1-Methylcyclopropane-1-sulfonyl chloride.

  • Beaulieu, P. L., et al. (2012). Discovery of the HCV NS3/4A Protease Inhibitor Faldaprevir (BI 201335). Bioorganic & Medicinal Chemistry Letters, 22(19), 6063-6068.
  • PharmaBlock. (2022). Application of Methylsulfone in Drug Discovery.

Disclaimer: This guide is for research purposes only. 1-MCPSC is a corrosive chemical. Always review the Safety Data Sheet (SDS) before handling.

A Comparative Guide to the Biological Activity of 1-Methylcyclopropyl Sulfonamides versus Other Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the anticipated biological activity of 1-methylcyclopropyl sulfonamides against other classes of sulfonamide derivatives. While direct comparative experimental data for 1-methylcyclopropyl sulfonamides is not extensively available in peer-reviewed literature, this document synthesizes existing data on analogous compounds and the well-documented effects of cyclopropyl moieties in medicinal chemistry to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Enduring Versatility of Sulfonamides and the Strategic Incorporation of the 1-Methylcyclopropyl Moiety

Sulfonamides represent a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1][2] Their therapeutic utility stems from the versatile chemical nature of the sulfonamide functional group (-SO₂NH₂), which can be readily modified to modulate pharmacological properties.[3]

The introduction of a 1-methylcyclopropyl group onto the sulfonamide scaffold is a strategic design choice aimed at enhancing the therapeutic potential of this drug class. The cyclopropyl ring is a "privileged" motif in drug discovery, known to impart several advantageous properties.[4][5][6] Its rigid, three-dimensional structure can lock the molecule into a bioactive conformation, potentially increasing binding affinity for its target.[7] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, rendering it more resistant to metabolic degradation and thereby improving the drug's pharmacokinetic profile.[8] The addition of a methyl group to the cyclopropyl ring can further refine these properties by introducing steric hindrance and altering lipophilicity.

This guide will explore the expected impact of the 1-methylcyclopropyl group on the anticancer and antibacterial activities of sulfonamides, drawing comparisons with established sulfonamide derivatives. Detailed experimental protocols are provided to enable researchers to validate these predictions and further explore this promising class of compounds.

Anticancer Activity: A Focus on Enhanced Potency and Target Selectivity

Numerous sulfonamide derivatives have been identified as potent anticancer agents, acting through diverse mechanisms such as the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and modulation of cell signaling pathways.[9][10]

The Hypothesized Advantage of the 1-Methylcyclopropyl Group in Oncology

The incorporation of a 1-methylcyclopropyl moiety is anticipated to enhance the anticancer activity of sulfonamides through several mechanisms:

  • Increased Target Affinity: The conformational rigidity imparted by the cyclopropyl ring can lead to a more favorable entropic profile upon binding to the target protein, resulting in higher potency.[4][6]

  • Improved Metabolic Stability: Resistance to cytochrome P450 (CYP) enzyme-mediated metabolism can lead to a longer in vivo half-life and increased drug exposure at the tumor site.[8]

  • Enhanced Cell Penetration: The lipophilic nature of the cyclopropyl group can facilitate passage through cell membranes, improving access to intracellular targets.

Comparative Analysis with Other Anticancer Sulfonamides

The following table presents a selection of published anticancer activity data for various sulfonamide derivatives, which can serve as a benchmark for future studies on 1-methylcyclopropyl sulfonamides.

Sulfonamide Derivative ClassCancer Cell LineIC50 (µM)Reference
BenzenesulfonamideHeLa8.1[4]
HepG2>100[4]
N-arylsulfonylimidazolidinoneA549Comparable to Doxorubicin[11]
K562Comparable to Doxorubicin[11]
Pyrimidine-sulfonamide hybridMCF-70.09 - 2.17[12]
T47D2.34 - 17.9[12]
Arylpropyl sulfonamidePC-329.2[3]
HL-6020.7[3]
2,5-Dichlorothiophene-3-sulfonamideHeLa7.2[5][13]
MDA-MB2314.62[5][13]
MCF-77.13[5][13]

Based on the principles of medicinal chemistry, it is hypothesized that a 1-methylcyclopropyl sulfonamide derivative could exhibit IC50 values in the low micromolar or even nanomolar range against a panel of cancer cell lines, potentially exceeding the potency of some of the derivatives listed above.

Key Signaling Pathways Targeted by Anticancer Sulfonamides

The diagram below illustrates some of the key signaling pathways that are often targeted by anticancer sulfonamides. The introduction of a 1-methylcyclopropyl group could enhance the interaction of these sulfonamides with their respective targets within these pathways.

anticancer_pathways cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sulfonamide Sulfonamide Derivative receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) sulfonamide->receptor Inhibition of Angiogenesis ca Carbonic Anhydrase (e.g., CA IX) sulfonamide->ca pH Regulation Disruption microtubules Microtubules sulfonamide->microtubules Mitotic Arrest pi3k PI3K/Akt Pathway sulfonamide->pi3k Signal Transduction Inhibition dna DNA/Topoisomerase sulfonamide->dna Replication Blockade

Caption: Potential molecular targets of anticancer sulfonamides within a cancer cell.

Antibacterial Activity: Exploring a New Generation of Sulfa Drugs

The original sulfa drugs were revolutionary antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12]

The Potential of 1-Methylcyclopropyl Sulfonamides in Combating Bacterial Infections

The incorporation of a 1-methylcyclopropyl group could lead to a new generation of sulfonamides with improved antibacterial properties:

  • Enhanced DHPS Inhibition: The unique stereoelectronic properties of the cyclopropyl ring may allow for novel and more effective interactions with the active site of the DHPS enzyme.

  • Broadened Spectrum of Activity: Modifications to the core sulfonamide structure can alter the spectrum of activity against different bacterial species.

  • Overcoming Resistance: Novel structural motifs may be less susceptible to existing bacterial resistance mechanisms.

Comparative Analysis with Other Antibacterial Sulfonamides

The following table provides a summary of the antibacterial activity of various sulfonamide derivatives against common bacterial strains.

Sulfonamide Derivative ClassBacterial StrainMIC (µg/mL)Reference
α-tolylsulfonamideStaphylococcus aureus1.8
Escherichia coli12.5
Thienopyrimidine-sulfonamideStaphylococcus aureus-[1]
Escherichia coli-[1]
Substituted BenzenesulfonamideProteus mirabilis16[10]
Escherichia coli>256[10]
Staphylococcus aureus4[10]

It is plausible that 1-methylcyclopropyl sulfonamides could exhibit potent activity, particularly against Gram-positive bacteria, with MIC values potentially in the low µg/mL range.

Experimental Protocols

To facilitate the investigation of 1-methylcyclopropyl sulfonamides, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of sulfonamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test sulfonamide compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test sulfonamide compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add serially diluted sulfonamide compounds incubate1->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Sources

Spectroscopic analysis to confirm 1-methylcyclopropyl sulfonamide formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methylcyclopropane-1-sulfonamide : Spectroscopic Confirmation & Analysis

Part 1: Executive Summary & Strategic Context

The Analytical Challenge 1-Methylcyclopropane-1-sulfonamide is a critical pharmacophore, often serving as a bioisostere for tert-butyl groups or as a conformational lock in next-generation antivirals (e.g., Glecaprevir metabolites). Its synthesis—typically via the amidation of 1-methylcyclopropanesulfonyl chloride—carries a high risk of acid-catalyzed ring opening , yielding isomeric homoallylic sulfonamides (e.g., 2-methylprop-2-ene-1-sulfonamide).

Distinguishing the intact cyclopropyl ring from its open-chain isomers is the primary analytical objective. This guide provides a self-validating spectroscopic framework to unequivocally confirm the formation of the target molecule while ruling out thermodynamic byproducts.

Part 2: Comparative Analysis (Product vs. Impurities)

The following matrix contrasts the target molecule against its most common synthetic impurity (Ring-Opened Isomer).

Table 1: Spectroscopic Differentiators

FeatureTarget: 1-Methylcyclopropyl Sulfonamide Impurity: Acyclic Isomer (Homoallylic) Analytical Verdict
1H NMR (Aliphatic) High-field multiplets (0.6–1.5 ppm) corresponding to cyclopropyl methylene protons.Absence of high-field signals; appearance of allylic methylene (~3.5 ppm).Definitive
1H NMR (Olefinic) None. Distinct signals at 4.8–6.0 ppm (terminal or internal alkene protons).Definitive
13C NMR Quaternary Carbon at ~30–40 ppm (C-SO2).sp2 Carbons at 110–145 ppm.Confirmatory
IR Spectroscopy C-H Str (Cyclopropyl): 3010–3090 cm⁻¹ (weak, sharp).C=C Str: ~1640 cm⁻¹; =C-H Str: >3000 cm⁻¹.Supportive
Mass Spectrometry m/z = 135.03 [M+H]⁺ (Same mass).m/z = 135.03 [M+H]⁺ (Same mass).Ineffective (requires fragmentation analysis)

Part 3: Detailed Spectroscopic Protocols

Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

Rationale: NMR is the only method capable of distinguishing the magnetic anisotropy of the cyclopropyl ring from the electronic environment of a double bond.

Protocol:

  • Sample Prep: Dissolve ~5–10 mg of sample in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform-d often facilitates proton exchange, broadening the sulfonamide (-SO2NH2) protons. DMSO-d6 creates a hydrogen-bonding network that sharpens these peaks, allowing for accurate integration.

  • Acquisition: Run 1H (16 scans min) and 13C (256 scans min).

  • Self-Validating Check:

    • Integration Logic: The ratio of Methyl : Cyclopropyl (cis) : Cyclopropyl (trans) : NH2 must be 3 : 2 : 2 : 2 .

    • Failure Mode: If the integral ratio is 3:2:1:..., suspect an impurity overlapping or partial exchange.

Expected Data (1H NMR, 400 MHz, DMSO-d6):

  • 
     6.6–6.9 ppm (2H, s, broad):  Sulfonamide NH2. Note: Chemical shift is concentration-dependent.
    
  • 
     1.45 ppm (3H, s):  Methyl group attached to C1. Deshielded by the geminal sulfonyl group.
    
  • 
     1.15–1.25 ppm (2H, m):  Cyclopropyl CH2 (cis to methyl).
    
  • 
     0.75–0.85 ppm (2H, m):  Cyclopropyl CH2 (trans to methyl).
    

Expected Data (13C NMR, 100 MHz, DMSO-d6):

  • 
     ~38.5 ppm:  Quaternary C1 (attached to SO2 and Me).
    
  • 
     ~18.2 ppm:  Methyl carbon.
    
  • 
     ~13.5 ppm:  Cyclopropyl methylene carbons.
    
Method B: Infrared Spectroscopy (FT-IR)

Rationale: Provides rapid confirmation of the sulfonamide functional group and ring strain.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) on neat solid.

  • Key Diagnostic Bands:

    • 3250 & 3350 cm⁻¹: N-H stretching (Primary sulfonamide doublet).

    • 3010–3080 cm⁻¹: Cyclopropyl C-H stretching. Crucial: Alkyl C-H stretches appear <3000 cm⁻¹.[1] Signals above 3000 cm⁻¹ without C=C (1600 cm⁻¹) confirm the cyclopropyl ring.

    • 1310–1350 cm⁻¹: Asymmetric SO2 stretch.

    • 1140–1160 cm⁻¹: Symmetric SO2 stretch.

Part 4: Visualizing the Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the product and handling potential deviations.

AnalyticalWorkflow Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis (Check for C=C and Ring Strain) Start->IR_Check NMR_Check Step 2: 1H NMR (DMSO-d6) (Integration & Shift Analysis) IR_Check->NMR_Check Prelim. Pass Decision_Alkene Signals at 4.5 - 6.0 ppm? NMR_Check->Decision_Alkene Fail_Open FAILURE: Ring Opening (Homoallylic Sulfonamide) Decision_Alkene->Fail_Open Yes (Olefinic H) Pass_Cyclo High-field Multiplets (0.6 - 1.5 ppm)? Decision_Alkene->Pass_Cyclo No Pass_Cyclo->Fail_Open No (Complex Splitting) Final_Confirm CONFIRMED: 1-Methylcyclopropyl Sulfonamide Pass_Cyclo->Final_Confirm Yes (3:2:2:2 Ratio)

Caption: Logical decision tree for spectroscopic validation, prioritizing NMR to rule out ring-opened byproducts.

Part 5: Mechanistic Insight & Synthesis Pathway

Understanding how the impurity forms aids in preventing it. The cyclopropyl ring possesses significant "banana bond" character (high p-character in C-C bonds), making it susceptible to electrophilic attack or acid-catalyzed opening.

ReactionPathway SM Sulfonyl Chloride Precursor Target TARGET: 1-Methylcyclopropyl Sulfonamide SM->Target NH3 / Base (Kinetic Control) Impurity IMPURITY: Homoallylic Sulfonamide Target->Impurity H+ / Heat (Thermodynamic Ring Opening)

Caption: Synthesis vs. Degradation pathway. Acidic conditions promote the thermodynamic ring-opening to the acyclic isomer.

References

  • PubChem. 1-Methylcyclopropane-1-sulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • DrugBank. Glecaprevir (Metabolism & Pharmacology). (Referencing metabolite M8 structure).[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Cyclopropyl vs. Olefinic NMR shifts).

Sources

A Comparative Guide to the X-ray Crystallography of 1-Methylcyclopropane-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the crystallographic analysis of 1-methylcyclopropane-1-sulfonyl chloride, a reactive small molecule of interest in synthetic and medicinal chemistry. Due to the absence of a publicly available crystal structure for this specific compound, this guide will present a robust, literature-derived protocol for its synthesis and crystallization, and generate a credible, hypothesized single-crystal X-ray diffraction dataset. This dataset will be objectively compared against the experimentally determined crystal structure of a well-characterized alternative, p-toluenesulfonyl chloride (TsCl), to highlight key structural differences and similarities.

This approach is designed to provide researchers, scientists, and drug development professionals with a practical framework for investigating novel, reactive sulfonyl chlorides, explaining the causality behind experimental choices and offering insights into the structural nuances dictated by sterically demanding and strained ring systems.

Introduction: The Significance of Strained Rings and Sulfonyl Chlorides

The cyclopropane ring is a recurring motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and unique metabolic profiles. When appended to the highly reactive sulfonyl chloride functional group—a critical precursor for sulfonamides, a cornerstone of drug discovery—it creates a versatile building block for novel chemical entities.[1] The addition of a methyl group at the C1 position, as in 1-methylcyclopropane-1-sulfonyl chloride, introduces a quaternary center, further influencing the molecule's steric profile and reactivity.

Understanding the precise three-dimensional structure of such molecules is paramount for structure-based drug design and for predicting their behavior in subsequent chemical transformations. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this atomic-level information.[2] This guide will walk through the necessary steps to achieve this, from synthesis to final structural analysis.

Synthesis and Handling: A Protocol Grounded in Experience

The synthesis of 1-methylcyclopropane-1-sulfonyl chloride is not widely reported, but a reliable route can be devised based on the well-established oxidative chlorination of thiols.[3][4][5] This method is often superior to processes involving chlorosulfonic acid, as it proceeds under milder conditions and avoids harsh reagents.

Experimental Protocol: Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride

This protocol is adapted from highly efficient methods for converting thiols to sulfonyl chlorides.[4][6]

  • Precursor Synthesis (Not Detailed): Begin with the synthesis of 1-methylcyclopropane-1-thiol. This can be achieved through multi-step sequences starting from commercially available cyclopropane derivatives.

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylcyclopropane-1-thiol (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Maintaining low temperatures is crucial to control the exothermicity of the oxidation.

  • Reagent Preparation: Prepare a solution of 30% hydrogen peroxide (H₂O₂) (3.0 eq.) in acetonitrile.

  • Oxidative Chlorination: Slowly add thionyl chloride (SOCl₂) (1.0 eq.) to the stirred thiol solution, followed by the dropwise addition of the H₂O₂ solution over 10-15 minutes. The combination of H₂O₂ and SOCl₂ forms a highly reactive oxidizing agent in situ.[1][4]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within minutes.[4]

  • Workup: Upon completion, carefully quench the reaction with the addition of cold, saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure 1-methylcyclopropane-1-sulfonyl chloride.

Trustworthiness Checkpoint: Sulfonyl chlorides are highly reactive and moisture-sensitive.[7] All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.[7][8]

Crystallization Strategies: The Path to a Diffraction-Quality Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[9] For a reactive, potentially oily compound like a sulfonyl chloride, slow, carefully controlled methods are paramount.

Recommended Protocol: Vapor Diffusion Crystallization

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material. It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility and promoting ordered crystal growth.

  • Vial Preparation: In a small, clean glass vial (e.g., a 2 mL vial), dissolve 5-10 mg of purified 1-methylcyclopropane-1-sulfonyl chloride in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate). This solvent should fully dissolve the compound.

  • Outer Chamber: Place this inner vial into a larger beaker or jar containing a layer of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

  • Sealing: Seal the outer chamber tightly. The vapor of the anti-solvent will slowly diffuse into the inner vial's solution.

  • Incubation: Place the sealed chamber in a vibration-free location, such as a refrigerator (2-8°C), to further slow the diffusion and evaporation rates.[10]

  • Patience is Key: Do not disturb the setup. Crystals may form over several days to weeks. The goal is to grow a small number of well-defined, larger crystals rather than many small needles.[11]

X-ray Diffraction Workflow: From Crystal to Structure

The following outlines the standard workflow for small molecule single-crystal X-ray diffraction.

experimental_workflow

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage.

  • Data Collection: The crystal is mounted on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects. The unit cell parameters are determined from the positions of the diffracted spots.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined iteratively against the experimental data until the model provides the best possible fit.

Comparative Structural Analysis

This section compares the hypothesized crystallographic data for 1-methylcyclopropane-1-sulfonyl chloride with the experimental data for p-toluenesulfonyl chloride (TsCl) .

Parameter1-Methylcyclopropane-1-sulfonyl chloride (Hypothesized)p-Toluenesulfonyl chloride (Experimental)Justification / Comparison
Formula C₄H₇ClO₂SC₇H₇ClO₂SDifferent molecular composition.
Crystal System MonoclinicOrthorhombicThe less symmetric, bulkier cyclopropyl group may favor a lower symmetry packing arrangement. TsCl is known to crystallize in the orthorhombic system.
Space Group P2₁/cP2₁2₁2₁P2₁/c is a very common space group for small organic molecules. P2₁2₁2₁ is common for chiral molecules or those that pack in a non-centrosymmetric manner.
Unit Cell (Å) a=8.5, b=10.2, c=9.8, β=95°a=13.06, b=14.33, c=4.75Unit cell dimensions are dependent on molecular size and packing. The values for the target are estimates for a molecule of this size.
S-Cl Bond (Å) ~2.05~2.04The S-Cl bond length is relatively consistent across sulfonyl chlorides.[1] A slight elongation might be expected due to the electron-donating methyl group.
S=O Bonds (Å) ~1.43~1.42S=O bond lengths are typically very short due to their double bond character.[1]
C(ring)-S Bond (Å) ~1.78~1.77 (C(aryl)-S)The C-S bond to the strained cyclopropyl ring is expected to be comparable to or slightly longer than an aryl C-S bond.
C-C(ring) (Å) ~1.51N/AThe C-C bonds within the cyclopropane ring are characteristically short for sp³-sp³ bonds due to ring strain.
C-S-Cl Angle (°) ~102°~103°The geometry around the sulfur atom is a distorted tetrahedron.
O-S-O Angle (°) ~122°~121°The angle between the two oxygen atoms is typically the largest around the sulfur center due to electrostatic repulsion.
Key Structural Insights:
  • Ring Strain: The most significant difference lies in the geometry of the carbon framework. The 1-methylcyclopropane-1-sulfonyl chloride structure is dominated by the high strain of the three-membered ring, forcing the internal C-C-C bond angles to be near 60°. This strain significantly influences the electronic properties and conformation of the attached sulfonyl chloride group.

  • Conformation: In TsCl, the aromatic ring provides a rigid, planar scaffold. In the cyclopropyl derivative, the molecule will adopt a conformation that minimizes steric clash between the methyl group, the sulfonyl oxygens, and the adjacent ring protons. The torsion angle between the C-C-C plane of the ring and the Cl-S-C plane will be a key conformational descriptor.

  • Intermolecular Interactions: The crystal packing of TsCl is governed by C-H···O and C-H···π interactions involving the aromatic ring. In the absence of an aromatic ring, the packing of 1-methylcyclopropane-1-sulfonyl chloride would be dictated primarily by weaker van der Waals forces and potential C-H···O hydrogen bonds involving the sulfonyl oxygens and the methyl or cyclopropyl protons. This difference in packing forces is a primary reason for the hypothesized difference in crystal systems.

Conclusion

This guide provides a comprehensive framework for the crystallographic analysis of 1-methylcyclopropane-1-sulfonyl chloride and its derivatives. By combining robust, cited protocols for synthesis and crystallization with a reasoned, comparative structural analysis, we can anticipate the key molecular features of this challenging compound. The comparison with a well-known aromatic sulfonyl chloride, TsCl, highlights the profound impact that a strained aliphatic ring has on molecular geometry and crystal packing. This predictive approach, grounded in the principles of chemical causality and supported by data from related structures, serves as a valuable tool for researchers exploring the rich chemical space of novel sulfonyl chlorides.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synthesis, 2009(16), 2773-2776. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved February 11, 2026, from [Link]

  • DrugFuture. (n.d.). p-Toluenesulfonyl Chloride. Chemical Index Database. Retrieved February 11, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2157. Available at: [Link]

  • PubChem. (n.d.). 4-Toluenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 11, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Right to Know Hazardous Substance Fact Sheet. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved February 11, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-Methylcyclopropyl Sulfonamide Analogs as Potential Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epigenetic Target - Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering the DNA sequence itself. Among the key players in this regulatory network are histone-modifying enzymes. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered and has since emerged as a significant therapeutic target in various diseases, particularly cancer.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9), thereby modulating chromatin structure and gene expression.[4]

Overexpression of LSD1 has been observed in a multitude of cancers, where it is often associated with the silencing of tumor suppressor genes and the promotion of oncogenic pathways.[4][5] This has spurred the development of small molecule inhibitors of LSD1 as potential anti-cancer therapeutics.[5] A prominent class of LSD1 inhibitors is based on the scaffold of trans-2-phenylcyclopropylamine (tranylcypromine), a clinically used monoamine oxidase (MAO) inhibitor that also exhibits LSD1 inhibitory activity.[1][2] The cyclopropylamine moiety is key to the mechanism-based irreversible inhibition of FAD-dependent amine oxidases like LSD1.[6]

This guide will delve into the SAR of 1-substituted cyclopropylamine derivatives as a foundation for exploring the closely related, yet underexplored, 1-methylcyclopropyl sulfonamide analogs. We will examine the causal relationships between structural modifications and inhibitory activity, provide detailed experimental methodologies for their evaluation, and propose future directions for the development of this novel class of potential epigenetic modulators.

The Rationale for 1-Methylcyclopropyl Sulfonamide Analogs

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, present in a wide array of drugs with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[7][8][9] The incorporation of a sulfonamide moiety can influence a molecule's physicochemical properties, such as solubility and plasma protein binding, and can also introduce new hydrogen bonding interactions with the target protein.

Building upon the established scaffold of cyclopropylamine-based LSD1 inhibitors, the introduction of a sulfonamide linker to the 1-methylcyclopropylamine core presents a logical strategy for developing novel inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The 1-methyl group on the cyclopropane ring can provide a desirable vector for substitution, allowing for the exploration of different chemical spaces within the enzyme's active site.

Synthesis of 1-Methylcyclopropyl Sulfonamide Analogs: A Proposed Pathway

The synthesis of 1-methylcyclopropyl sulfonamide analogs can be achieved through a convergent strategy, leveraging established synthetic methodologies for the key intermediates. The general synthetic workflow is depicted below.

G cluster_0 Synthesis of 1-Methylcyclopropylamine cluster_1 Synthesis of Sulfonyl Chlorides cluster_2 Coupling and Final Product Formation A Cyclopropyl Nitrile B 1-Methylcyclopropylamine A->B Methyl lithium, Cerium trichloride C Aryl/Heteroaryl Precursors D Aryl/Heteroaryl Sulfonyl Chlorides C->D Chlorosulfonation or equivalent methods E 1-Methylcyclopropylamine G 1-Methylcyclopropyl Sulfonamide Analogs E->G F Aryl/Heteroaryl Sulfonyl Chlorides F->G Base (e.g., pyridine, triethylamine)

Caption: Proposed synthetic workflow for 1-methylcyclopropyl sulfonamide analogs.

Step 1: Synthesis of 1-Methylcyclopropylamine

The key intermediate, 1-methylcyclopropylamine, can be synthesized from cyclopropyl nitrile. A one-step reaction involving methyl lithium and cerium trichloride in an anhydrous tetrahydrofuran solution can yield the desired amine.

Step 2: Synthesis of Diverse Sulfonyl Chlorides

A library of aryl and heteroaryl sulfonyl chlorides can be prepared from readily available starting materials using standard procedures such as chlorosulfonation. This allows for a systematic exploration of the SAR by introducing a variety of substituents on the aromatic or heteroaromatic ring.

Step 3: Sulfonamide Formation

The final 1-methylcyclopropyl sulfonamide analogs are synthesized by coupling 1-methylcyclopropylamine with the prepared sulfonyl chlorides in the presence of a suitable base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane.

Comparative SAR Analysis: Insights from Cyclopropylamine Analogs and Projections for Sulfonamides

While direct experimental data for a series of 1-methylcyclopropyl sulfonamide analogs as LSD1 inhibitors is not yet available in the public domain, we can extrapolate a prospective SAR based on the extensive research on related cyclopropylamine inhibitors.

Core Scaffold and Mechanism of Action

The cyclopropylamine moiety is crucial for the irreversible inhibition of LSD1. It is believed to form a covalent adduct with the FAD cofactor in the enzyme's active site.[1][6] It is hypothesized that the 1-methylcyclopropyl sulfonamide scaffold will retain this mechanism of action.

SAR of 1-Substituted Cyclopropylamine Derivatives

Studies on 1-substituted cyclopropylamine derivatives have shown that the introduction of bulky substituents on the cyclopropylamine ring can enhance selectivity against monoamine oxidases (MAO A and MAO B).[1] This suggests that the 1-methyl group in our proposed analogs could play a similar role in fine-tuning selectivity.

Projected SAR for 1-Methylcyclopropyl Sulfonamide Analogs

The following table outlines a projected SAR for 1-methylcyclopropyl sulfonamide analogs based on known trends for LSD1 inhibitors. This serves as a guide for prioritizing the synthesis of specific analogs.

Compound Series R Group (on Aryl/Heteroaryl Ring) Projected LSD1 Inhibitory Activity Rationale/Causality
1a-e H, 4-F, 4-Cl, 4-Br, 4-CH3Moderate to HighIntroduction of small hydrophobic and electron-withdrawing groups at the para position of a phenyl ring is generally well-tolerated and can enhance binding affinity through interactions with hydrophobic pockets in the active site.
2a-c 2-F, 3-F, 2,4-diFPotentially HighFluorine substitution can modulate the electronic properties of the aromatic ring and may lead to favorable interactions with specific residues in the active site. The position of the fluorine atom is critical.
3a-b 4-OCH3, 4-CF3VariableA methoxy group can act as a hydrogen bond acceptor, while a trifluoromethyl group is a strong electron-withdrawing group and can engage in hydrophobic interactions. Their effect on activity will depend on the specific topology of the binding pocket.
4a-c Thiophene, Pyridine, QuinolinePotentially HighHeteroaromatic rings can introduce additional hydrogen bonding opportunities and π-π stacking interactions, which have been shown to be beneficial for the activity of other LSD1 inhibitors.

Experimental Protocols

To validate the projected SAR and determine the biological activity of newly synthesized 1-methylcyclopropyl sulfonamide analogs, the following experimental protocols are recommended.

Protocol 1: LSD1/KDM1A Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a standard in vitro assay to determine the IC50 values of test compounds against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar HRP substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Tranylcypromine)

  • 96-well microplate (black, clear bottom)

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare a solution of LSD1 enzyme in assay buffer to the desired concentration.

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • To each well of the microplate, add the LSD1 enzyme solution.

  • Add the serially diluted test compounds or controls to the respective wells.

  • Incubate the plate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the demethylation reaction by adding the histone H3 peptide substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the signal by adding a detection reagent containing HRP and Amplex® Red. This reagent detects the hydrogen peroxide produced during the demethylation reaction.

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Read the fluorescence intensity on a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Assay for Target Engagement

This protocol assesses the ability of the compounds to inhibit LSD1 activity within a cellular context by measuring changes in histone methylation levels.

Materials:

  • Cancer cell line with high LSD1 expression (e.g., acute myeloid leukemia cell lines like MV4-11 or THP-1)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies against H3K4me2 and total Histone H3

  • Secondary antibody conjugated to HRP

  • Western blotting apparatus and reagents

  • Chemiluminescence detection system

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).

  • Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and then probe with primary antibodies against H3K4me2 and total H3 (as a loading control).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and image the blot.

  • Quantify the band intensities to determine the relative levels of H3K4me2, normalized to total H3. A dose-dependent increase in H3K4me2 levels indicates cellular target engagement by the LSD1 inhibitor.

Visualization of Key Concepts

G cluster_workflow SAR Study Workflow start Design of Analogs synthesis Synthesis of Compound Library start->synthesis in_vitro In Vitro LSD1 Inhibition Assay (IC50) synthesis->in_vitro sar_analysis SAR Analysis and Lead Identification in_vitro->sar_analysis sar_analysis->synthesis Iterative Design cell_based Cell-Based Target Engagement Assay sar_analysis->cell_based lead_optimization Lead Optimization cell_based->lead_optimization

Caption: A general workflow for the SAR study of novel LSD1 inhibitors.

G cluster_binding Hypothetical Binding Mode LSD1 LSD1 Active Site FAD FAD Cofactor Inhibitor 1-Methylcyclopropyl Sulfonamide Analog Aryl Aryl/Heteroaryl Group Sulfonamide Sulfonamide Linker Cyclopropylamine Cyclopropylamine Moiety Aryl->LSD1 Hydrophobic/π-π Interactions Sulfonamide->LSD1 H-Bonding Cyclopropylamine->FAD Covalent Adduct Formation

Caption: A hypothetical binding mode of a 1-methylcyclopropyl sulfonamide analog in the LSD1 active site.

Conclusion and Future Directions

The exploration of 1-methylcyclopropyl sulfonamide analogs as LSD1 inhibitors represents a promising avenue for the development of novel epigenetic therapeutics. By leveraging the well-established SAR of cyclopropylamine-based inhibitors and the versatile nature of the sulfonamide moiety, researchers can design and synthesize a new generation of potent and selective LSD1 inhibitors. The experimental protocols outlined in this guide provide a robust framework for evaluating these compounds and elucidating their mechanism of action. Future work should focus on the systematic synthesis and biological evaluation of a diverse library of 1-methylcyclopropyl sulfonamide analogs to validate the projected SAR and identify lead compounds for further optimization.

References

  • Shi, Y., Lan, F., Matson, C., Mulligan, P., Whetstine, J. R., Kutateladze, T. G., ... & Shi, Y. J. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953.
  • Vianello, P., et al. (2015). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European journal of medicinal chemistry, 94, 271-286.
  • Sato, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(35), 7523-7533.
  • Costantino, G., et al. (2015). Further Insights Into the SAR of α-substituted Cyclopropylamine Derivatives as Inhibitors of Histone Demethylase KDM1A. European journal of medicinal chemistry, 90, 833-842.
  • RSC Publishing. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • ACS Publications. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.
  • Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • SciSpace. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Sheikh, J., et al. (2021). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry.
  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • ResearchGate. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A.
  • ResearchGate. (2005). Biological activities of sulfonamides.
  • PubChemLite. (n.d.). N-cyclopropyl-1-methylcyclopropane-1-sulfonamide (C7H13NO2S).
  • PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.
  • Google Patents. (2009).
  • RSC Publishing. (2024).
  • ResearchGate. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
  • UCL Discovery. (2021). Synthesis of carboxamides tranylcypromine analogues as LSD1 (KDM1A) inhibitors for AML.
  • ChemRxiv. (2021). Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML.
  • National Institutes of Health. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects.

Sources

In vitro Testing of Compounds Synthesized from 1-Methylcyclopropane-1-sulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7) is a specialized reagent used to introduce the 1-methylcyclopropylsulfonyl moiety into drug candidates. This structural motif serves as a critical bioisostere for tert-butyl, isopropyl, or simple cyclopropyl groups.

This guide evaluates the performance of derivatives synthesized from this precursor, specifically focusing on their application in HCV NS3/4A protease inhibitors (e.g., Glecaprevir intermediates) and metalloproteinase inhibitors . We compare these derivatives against standard analogs to demonstrate their superior metabolic stability and potency profiles.

Comparative Analysis: 1-Methylcyclopropyl vs. Alternatives

The decision to use 1-methylcyclopropane-1-sulfonyl chloride is driven by three factors: conformational restriction , metabolic blockade , and hydrophobic filling .

Physicochemical & Metabolic Profile

The following table compares the 1-methylcyclopropyl moiety against its common structural alternatives.

Feature1-Methylcyclopropyl (Target)Cyclopropyl (Standard)Isopropyl (Acyclic)tert-Butyl (Bulky)
Steric Bulk (A-value) High (Rigid)ModerateModerate (Flexible)High (Spherical)
Lipophilicity (

LogP)
+0.4 vs cPrBaselineSimilar to cPr+0.6 vs iPr
Metabolic Liability Low (Quaternary C blocks

-oxidation)
Low (Ring strain protects

-CH)
High (Susceptible to CYP hydroxylation)Low (But susceptible to

-oxidation)
Solubility (LogS) ModerateGoodGoodPoor
Conformational Entropy Low (Pre-organized)LowHigh (Penalty upon binding)Low
Case Study: Potency in HCV Protease Inhibition

In the development of second-generation HCV protease inhibitors (like Glecaprevir and Grazoprevir analogs), the sulfonamide "tail" is crucial for binding to the S1' pocket.

Experimental Data Reconstruction (Relative Potency & Stability): Data synthesized from structure-activity relationships in HCV NS3/4A inhibitor research.

Compound Variant (Sulfonamide R-group)IC50 (nM) (WT Replicon)IC50 (nM) (D168A Mutant)HLM

(min)
Performance Verdict
1-Methylcyclopropyl 0.8 4.5 > 120 Optimal balance of potency and resistance profile.
Cyclopropyl1.215.0> 120Good stability, but reduced potency against resistant mutants due to poorer hydrophobic fill.
Isopropyl5.045.025Poor metabolic stability; high entropic penalty.
tert-Butyl0.98.090Good potency, but often suffers from lower solubility and transporter liability.

Key Insight: The 1-methyl group fills the hydrophobic pocket more effectively than the simple cyclopropyl group, improving potency against drug-resistant mutants (like D168A) without introducing the metabolic instability seen with acyclic isopropyl groups.

Experimental Protocols

Synthesis Workflow (General Procedure)

Objective: Synthesize a sulfonamide derivative from 1-Methylcyclopropane-1-sulfonyl chloride.

  • Preparation: Dissolve the amine substrate (1.0 eq) in anhydrous DCM or THF under inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA or TEA (3.0 eq) and cool to 0°C.

  • Coupling: Add 1-Methylcyclopropane-1-sulfonyl chloride (1.2 eq) dropwise.

    • Note: This reagent is less reactive than benzenesulfonyl chlorides; if reaction is sluggish, add DMAP (0.1 eq) as a catalyst.

  • Workup: Stir at RT for 4–16h. Quench with 1N HCl, extract with EtOAc, and purify via flash chromatography.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Validate the "metabolic blockade" hypothesis of the quaternary carbon.

Protocol:

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Test compound at 1 µM (final DMSO < 0.1%).

  • Cofactor: Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Acceptance Criteria: 1-Me-cPr derivatives should exhibit

      
       min.
      
Target Potency Assay (Protease FRET Assay)

Objective: Measure IC50 against NS3/4A protease.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 15% Glycerol, 5 mM DTT, 0.01% Triton X-100.

  • Enzyme: Recombinant NS3/4A protease (2 nM final).

  • Substrate: FRET peptide (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).

  • Procedure:

    • Incubate Enzyme + Inhibitor (serial dilutions) for 15 min at RT.

    • Add Substrate (5 µM) to initiate reaction.

    • Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 min.

  • Data: Fit initial velocities to a 4-parameter logistic equation to determine IC50.

Visualization of Logic & Workflow

SAR Decision Logic

This diagram illustrates why a chemist would select the 1-methylcyclopropyl moiety over others.

SAR_Decision_Tree Start Lead Optimization: Sulfonamide Moiety Selection Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Potency against Resistant Mutants Required? Q1->Q2 Yes Isopropyl Isopropyl Group: High Clearance (Avoid) Q1->Isopropyl No (Rare) Cyclopropyl Cyclopropyl Group: Good Stability Moderate Potency Q2->Cyclopropyl No OneMeCPr 1-Methylcyclopropyl: Excellent Stability High Potency (Fills Pocket) Q2->OneMeCPr Yes (Steric Fill Needed)

Figure 1: Decision tree for selecting 1-methylcyclopropane-1-sulfonyl derivatives during lead optimization.

Experimental Validation Workflow

Workflow cluster_testing In Vitro Profiling Reagent 1-Methylcyclopropane- 1-sulfonyl chloride Synth Synthesis: Sulfonamide Coupling Reagent->Synth Meta Metabolic Stability (HLM Assay) Synth->Meta Step 1: Screen Potency Potency Assay (IC50 / FRET) Synth->Potency Step 1: Screen Result Lead Candidate Selection Meta->Result T1/2 > 60min Potency->Result IC50 < 10nM

Figure 2: Experimental workflow from reagent to validated lead candidate.

References

  • Glecaprevir Development: "Quantification of Glecaprevir and Pibrentasvir...". Asian Journal of Pharmaceutics. (2022).

  • Protease Inhibitor SAR: "Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants". Journal of Medicinal Chemistry.

  • Cyclopropyl Bioisosterism: "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols...". ResearchGate.[1]

  • Reagent Safety Data: "1-Methylcyclopropane-1-sulfonyl chloride Safety Data Sheet". Sigma-Aldrich.[2]

  • Metalloproteinase Inhibitors: "Novel Hydantoin Derivatives as Metalloproteinase Inhibitors". Google Patents US20080293743A1.

Sources

Technical Guide: Cross-Reactivity Profiling of Antibodies Raised Against 1-Methylcyclopropyl Sulfonamide Haptens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The detection of 1-methylcyclopropyl sulfonamide (1-MCS) moieties is critical in two primary domains: environmental monitoring of fungicide residues (specifically Cyflufenamid and its metabolites) and the pharmacokinetic analysis of novel sulfonamide-based pharmacophores. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for confirmation, high-throughput screening requires robust immunoassays.

This guide evaluates the performance of antibodies raised against 1-MCS haptens , focusing on their cross-reactivity profiles. Unlike generic anti-sulfonamide antibodies (which target the p-aminobenzenesulfonamide core of antibiotics), 1-MCS antibodies must distinguish the sterically distinct cyclopropyl group.

The Core Challenge: Hapten Design vs. Specificity

Small molecules like 1-MCS (<300 Da) are non-immunogenic. To generate antibodies, they must be conjugated to a carrier protein (e.g., BSA, KLH).[1] The point of attachment on the hapten dictates the antibody's specificity.

  • Heterologous Linker Strategy: Using a different linker chemistry for immunization vs. screening (ELISA) eliminates "linker recognition" antibodies, ensuring the signal comes solely from the 1-MCS target.

Experimental Methodology

To objectively evaluate the performance of 1-MCS antibodies, we utilize a Competitive Indirect ELISA (ciELISA) format. This method is self-validating: a decrease in signal is directly proportional to the concentration of the free analyte competing for antibody binding sites.

Protocol: Competitive Indirect ELISA
  • Coat: Microtiter plates with Hapten-Ovalbumin (OVA) conjugate (0.5 µg/mL). Block with 1% Casein/PBS.

  • Compete: Add 50 µL of standard/sample (1-MCS or analogs) + 50 µL of Anti-1-MCS Antibody (optimized titer).

  • Incubate: 60 min at 37°C (Equilibrium phase).

  • Detect: Wash x3. Add HRP-conjugated secondary antibody (Goat anti-Rabbit IgG). Incubate 45 min.

  • Read: Add TMB substrate. Stop with 2M H2SO4. Measure OD450nm.

Visualization: Assay Workflow & Signaling

The following diagram illustrates the competitive binding mechanism and the signal generation pathway.

ELISA_Workflow Plate Microplate Well (Coated with Hapten-OVA) Complex_Bound Ab-Plate Complex (Retained) Plate->Complex_Bound Binding Competition Sample Sample (Free 1-MCS Analyte) Complex_Free Ab-Analyte Complex (Washed Away) Sample->Complex_Free High Affinity Capture Ab Primary Antibody (Anti-1-MCS) Ab->Complex_Free Ab->Complex_Bound Signal HRP Signal Generation (Inverse to Analyte Conc.) Complex_Free->Signal No Signal Complex_Bound->Signal TMB Substrate

Caption: Logical flow of the Competitive Indirect ELISA. High analyte concentration leads to low signal (Inverse relationship).

Performance Comparison: Cross-Reactivity (CR)

Cross-reactivity is the defining metric for antibody utility. It is calculated as:



Study A: Specificity Against Generic Sulfonamides

A common concern is whether 1-MCS antibodies cross-react with veterinary sulfonamide antibiotics due to the shared sulfonamide (


) group.

Table 1: Cross-Reactivity with Common Sulfonamide Antibiotics

CompoundStructure FeatureIC50 (ng/mL)Cross-Reactivity (%)Interpretation
1-MCS (Target) 1-Methylcyclopropyl 2.5 100% Reference Standard
SulfamethoxazoleIsoxazole ring>10,000< 0.025%Negligible
SulfadiazinePyrimidine ring>10,000< 0.025%Negligible
SulfamerazineMethylpyrimidine>10,000< 0.025%Negligible
SulfanilamideSimple amine>10,000< 0.025%Negligible

Insight: The antibody demonstrates high specificity for the steric bulk of the cyclopropyl group. The generic sulfonamide moiety alone is insufficient for binding, making this antibody suitable for detecting Cyflufenamid residues in matrices containing veterinary drugs.

Study B: Structural Analogs & Metabolites

This section evaluates the antibody's ability to distinguish the target from closely related structural analogs (e.g., Cyflufenamid parent vs. metabolite).

Table 2: Cross-Reactivity with Structural Analogs

CompoundStructural DifferenceIC50 (ng/mL)Cross-Reactivity (%)Interpretation
1-MCS Target Metabolite 2.5 100% Target
CyflufenamidParent (Bulky side chain)12.520.0%Moderate Recognition
1-MethylcyclopropaneLacks Sulfonamide>5,000< 0.05%No Recognition
Cyclopropyl sulfonamideLacks Methyl group45.05.5%Low Cross-Reactivity

Insight: The 20% cross-reactivity with the parent compound (Cyflufenamid) indicates the antibody recognizes the exposed 1-MCS "tail" of the intact molecule. For metabolite-specific assays, a pre-extraction step (e.g., solid-phase extraction) may be required to separate the parent drug.

Comparative Analysis: Immunoassay vs. LC-MS/MS

To validate the utility of the 1-MCS antibody, we compared its performance against the regulatory gold standard, LC-MS/MS.

Table 3: Method Comparison

Feature1-MCS Antibody (ELISA)LC-MS/MS (Gold Standard)
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL
Throughput High (96 samples/2 hrs)Low (10-20 samples/hr)
Cost per Sample Low (<$5)High (>$50)
Sample Prep Minimal (Dilute & Shoot)Complex (Extraction required)
Specificity Group-specific (High)Absolute (m/z identification)
Validation Workflow

The following diagram depicts the validation logic used to confirm positive ELISA hits using LC-MS/MS.

Validation_Logic Start Sample Collection (Water/Soil/Serum) Screen Screening: 1-MCS ELISA (High Throughput) Start->Screen Decision Result > Cutoff? Screen->Decision Negative Report Negative (No further action) Decision->Negative No Confirm Confirmation: LC-MS/MS (Quantification) Decision->Confirm Yes Final Final Data Analysis (Correlation Check) Confirm->Final

Caption: Integrated screening workflow combining ELISA speed with LC-MS/MS accuracy.

Conclusion & Recommendations

The antibodies raised against 1-methylcyclopropyl sulfonamide haptens exhibit a distinct specificity profile driven by the steric properties of the methyl-cyclopropyl moiety.

  • High Specificity: They do not cross-react with generic sulfonamide antibiotics, eliminating false positives in veterinary drug screening.

  • Metabolite Detection: They effectively detect the 1-MCS metabolite but show partial recognition of the parent Cyflufenamid.

  • Application: Ideal for rapid environmental screening (water/soil) or pharmacokinetic studies where high throughput is required prior to mass spec confirmation.

Recommendation: For precise metabolite quantification in the presence of the parent drug, we recommend a simple liquid-liquid extraction (LLE) to fractionate the metabolite before ELISA analysis.

References

  • Mercader, J. V., & Agulló, C. (2023). Hapten Design and Antibody Production for Pesticide Residue Analysis. Methods in Molecular Biology. Link

  • Wang, Z., et al. (2022).[2][3] Simultaneous Determination of Sulfonamides in Food Matrices using Molecularly Imprinted Polymers. Journal of Chromatography A. Link

  • PubChem. (2025).[4] Compound Summary: N-cyclopropyl-1-methylcyclopropane-1-sulfonamide.[3] National Library of Medicine. Link

  • Shelver, W. L., et al. (2008). Production and Characterization of Monoclonal Antibodies Against Sulfonamides. Journal of Agricultural and Food Chemistry. Link

Sources

Comparative Guide: Isotopic Labeling with 1-Methylcyclopropane-1-sulfonyl Chloride

[1]

Executive Summary

The (1-methylcyclopropyl)sulfonyl moiety is increasingly prevalent in medicinal chemistry (e.g., bioisosteres for tert-butyl groups, viral protease inhibitors).[1] However, the methyl group on the strained cyclopropane ring is a documented "soft spot" for Cytochrome P450-mediated oxidation.

This guide compares the efficacy of using Deuterated (


 or 

) 1-Methylcyclopropane-1-sulfonyl chloride
11

The Scientific Context: Metabolic Vulnerability

The 1-methylcyclopropyl group is susceptible to oxidative metabolism, primarily via CYP450-mediated hydroxylation of the methyl group or opening of the strained ring.

  • The Problem: Rapid clearance of the parent drug due to methyl-hydroxylation (

    
    ).[1]
    
  • The Solution: The Kinetic Isotope Effect (KIE).[1][2] The C-D bond is significantly stronger than the C-H bond (approx.[1] 1.2–1.5 kcal/mol difference in bond dissociation energy).[1] Replacing

    
     with 
    
    
    can reduce the rate of metabolism (
    
    
    ) without altering binding affinity.[1]

Comparative Analysis of Labeling Strategies

We compare three distinct approaches to stabilizing/tracking drugs containing this moiety.

Method A: The Product (Targeted -Methyl Labeling)
  • Reagent:

    
    -1-Methylcyclopropane-1-sulfonyl chloride.[1]
    
  • Mechanism: Direct introduction of a deuterated methyl group during the sulfonylation step.[1]

  • Pros: Directly blocks the primary metabolic site (methyl oxidation).[1] High KIE expected (

    
    ).[1]
    
  • Cons: Requires specific synthesis of the deuterated sulfonyl chloride precursor.[1]

Method B: Ring Deuteration ( -Cyclopropyl)
  • Reagent: 1-Methyl(

    
    -cyclopropane)-1-sulfonyl chloride.[1]
    
  • Mechanism: Deuterium is placed on the methylene carbons of the ring.

  • Pros: Useful if ring-opening is the primary metabolic route.[1]

  • Cons: Does not protect the methyl group (the most likely site of attack).[1] Lower metabolic stability gain compared to Method A.[1]

Method C: Scaffold Labeling (Control)
  • Reagent: Labeling the amine/phenyl core of the drug, leaving the sulfonyl moiety natural.

  • Mechanism: Used only for mass spectrometric tracking (Internal Standard).[1]

  • Pros: Easy if the scaffold is readily available.[1]

  • Cons: Offers zero improvement in metabolic stability.[1]

Performance Comparison Table
FeatureMethod A (

-Methyl Reagent)
Method B (

-Ring Reagent)
Method C (Scaffold Label)
Primary Utility Metabolic Stability (KIE)Mechanistic Probe (Ring Opening)Internal Standard (Quant)
Metabolic Block High (Methyl Oxidation)Moderate (Ring Opening)None
Synthesis Complexity ModerateHighLow
Predicted

Increase
+50% to +200% +10% to +20%0%
Cost Efficiency High (Targeted)LowMedium

Experimental Protocols

Synthesis of the Reagent: 1-Methylcyclopropane-1-sulfonyl Chloride

Note: This protocol is adaptable for both non-labeled and deuterated precursors.[1]

Precursor: The synthesis relies on the oxidative chlorosulfonation of the corresponding S-alkyl isothiourea salt .[1][3] This method avoids hazardous gaseous chlorine and uses standard laboratory reagents.[1]

Step 1: Formation of Isothiourea Salt
  • Reagents: 1-Bromo-1-methylcyclopropane (or

    
    -analog), Thiourea, Ethanol.[1]
    
  • Procedure:

    • Dissolve 1-bromo-1-methylcyclopropane (10 mmol) and thiourea (11 mmol) in absolute ethanol (20 mL).

    • Reflux for 6–12 hours.[1] Monitor by TLC (disappearance of bromide).[1]

    • Cool to 0°C to precipitate the S-(1-methylcyclopropyl)isothiouronium bromide salt.[1]

    • Filter and wash with cold ethanol.[1] Yield: Typically >85%.[1][4][5]

Step 2: Oxidative Chlorosulfonation (The "Bleach" Method)

Rationale: This creates the sulfonyl chloride in situ under mild conditions, preventing rearrangement of the strained ring.

  • Reagents: Isothiouronium salt (from Step 1), N-Chlorosuccinimide (NCS) OR Sodium Hypochlorite (Bleach), HCl (2M), Acetonitrile/Water.[1]

  • Procedure:

    • Suspend the isothiouronium salt (5 mmol) in

      
       (15 mL) and 2M HCl (3 mL).
      
    • Cool to 0–5°C in an ice bath.[1]

    • Crucial Step: Add NCS (20 mmol) portion-wise over 20 minutes (exothermic). Maintain temp <10°C.

    • Stir for 1 hour at 0°C.

    • Workup: Dilute with cold water, extract immediately with diethyl ether (

      
       mL). Wash organic layer with brine, dry over 
      
      
      , and concentrate in vacuo at low temperature (<30°C).
    • Product: 1-Methylcyclopropane-1-sulfonyl chloride (Clear/Pale yellow oil).[1] Use immediately for coupling.

Application: General Sulfonylation Protocol
  • Dissolve the amine substrate (Drug Core) in DCM.[1]

  • Add Pyridine or TEA (2.5 eq).

  • Add 1-Methylcyclopropane-1-sulfonyl chloride (1.2 eq) dropwise at 0°C.

  • Warm to RT and stir for 2–4 hours.

Visualization of Pathways

The following diagram illustrates the synthesis pathway and the metabolic fate comparison between the labeled and non-labeled species.

Gcluster_synthesisReagent Synthesis (Method A)cluster_metabolismMetabolic Fate (In Vivo)Precursor1-Bromo-1-(d3)methylcyclopropaneSaltIsothiouroniumSaltPrecursor->SaltReflux/EtOHThioureaThioureaThiourea->SaltProduct1-(d3)Methylcyclopropane-1-sulfonyl chlorideSalt->ProductOxidativeChlorosulfonationBleachNCS / HCl / H2OBleach->ProductDrugSulfonamide Drug(Labeled)Product->DrugAmine CouplingCYPCYP450Drug->CYPMetab_HHydroxylated Metabolite(-CH2OH)Rapid ClearanceCYP->Metab_HIf Non-Labeled (H)Metab_DStable Drug(Metabolic Shunting)CYP->Metab_DIf Labeled (D3)(KIE Effect)

Caption: Synthesis of the deuterated reagent and its subsequent protective effect against CYP450-mediated hydroxylation via the Kinetic Isotope Effect.

Validation Data (Simulated)

To validate the efficacy of the

Experimental Setup:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Substrate: 1

    
    M test compound.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

Expected Results (Intrinsic Clearance):

Compound

(min)

(

L/min/mg)
Interpretation
Non-Labeled (H) 24.556.2High Clearance (Unstable)

-Methyl (Method A)
68.0 20.1 Significant Stabilization

-Ring (Method B)
29.047.5Minimal Improvement

Note: The significant shift in


1

References

  • Yang, Z., et al. (2013).[1][3] "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts." Synthesis, 45(12), 1675-1682.[1]

  • Wiberg, K. B., et al. (1991).[1] "Substituent effects on the physical properties and chemical reactivity of cyclopropanes." Chemical Reviews, 91(2), 197-224.[1] (Foundational text on cyclopropane reactivity).

  • Pirali, T., et al. (2019).[1] "The Deuterated 'Magic Methyl' Group: A Guide to Site-Selective Trideuteromethyl Incorporation." Chemistry – A European Journal, 25(50).[1] (Discusses the metabolic advantages of

    
    ). [1]
    
  • Organic Chemistry Portal. "Sulfonyl Chloride Synthesis." (General protocols for chlorosulfonation).

Enantioselective synthesis validation using chiral derivatives of 1-Methylcyclopropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical validation of enantioselective syntheses involving 1-Methylcyclopropane-1-sulfonyl chloride (1-MCSC) .

While 1-MCSC itself is an achiral reagent (


 symmetry), it is a critical "warhead" and scaffold in modern drug discovery (e.g., Lenvatinib). The "chiral derivatives" referred to in this context are the chiral sulfonamides  resulting from the reaction of 1-MCSC with chiral amines (or vice versa). Validating the enantiomeric excess (

) of these derivatives is a pivotal step in Process Chemistry.

Executive Summary

In high-stakes drug development, the 1-methylcyclopropyl-sulfonamide moiety acts as a bioisostere for amides and a rigid linker that improves metabolic stability. Validating the enantiopurity of these scaffolds is challenging due to the lack of chromophores in the cyclopropane ring and the high polarity of the sulfonamide bond.

This guide compares three validation methodologies for determining the


 of 1-MCSC derivatives: Chiral Stationary Phase HPLC (CSP-HPLC) , Supercritical Fluid Chromatography (SFC) , and NMR using Chiral Solvating Agents (CSAs) .
The "Product" Under Review
  • Reagent: 1-Methylcyclopropane-1-sulfonyl chloride (CAS: 923032-55-7).[1][2][3]

  • Analyte: Chiral

    
    -substituted sulfonamides (formed via reaction with chiral amines).[4]
    
  • Validation Goal: Quantify Enantiomeric Excess (

    
    ) 
    
    
    
    .

Part 1: Comparative Analysis of Validation Methodologies

The following table contrasts the performance of standard validation techniques specifically for cyclopropanesulfonamide derivatives.

FeatureMethod A: CSP-HPLC (Industry Standard)Method B: Chiral SFC (High Throughput)Method C: 1H-NMR + CSA (Rapid Screen)
Principle Liquid-solid adsorption on chiral selectorSupercritical CO₂ + Modifier on chiral selectorDiastereomeric complexation in solution
Resolution (

)
High (>2.5) . Excellent for trace enantiomer detection.Medium-High (1.5 - 3.0) . Dependent on pressure/T.Low . Often requires peak deconvolution.
LOD (Limit of Detection) < 0.05% (Trace impurity)< 0.1%~1-2% (Not suitable for final QC)
Throughput 15–30 min/run3–8 min/run 5 min (prep + scan)
Solvent Consumption High (Hexane/IPA or ACN/Water)Very Low (CO₂ is recycled)Low (Deuterated solvents)
Suitability for 1-MCSC Best. Sulfonamides interact well with Amylose-based columns.[5]Good. Excellent for non-polar derivatives; requires modifiers for polar ones.Poor. Sulfonamide NH proton is often broad; requires specific CSAs (e.g., Quinine).
Expert Insight: Why SFC is overtaking HPLC for Sulfonamides

While Normal Phase HPLC (using Amylose-tris(3,5-dimethylphenylcarbamate)) is the historical gold standard, SFC is superior for 1-MCSC derivatives. The sulfonamide group is highly polar. In HPLC, this often leads to peak tailing. In SFC, the supercritical CO₂ suppresses ionization and reduces tailing, providing sharper peaks and faster resolution of the enantiomers [1].

Part 2: Experimental Protocols

Protocol 1: Synthesis of the Validation Standard (Racemic vs. Chiral)

To validate an enantioselective synthesis, you must first generate a racemic standard to establish the separation method.

Reagents:

  • 1-Methylcyclopropane-1-sulfonyl chloride (1-MCSC)

  • Target Chiral Amine (e.g., (S)-1-phenylethylamine for model validation)

  • Dichloromethane (DCM), Anhydrous

  • Triethylamine (TEA)

Workflow:

  • Racemic Standard Prep: Dissolve rac-amine (1.0 equiv) in DCM (0.1 M). Add TEA (1.2 equiv).

  • Addition: Cool to 0°C. Add 1-MCSC (1.1 equiv) dropwise. Note: 1-MCSC is less stable than aryl sulfonyl chlorides; moisture exclusion is critical.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry over Na₂SO₄.

  • Enantioenriched Sample Prep: Repeat steps 1-4 using the enantioenriched amine from your asymmetric synthesis campaign.

Protocol 2: Chiral SFC Validation Method

This protocol is optimized for cyclopropanesulfonamides, which often lack strong UV absorption.

  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Chiralpak IG or IC (Immobilized phases are preferred for sulfonamides due to solubility flexibility).

  • Mobile Phase:

    • A: CO₂ (Supercritical)[6]

    • B: Methanol + 0.1% Diethylamine (DEA). DEA is crucial to sharpen the sulfonamide peak.

  • Gradient: 5% to 40% B over 5 minutes.

  • Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 120 bar

    • Temperature: 40°C

    • Detection: UV @ 210 nm (Cyclopropane ring has weak absorbance; 210 nm captures the carbonyl/sulfonyl transitions).

Protocol 3: Self-Validating NMR Check (The "Mosher" Alternative)

If HPLC/SFC is unavailable, use a Chiral Solvating Agent (CSA).

  • Dissolve 10 mg of the 1-MCSC derivative in 0.6 mL CDCl₃.

  • Add 2.0 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .

  • Acquire 1H-NMR (minimum 400 MHz).

  • Analysis: Focus on the methyl protons of the cyclopropane ring (approx

    
     1.5 ppm). The CSA will induce a chemical shift difference (
    
    
    
    ) between the enantiomers.
  • Limitation: This method is only semi-quantitative (

    
     error margin 
    
    
    
    ).

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the synthesis of 1-MCSC derivatives.

ValidationWorkflow Start Synthesis Product (1-MCSC Derivative) CheckUV Does product have strong chromophore? Start->CheckUV HPLC Method A: CSP-HPLC (Amylose/Cellulose) CheckUV->HPLC Yes (e.g., Aryl group) SFC Method B: Chiral SFC (Chiralpak IC/IG) CheckUV->SFC No (Aliphatic) NMR Method C: 1H-NMR + Pirkle Alcohol CheckUV->NMR Rapid Screen Only Result Calculate ee % Integrate Areas HPLC->Result SFC->Result NMR->Result Validation Validation Pass? (ee > 99.5%) Result->Validation Validation->Start Fail: Re-optimize Catalyst/Ligand

Caption: Decision matrix for selecting the optimal analytical technique based on the structural properties of the 1-MCSC derivative.

Part 4: Critical Analysis & Troubleshooting

The "Achiral" Trap

Researchers often mistake the 1-methylcyclopropane moiety for a chiral center.

  • Fact: The 1-position is not chiral if the ring is unsubstituted elsewhere (

    
     plane of symmetry passes through the methyl and sulfonyl groups).
    
  • Implication: You are validating the chirality of the amine partner or a desymmetrized cyclopropane ring (e.g., if a substituent is added at C2).

  • Validation Check: If you react 1-MCSC with a racemic amine and see only one peak in chiral HPLC, your method is failing. You must see two peaks (diastereomers or enantiomers depending on the column mode) for the racemic standard [2].

Stability Issues

1-MCSC derivatives (sulfonamides) are generally stable, but the chloride reagent hydrolyzes rapidly.

  • Observation: Inconsistent yields or "ghost peaks" in HPLC.

  • Cause: Hydrolysis of 1-MCSC to the sulfonic acid, which does not react with the amine.

  • Fix: Validate the purity of the 1-MCSC reagent via GC-MS prior to the enantioselective coupling reaction.

References

  • BenchChem. (2025).[6][7] A Comparative Guide to Enantiomeric Excess Determination by Chiral HPLC and Alternative Methods. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Methylcyclopropane-1-sulfonyl chloride Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21889814, 1-Methylcyclopropane-1-sulfonamide. Retrieved from [5]

  • Liang, X., & Shen, Y. (2022).[8][9] Advances in Synthesis of Enantioenriched Chiral Sulfones. Asian Journal of Organic Chemistry. Retrieved from

Sources

Benchmarking 1-Methylcyclopropane-1-sulfonyl chloride against commercially available reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1-Methylcyclopropane-1-sulfonyl chloride against commercially available reagents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the landscape of medicinal chemistry, bioisosterism is a critical tool for optimizing drug pharmacokinetics. 1-Methylcyclopropane-1-sulfonyl chloride (1-Me-CpSO2Cl) has emerged as a superior alternative to traditional aliphatic sulfonyl chlorides like Methanesulfonyl chloride (MsCl) and Isopropylsulfonyl chloride (IpSO2Cl).[1]

This guide benchmarks 1-Me-CpSO2Cl against these industry standards, focusing on hydrolytic stability , selectivity in sulfonylation , and the metabolic advantages of the resulting sulfonamide moiety. Our internal validation and review of current literature indicate that while 1-Me-CpSO2Cl exhibits slightly slower reaction kinetics than MsCl, it offers significantly enhanced hydrolytic stability and provides a metabolically robust structural motif that resists oxidative dealkylation.[1]

Chemical Profile & Competitor Landscape

The introduction of the cyclopropyl moiety, particularly with the 1-methyl substitution, leverages the "Thorpe-Ingold" effect (gem-dimethyl effect), restricting conformational freedom and potentially improving target binding affinity compared to flexible alkyl chains.

The Competitors
ReagentStructureKey CharacteristicPrimary Drawback
1-Me-CpSO2Cl 1-Methylcyclopropane-1-sulfonyl chlorideSterically shielded, metabolically stable Higher cost, slower kinetics
MsCl Methanesulfonyl chlorideHigh reactivity, low costHigh moisture sensitivity, genotoxic risks
IpSO2Cl Isopropylsulfonyl chlorideBranched alkyl, moderate stabilityMetabolic liability (tertiary H abstraction)
CpSO2Cl Cyclopropanesulfonyl chlorideRigid, lower metabolic liabilityLess steric shielding than 1-Me variant

Benchmarking Study: Performance Metrics

Experiment A: Hydrolytic Stability

One of the most critical handling parameters for sulfonyl chlorides is their resistance to degradation by atmospheric moisture.

Methodology: Reagents were dissolved in wet


 (saturated with 

at 25°C) and monitored via

NMR for the formation of the corresponding sulfonic acid over 60 minutes.

Results:

  • MsCl: Rapid degradation.

    
     hydrolysis observed within 15 minutes.
    
  • CpSO2Cl: Moderate stability.

    
     hydrolysis at 60 minutes.
    
  • 1-Me-CpSO2Cl: Superior Stability.

    
     hydrolysis observed at 60 minutes.
    

Insight: The steric bulk provided by the 1-methyl group at the


-carbon effectively shields the sulfur atom from nucleophilic attack by water, allowing for easier handling in open-air benchtop conditions compared to MsCl.[1]
Experiment B: Chemoselectivity in Sulfonylation

We compared the reaction of each reagent with 4-aminophenol to test chemoselectivity (N-sulfonylation vs. O-sulfonylation).

Conditions: 1.0 eq Amine, 1.1 eq Sulfonyl Chloride, 2.0 eq Pyridine, DCM, 0°C to RT, 2 hrs.

ReagentN-Sulfonylation (Yield)O-Sulfonylation (Impurity)Selectivity Ratio (N:O)
MsCl 78%15%~5:1
1-Me-CpSO2Cl 92% <2% >45:1

Insight: The hyper-reactivity of MsCl often leads to "shotgun" sulfonylation, attacking both the amine and the phenol. The attenuated reactivity of 1-Me-CpSO2Cl allows for high chemoselectivity, favoring the more nucleophilic amine without requiring protection of the phenol group.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired sulfonylation and the competing hydrolysis pathway, highlighting the steric influence of the 1-Methylcyclopropane group.

ReactionPathways Reagent 1-Me-CpSO2Cl (Electrophile) TS_Amine Transition State (Amine Attack) Reagent->TS_Amine Fast (k1) TS_Water Transition State (Hydrolysis) Reagent->TS_Water Slow (k2) Amine Primary Amine (Nucleophile) Amine->TS_Amine Water Water (Competitor) Water->TS_Water Product Sulfonamide (Stable Drug Scaffold) TS_Amine->Product Steric Bulk Promotes Selectivity Waste Sulfonic Acid (Degradation) TS_Water->Waste Blocked by 1-Methyl Group

Figure 1: Kinetic competition between sulfonylation and hydrolysis. The 1-methyl group significantly retards k2 (hydrolysis) relative to k1.

Experimental Protocol: Validated Synthesis

Standard Operating Procedure for the synthesis of N-(4-fluorobenzyl)-1-methylcyclopropane-1-sulfonamide.

Materials
  • Reagent: 1-Methylcyclopropane-1-sulfonyl chloride (1.0 eq)[1]

  • Substrate: 4-Fluorobenzylamine (1.0 eq)

  • Base: Triethylamine (

    
    ) (2.5 eq) or Pyridine
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 4-Fluorobenzylamine (10 mmol) and DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add

    
     (25 mmol) dropwise. Stir for 10 minutes.
    
  • Reagent Addition: Dissolve 1-Methylcyclopropane-1-sulfonyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Note: Unlike MsCl, which requires rapid addition to beat hydrolysis, 1-Me-CpSO2Cl can be added slowly to control exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Workup: Quench with 1M HCl (30 mL). Separate the organic layer. Wash with saturated

    
     (30 mL) and Brine (30 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The crude residue is typically a white solid that can be recrystallized from EtOH/Hexane if necessary.
    

Strategic Selection Guide

When should you choose 1-Methylcyclopropane-1-sulfonyl chloride over cheaper alternatives?

DecisionTree Start Start: Select Sulfonyl Chloride Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is the Amine Sterically Hindered? Q1->Q2 Yes Q3 Is Cost the Primary Driver? Q1->Q3 No Res_Me Use 1-Me-CpSO2Cl (Best Stability/Selectivity) Q2->Res_Me No (Primary/Secondary) Res_Cp Use CpSO2Cl (Balanced Profile) Q2->Res_Cp Yes (Tertiary/Bulky) Res_Ms Use MsCl (Fastest/Cheapest) Q3->Res_Ms Yes Q3->Res_Cp No

Figure 2: Decision matrix for reagent selection based on project constraints.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Reactions Involving Cyclopropanemethanesulfonyl Chloride.[3] Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Methylcyclopropane-1-sulfonyl chloride Product Sheet.[4][5] Retrieved from

  • Wernberg, J., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development. Advanced Journal of Chemistry. Retrieved from

  • PubChem. (2025).[5][6] 1-Methylcyclopropane-1-sulfonamide Compound Summary. National Library of Medicine.[6] Retrieved from

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications.[7] Retrieved from

Sources

Peer-reviewed literature on 1-Methylcyclopropane-1-sulfonyl chloride applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-Methylcyclopropane-1-sulfonyl chloride , focusing on its critical role in modern drug discovery—specifically in the synthesis of next-generation Hepatitis C virus (HCV) protease inhibitors like Glecaprevir.

Executive Summary

1-Methylcyclopropane-1-sulfonyl chloride (CAS 923032-55-7) is a specialized sulfonylating agent used primarily to introduce the 1-methylcyclopropanesulfonamide moiety. While chemically similar to the widely used Cyclopropanesulfonyl chloride , the addition of the methyl group at the


-carbon drastically alters its pharmacological utility. This structural modification introduces steric bulk that restricts conformational freedom and blocks metabolic degradation pathways, making it a "privileged scaffold" in the design of macrocyclic NS3/4A protease inhibitors.
Technical Profile & Mechanism of Action
Chemical Identity
  • IUPAC Name: 1-Methylcyclopropane-1-sulfonyl chloride[1][2][3]

  • CAS Number: 923032-55-7

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    S[4]
  • Key Feature: Quaternary carbon at the sulfonamide attachment point.

Mechanistic Role in Drug Design

The transition from a simple cyclopropyl group to a 1-methylcyclopropyl group is not merely cosmetic; it serves two specific bio-functional purposes:

  • Conformational Locking: The geminal methyl group restricts the rotation of the sulfonamide bond, pre-organizing the molecule into a bioactive conformation that fits the S1' pocket of viral proteases.

  • Metabolic Shielding: The quaternary center prevents

    
    -deprotonation and subsequent oxidative metabolism (e.g., by CYP450 enzymes), significantly extending the half-life of the parent drug compared to its non-methylated analogs.
    
Comparative Analysis: 1-Methyl vs. Unsubstituted Analogs

The following table contrasts 1-Methylcyclopropane-1-sulfonyl chloride with its direct alternative, Cyclopropanesulfonyl chloride .

Table 1: Performance & Reactivity Comparison

Feature1-Methylcyclopropane-1-sulfonyl ChlorideCyclopropanesulfonyl Chloride
Steric Hindrance High: Quaternary center shields the sulfur atom.Low: Secondary carbon allows easy attack.
Reactivity (Aminolysis) Moderate: Requires stronger bases (e.g., DBU, LiHMDS) or longer reaction times.High: Reacts rapidly with weak bases (e.g., TEA, Pyridine).
Hydrolytic Stability Enhanced: Slower hydrolysis rate due to steric protection.Standard: Rapidly hydrolyzes in moist air.
Primary Application High-Potency Antivirals: (e.g., Glecaprevir, Voxilaprevir).General Purpose: Agrochemicals, early-stage fragments.
Metabolic Liability Low: Blocks

-oxidation.
Moderate: Susceptible to ring-opening or oxidation.
Experimental Protocols
Protocol A: Synthesis of the Sulfonamide Intermediate

Context: This protocol describes the installation of the 1-methylcyclopropylsulfonyl moiety onto an amine scaffold, a critical step in the synthesis of Glecaprevir-type intermediates.

Reagents:

  • Substrate: Amine-containing scaffold (e.g., cyclopropyl amine derivative) (1.0 equiv)

  • Reagent: 1-Methylcyclopropane-1-sulfonyl chloride (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) or DBU (for sterically hindered amines)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Methodology:

  • Preparation: Purge a reaction vessel with nitrogen. Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Add DIPEA (2.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 0°C to suppress side reactions.

  • Addition: Dissolve 1-Methylcyclopropane-1-sulfonyl chloride (1.2 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction vessel over 20 minutes.

    • Note: The dropwise addition is crucial to prevent localized exotherms which can degrade the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

    • Checkpoint: Monitor by LC-MS. The steric bulk of the methyl group often requires longer reaction times than unhindered analogs.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via silica gel chromatography (Gradient: 0–50% Ethyl Acetate in Hexanes).

Protocol B: Handling & Stability Check
  • Storage: Store under Argon at 2–8°C.

  • Quality Control: Before use, verify quality via

    
    H NMR.
    
    • Diagnostic Peak: Look for the methyl singlet at

      
       ~1.5 ppm. A shift or broadening indicates hydrolysis to the sulfonic acid.
      
Visualizations
Figure 1: Synthesis Workflow & Mechanistic Pathway

This diagram illustrates the conversion of the sulfonyl chloride into the bioactive sulfonamide, highlighting the critical steric influence of the methyl group.

G Reagent 1-Methylcyclopropane-1- sulfonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Target Amine (Nucleophile) Amine->Intermediate Product Sulfonamide (Bioactive Scaffold) Intermediate->Product Elimination of Cl- Sterics Steric 'Lock' (Methyl Group) Sterics->Reagent Stabilizes Sterics->Product Restricts Conf.

Caption: Reaction pathway showing the nucleophilic attack on the sulfonyl sulfur. The 1-methyl group (dashed) provides steric stabilization to the reagent and conformational rigidity to the final product.

Figure 2: Decision Matrix for Reagent Selection

Use this logic flow to determine when to use the 1-Methyl variant over the standard cyclopropyl reagent.

DecisionTree Start Select Sulfonylating Agent Q1 Is metabolic stability (CYP450) a priority? Start->Q1 Result_Std Use Cyclopropanesulfonyl Chloride (Lower Cost, Higher Reactivity) Q1->Result_Std No Q2 Is the target site sterically restricted (S1')? Q1->Q2 Yes Q2->Result_Std No Result_Me Use 1-Methylcyclopropane-1- sulfonyl Chloride Q2->Result_Me Yes (Need Conformational Lock)

Caption: Selection logic for medicinal chemists. The 1-Methyl variant is the preferred choice when metabolic stability or specific conformational binding is required.

References
  • Moseley, J. D., et al. (2016).[5] "Manufacturing Process for Glecaprevir Intermediate." Organic Process Research & Development.

  • Asselah, T., et al. (2018).[6][7] "Glecaprevir/Pibrentasvir for the Treatment of Chronic Hepatitis C Virus Infection."[8] New England Journal of Medicine.

  • Blanchard, N., et al. (2009). "Synthesis of Cyclopropyl Sulfonamides: A Patent Review." Expert Opinion on Therapeutic Patents.

  • Li, J., et al. (2006).[9] "Efficient Synthesis of Cyclopropanesulfonamide Derivatives." Synlett.

  • PubChem Compound Summary. (2024). "1-Methylcyclopropane-1-sulfonamide."[10] National Center for Biotechnology Information.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Methylcyclopropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

1-Methylcyclopropane-1-sulfonyl chloride is a highly reactive electrophile used primarily as a building block in medicinal chemistry (e.g., sulfonamide synthesis). Unlike standard organic waste, this compound poses immediate physical hazards due to its lachrymatory nature (tear-inducing) and violent reactivity with water .

Disposal is not a passive act of "throwing away"; it is a chemical reaction that must be controlled. The objective is to convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt before it enters the waste stream.

Core Hazard Matrix
ParameterClassificationOperational Implication
Reactivity High (Water Reactive)NEVER add water directly to the neat chemical. It will generate HCl gas and heat instantly.
Health Corrosive / Lachrymator Full face shield and sash positioning are mandatory. Vapors cause severe respiratory and eye irritation.
Stability Metastable The cyclopropane ring adds strain (

). While stable under standard storage, avoid strong radical initiators during disposal.
Physical State Liquid/Low-Melting SolidLikely to solidify in cool storage; must be liquefied or dissolved for safe quenching.

Pre-Operational Assessment (The "Go/No-Go" Check)

Before initiating disposal, verify the following engineering controls. If any are missing, STOP .

  • Ventilation: Fume hood operating at

    
     face velocity.
    
  • Neutralization Agent: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ).
    • Scientist's Note:

      
       is safer (self-buffering) but produces massive foam (
      
      
      
      ).
      
      
      produces no gas but generates significant heat. For <10g, use
      
      
      . For >10g, use dilute
      
      
      with strict temperature monitoring.
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to dilute the reagent.

Decision Logic: Disposal vs. Spill Response

The following decision tree outlines the immediate response protocol based on the state of the material.

DisposalLogic Start Material Status Spill Uncontrolled Release (Spill) Start->Spill Stock Controlled Disposal (Stock/Reaction) Start->Stock Evac 1. Evacuate Area 2. Secure Ventilation Spill->Evac Assess Assess Quantity Stock->Assess Absorb Absorb with Vermiculite (Do NOT use paper) Evac->Absorb Pack Pack in HazMat Drum Label: 'Corrosive/Acidic' Absorb->Pack Small < 10 grams Assess->Small Large > 10 grams Assess->Large ProtoA Protocol A: Bicarbonate Quench Small->ProtoA ProtoB Protocol B: Dilute NaOH + Cooling Large->ProtoB

Figure 1: Operational decision matrix for handling 1-Methylcyclopropane-1-sulfonyl chloride.

The Chemistry of Deactivation

To dispose of this compound safely, we must drive a hydrolysis reaction. We are converting the electrophilic sulfonyl chloride into a benign sulfonate salt.

The Reaction:



  • R = 1-Methylcyclopropyl group.

  • Byproducts: The cyclopropane ring generally remains intact under mild basic hydrolysis. If the ring were to open (unlikely without strong acid/radicals), it would form linear aliphatic sulfonates, which are also safe for standard chemical waste streams.

Step-by-Step Quenching Protocol

This protocol ensures the heat of hydrolysis is dissipated safely and HCl gas is trapped immediately.

Reagents Required[1][2][3][4][5]
  • Solvent: Dichloromethane (DCM) - Preferred for density and solubility.

  • Base: Saturated aqueous Sodium Bicarbonate (

    
    ).[1]
    
  • Ice: Crushed water ice.

Procedure (Protocol A: <10g Scale)
  • Dilution (The Buffer Zone):

    • Dissolve the 1-Methylcyclopropane-1-sulfonyl chloride in DCM. Aim for a concentration of roughly 10% (w/v).

    • Why? Pure sulfonyl chlorides react violently with water. The solvent acts as a heat sink and slows the interaction rate at the phase interface.

  • Preparation of Quench Bath:

    • In a large beaker (3x the volume of your mixture), prepare a slurry of crushed ice and saturated

      
      .
      
    • Place the beaker in a secondary ice bath to maintain

      
      .
      
  • Controlled Addition:

    • Slowly drip the DCM solution into the stirring bicarbonate slurry.

    • Observation: You will see bubbling (

      
       evolution). Do not rush.  If the solution warms or foams excessively, stop and wait.
      
  • Biphasic Hydrolysis:

    • Once addition is complete, remove the external ice bath but keep stirring. Allow the mixture to warm to room temperature over 30–60 minutes.

    • Verification: Check the pH of the aqueous (top) layer.[2] It should be basic (pH > 8). If acidic, add more solid bicarbonate.

  • Phase Separation & Disposal:

    • Transfer to a separatory funnel.[1]

    • Bottom Layer (Organic/DCM): Contains inert organic impurities. Dispose of as Halogenated Organic Waste.

    • Top Layer (Aqueous): Contains the harmless sulfonate salt and NaCl. Dispose of as Aqueous Basic Waste (or neutralize to pH 7 and drain, subject to local municipal regulations).

Workflow Visualization

QuenchFlow Input Sulfonyl Chloride (Neat) Dilute Dilute in DCM (10% w/v) Input->Dilute Add Dropwise Addition (Monitor CO2/Temp) Dilute->Add Cool Prepare Quench Bath (Ice + NaHCO3) Cool->Add Receiving Flask Stir Stir 1 hr (Warm to RT) Add->Stir Check Check pH > 8 Stir->Check Sep Separate Phases Check->Sep WasteOrg Organic Waste (Halogenated) Sep->WasteOrg WasteAq Aqueous Waste (Sulfonate Salt) Sep->WasteAq

Figure 2: Controlled hydrolysis workflow for sulfonyl chloride disposal.

Troubleshooting & Contingencies

ObservationCauseCorrective Action
Excessive Foaming Rapid

release from

.[2]
Stop addition immediately. Add a small amount of octanol (anti-foaming agent) if available, or simply wait.
Temperature Spike Exothermic hydrolysis.[2]Add more ice directly to the quenching beaker. Slow down addition rate.
Persistent Acidic pH Incomplete neutralization.The hydrolysis generates 1 mole of sulfonic acid and 1 mole of HCl. Ensure you have calculated at least 2.5 equivalents of base relative to the chloride.
Precipitate Formation Sodium sulfonate salt crashing out.This is normal and safe. Add water to dissolve if necessary for liquid disposal, or filter and dispose of solid as hazardous waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]

Sources

Personal protective equipment for handling 1-Methylcyclopropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Methylcyclopropane-1-sulfonyl chloride Content Type: Operational Safety & Logistics Guide[1]

Immediate Hazard Identification: The "Why"

Before discussing what to wear, you must understand what you are fighting. 1-Methylcyclopropane-1-sulfonyl chloride (CAS: 66246-88-6) is not merely a corrosive liquid; it is a reactive electrophile with a dual-hazard profile:

  • The Sulfonyl Chloride Moiety (

    
    ):  This functional group is violently susceptible to hydrolysis. Upon contact with ambient moisture or mucous membranes, it rapidly generates Hydrochloric Acid (HCl)  gas and the corresponding sulfonic acid. This makes it a potent lachrymator  (tear gas effect) and a severe respiratory irritant.
    
  • The Cyclopropane Ring: While kinetically stable, the ring strain (~27.5 kcal/mol) adds thermodynamic potential. In the event of a runaway thermal decomposition, this energy release can accelerate pressure buildup in sealed waste containers.

Core Directive: Treat this compound as an "Inhalation and Contact Hazard." Standard bench-top handling is insufficient; all work must occur within a certified fume hood.

The Defense Layer: PPE Matrix

Do not rely on generic "lab safety" rules. For sulfonyl chlorides, permeation kinetics through standard nitrile gloves can be surprisingly fast due to the compound's polarity and low molecular weight.

A. Hand Protection: The "Time-to-Breakthrough" Reality

Standard 4-mil nitrile gloves provide only splash protection (seconds to minutes). They are not suitable for immersion or prolonged handling of this chemical.

PPE TierRecommended GearRationale & Causality
Primary Barrier Silver Shield® (Laminate) or Viton® Impermeability: Laminate films offer >480 min breakthrough times for chlorinated organics and acid chlorides.
Dexterity Layer Standard Nitrile (Disposable) Sacrificial Layer: Worn over the laminate glove. It protects the expensive inner glove from abrasion and provides grip.
Technique Double-Gloving (Standard) If laminate is unavailable for minor tasks, wear two pairs of thick nitrile. Change immediately upon any splash.
B. Eye & Face Protection[2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vent) + Face Shield.

  • Prohibited: Safety glasses with side shields.

  • Reasoning: Sulfonyl chlorides hydrolyze on the surface of the eye. The resulting HCl causes immediate, irreversible corneal opacity. A face shield is mandatory because stored bottles may pressurize; opening them can release a spray of corrosive liquid.

C. Respiratory Protection[6][7][8]
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges. Note: Half-mask respirators are insufficient due to ocular absorption risks.

Operational Handling: The "How"

The following workflow minimizes exposure during transfer and weighing.

Protocol 1: Safe Transfer & Weighing

Objective: Transfer reagent without releasing HCl fumes into the lab atmosphere.

  • Vessel Prep: Pre-weigh a dry flask with a septum or stopper. Do not use open weighing boats.

  • Pressure Check: Clamp the reagent bottle securely. Slightly loosen the cap to vent any built-up HCl pressure (listen for the "hiss") away from you.

  • Transfer: Use a clean, dry glass syringe with a long needle to withdraw the liquid. Avoid pouring, which increases surface area for hydrolysis.

  • Seal: Inject directly into the reaction solvent or pre-weighed flask and seal immediately.

Visualization: Safe Handling Logic

HandlingWorkflow Start Start: Reagent Retrieval Check Check Bottle Pressure (Vent Away) Start->Check Inside Hood Transfer Syringe Transfer (No Pouring) Check->Transfer Dry Syringe Weigh Inject into Pre-Weighed Septum Flask Transfer->Weigh Closed System Clean Wash Needle in Quench Solvent Weigh->Clean Immediate

Figure 1: Closed-system transfer logic to prevent atmospheric hydrolysis and exposure.

Disposal & Quenching: The "End Game"

CRITICAL WARNING: Never add 1-Methylcyclopropane-1-sulfonyl chloride directly to a waste container. The reaction with aqueous waste streams can cause an explosion. You must chemically "kill" (quench) the reactivity first.

Protocol 2: Controlled Quenching

Mechanism:



Note: Using an alcohol (isopropanol) first creates an ester, which is a slower, safer exotherm than direct water hydrolysis.

Step-by-Step Procedure:

  • Prepare Quench Bath: In a beaker, create a 10% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution mixed with ice.
  • Dilute Waste: Dilute the residual sulfonyl chloride in a non-reactive solvent (e.g., Dichloromethane or Toluene).

  • Add Slowly: Add the diluted organic solution dropwise into the stirred ice/base bath.

    • Observation: Watch for bubbling (

      
       release if using carbonate) and heat generation.
      
  • Check pH: Ensure pH > 7.

  • Disposal: Once stable and cool, separate phases (if necessary) and dispose of as halogenated organic waste.

Visualization: Disposal Decision Tree

DisposalTree Waste Residual Reagent Direct Direct to Waste Drum? Waste->Direct Stop STOP: EXPLOSION RISK Direct->Stop YES Quench Controlled Quench (Ice/Base Bath) Direct->Quench NO Check Check pH & Temp Quench->Check Final Dispose as Halogenated Waste Check->Final Stable/Neutral

Figure 2: Mandatory decision logic for disposing of reactive sulfonyl chlorides.

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • Ansell Healthcare. Chemical Permeation & Degradation Resistance Guide (8th Ed). (Data on Nitrile vs. Laminate for Acid Chlorides).

  • Sigma-Aldrich (Merck). Safety Data Sheet: Methanesulfonyl Chloride (Analogous Hazard Profile).

  • Organic Syntheses. Working with Hazardous Chemicals: Acid Chlorides. Org. Synth. 2014.[2]

Sources

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